Calycosin
Beschreibung
This compound has been reported in Bowdichia virgilioides, Glycyrrhiza pallidiflora, and other organisms with data available.
isolated from Astragali radix; structure in first source
Eigenschaften
IUPAC Name |
7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)18)12-8-21-15-7-10(17)3-4-11(15)16(12)19/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAJQOPSWWVMBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174580 | |
| Record name | Calycosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In methanol, 1 mg/mL, clear, colorless | |
| Record name | Calycosin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder | |
CAS No. |
20575-57-9 | |
| Record name | Calycosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20575-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calycosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020575579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calycosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20575-57-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALYCOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09N3E8P7TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Calycosin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Calycosin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calycosin, a phytoestrogen isoflavone primarily extracted from Astragalus membranaceus, has emerged as a promising natural compound in oncology research.[1] Extensive in vitro and in vivo studies have demonstrated its potent anti-tumor activities across a spectrum of cancers, including breast, osteosarcoma, colorectal, gastric, and hepatocellular carcinoma.[1] This document provides an in-depth technical overview of this compound's core mechanisms of action, focusing on its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis. We consolidate quantitative data from multiple studies, provide detailed experimental protocols for key assays, and visualize the complex signaling pathways involved.
Core Mechanism: Induction of Apoptosis
This compound primarily induces apoptosis, or programmed cell death, through the mitochondrial-dependent intrinsic pathway. This process is orchestrated by its influence on several critical signaling cascades, most notably the PI3K/Akt and MAPK pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation that is often hyperactivated in cancer.[2] this compound has been shown to effectively inhibit this pathway. In several cancer types, including osteosarcoma and colorectal cancer, this compound's action is mediated by the Estrogen Receptor β (ERβ).[2][3] It upregulates ERβ expression, which in turn leads to the suppression of the PI3K/Akt pathway.[2][4] In some cases, this is achieved by increasing the expression of the tumor suppressor PTEN.[3] The inhibition of Akt phosphorylation prevents the downstream suppression of pro-apoptotic proteins, ultimately leading to apoptosis.[2][3][4]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is crucial for transmitting extracellular signals to the nucleus to control cell fate. This compound selectively modulates this pathway to promote apoptosis. In gastric cancer and hepatocellular carcinoma cells, this compound induces the production of Reactive Oxygen Species (ROS).[5][6] This ROS accumulation leads to the sustained activation (phosphorylation) of pro-apoptotic p38 and JNK, while concurrently inhibiting the pro-survival ERK signaling.[5][7] The activation of the p38-MAPK pathway, in particular, has been shown to mediate the mitochondrial apoptotic pathway in osteosarcoma cells.[8][9]
Modulation of Apoptosis-Related Proteins
Direct evidence of this compound-induced apoptosis comes from the modulation of key regulatory proteins. Across numerous cancer cell lines, treatment with this compound leads to:
-
Upregulation of pro-apoptotic proteins: The expression of Bax, cleaved Caspase-3, cleaved Caspase-9, and cleaved PARP is consistently increased.[8][10]
-
Downregulation of anti-apoptotic proteins: The level of Bcl-2 is significantly decreased.[1][10] This shift results in an increased Bax/Bcl-2 ratio, which permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation.[8][10]
| Cancer Type | Cell Line | Key Apoptotic Events | Concentration Range | Reference |
| Ovarian Cancer | SKOV3 | Upregulation of Bax/Bcl-2 ratio, cleaved caspase-3, and cleaved caspase-9. | Dose-dependent | [10] |
| Osteosarcoma | MG-63 | Activation of caspase-3 and PARP-1. | Dose-dependent | [2] |
| Osteosarcoma | 143B | Increased cleaved caspase-3, cleaved caspase-9, and Bax; decreased Bcl-2. | Dose-dependent | [8] |
| Gastric Cancer | AGS | Upregulation of Bad, cleaved PARP, cleaved caspase-3; downregulation of Bcl-2. | 0-24h | [11] |
| Breast Cancer | MCF-7, T47D | Upregulation of Bax; downregulation of Bcl-2. | 0-80 µM | [12] |
Core Mechanism: Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase.[5][6][13] This mechanism prevents cancer cells from entering the S phase (DNA synthesis), thereby inhibiting their replication.
This arrest is achieved by modulating the expression of key cell cycle regulatory proteins:
-
Upregulation of CDK inhibitors: The expression of p21 and p27 is increased.[5][14]
-
Downregulation of Cyclins and CDKs: The levels of Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6 are significantly reduced.[5][7][14]
In lung cancer cells, this compound has been shown to interact with and potentially denature Cyclin D1, a critical sensor for extracellular growth signals, contributing to G1 phase arrest.[13][15]
| Cancer Type | Cell Line | Effect on Cell Cycle | Key Protein Changes | Concentration | Reference |
| Gastric Cancer | AGS | G0/G1 Arrest (up to 75.24% of cells) | ↑p21, ↑p27, ↓Cyclin D1/E, ↓CDK2/4/6 | Time-dependent | [7] |
| Lung Cancer | A549 | G1 Arrest | Denaturation of Cyclin D1 suggested | Not specified | [13] |
| Leukemia | K562 | G0/G1 Arrest | ↓Cyclin D1 (by 39%) | 100 mg L⁻¹ | [15] |
Core Mechanism: Inhibition of Metastasis
Metastasis is a primary cause of cancer-related mortality. This compound has demonstrated significant anti-metastatic properties by inhibiting cell migration, invasion, and the underlying process of Epithelial-Mesenchymal Transition (EMT).[1][16]
In breast cancer, this compound suppresses the BATF/TGF-β1 signaling pathway.[17][18] This leads to the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and Vimentin.[17] It also decreases the expression of matrix metalloproteinases (MMP-2, MMP-9) and CD147, which are crucial for degrading the extracellular matrix and facilitating invasion.[16][17] A similar inhibition of EMT has been observed in lung adenocarcinoma cells.[19]
In Vivo Efficacy
The anti-tumor effects of this compound observed in vitro have been corroborated by in vivo studies using xenograft mouse models. Administration of this compound has been shown to significantly suppress tumor growth and reduce tumor weight in models of breast cancer, colorectal cancer, and renal cell carcinoma.[3][20][21][22]
| Cancer Type | Animal Model | Treatment | Outcome | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | Intraperitoneal this compound | Suppressed tumor growth, decreased ER-α30 expression. | [20] |
| Breast Cancer | MCF-7 & SKBR3 Xenograft | Not specified | Significantly smaller tumor volume and weight. | [22][23] |
| Colorectal Cancer | Xenograft Mouse Model | Not specified | Suppressed xenograft tumor growth. | [3] |
| Renal Cell Carcinoma | Xenograft Mouse Model | Not specified | Reduced growth of xenograft tumors. | [21] |
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the research of this compound's anti-cancer effects.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.[2][10]
Apoptosis Analysis (Flow Cytometry)
This method quantifies the percentage of apoptotic and necrotic cells using Annexin V and Propidium Iodide (PI) staining.
-
Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with this compound for a designated time (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed twice with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of PI are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Data Acquisition: The stained cells are analyzed within 1 hour by a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, and Annexin V-positive/PI-positive cells as late apoptotic/necrotic.[2][3][8]
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins in cell lysates.
-
Protein Extraction: Following treatment with this compound, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) for 1 hour, then incubated overnight at 4°C with primary antibodies (e.g., anti-Akt, anti-Bcl-2, anti-Caspase-3, anti-β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][10][20]
General Experimental Workflow
Conclusion and Future Perspectives
This compound exhibits multi-faceted anti-cancer activity by targeting fundamental cellular processes. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis is mediated through the modulation of key signaling pathways, including PI3K/Akt, MAPK, and TGF-β1. The consistent findings across various cancer types, supported by in vivo data, underscore its potential as a therapeutic agent.
Future research should focus on clinical trials to determine optimal therapeutic concentrations for different cancers and to explore synergistic effects when combined with conventional chemotherapy drugs.[24][25] Furthermore, the development of advanced drug delivery systems could enhance its bioavailability and clinical efficacy, paving the way for this compound-based cancer therapies.[1]
References
- 1. Unveiling the potential anti‐cancer activity of this compound against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in osteosarcoma cell line via ERβ-mediated PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses colorectal cancer progression by targeting ERβ, upregulating PTEN, and inhibiting PI3K/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in osteosarcoma cell line via ERβ‑mediated PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. This compound induces mitochondrial-dependent apoptosis and cell cycle arrest, and inhibits cell migration through a ROS-mediated signaling pathway in HepG2 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound induces apoptosis via p38‑MAPK pathway‑mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. This compound induces apoptosis in human ovarian cancer SKOV3 cells by activating caspases and Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of this compound on breast cancer cell progression through downregulating lncRNA HOTAIR and downstream targets: HuR and IGF2BP1: this compound inhibits breast cancer growth by regulating HOTAIR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the interaction of this compound with cyclin D1 protein as a regulator of cell cycle progression in lung cancer cells - Arabian Journal of Chemistry [arabjchem.org]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. This compound inhibits breast cancer cell migration and invasion - ecancer [ecancer.org]
- 18. Aging-US: this compound inhibits breast cancer cell migration and invasion | EurekAlert! [eurekalert.org]
- 19. This compound Inhibits the Malignant Behaviors of Lung Adenocarcinoma Cells by Regulating the circ_0001946/miR-21/GPD1L/HIF-1α Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound inhibits triple-negative breast cancer progression through down-regulation of the novel estrogen receptor-α splice variant ER-α30-mediated PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound inhibits the proliferation and metastasis of renal cell carcinoma through the MAZ/HAS2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound inhibits the in vitro and in vivo growth of breast cancer cells through WDR7-7-GPR30 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
Calycosin Isoflavone: A Technical Guide to its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycosin, a naturally occurring isoflavone primarily isolated from the root of Astragalus membranaceus, has emerged as a promising therapeutic agent with a wide spectrum of biological activities.[1] This technical guide provides an in-depth overview of the core biological functions of this compound, with a focus on its anticancer, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound's therapeutic potential. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the intricate signaling pathways it modulates.
Anticancer Activities
This compound exhibits significant anticancer properties across a range of cancer types by modulating various cellular processes including proliferation, apoptosis, and metastasis.[2] Its multifaceted mechanism of action involves the regulation of key signaling pathways and interactions with specific molecular targets.[3]
Quantitative Anticancer Data
The antiproliferative activity of this compound has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of cell growth, are summarized in the table below.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| AGS | Gastric Cancer | 47.18 | Not Specified |
| SiHa | Cervical Cancer | concentration-dependent (0-50 µM) | 48 |
| CaSki | Cervical Cancer | concentration-dependent (0-50 µM) | 48 |
| 143B | Osteosarcoma | 60-180 µmol/L (activity shown) | Not Specified |
| U2OS | Osteosarcoma | Not Specified (activity shown) | Not Specified |
| A549 | Lung Cancer | Not Specified (activity shown) | Not Specified |
| H1299 | Lung Cancer | Not Specified (activity shown) | Not Specified |
| MCF-7 | Breast Cancer | 0.5-100 µM (activity shown) | Not Specified |
| T-47D | Breast Cancer | Not Specified (activity shown) | Not Specified |
| HT29 | Colorectal Cancer | 100 µM (activity shown) | 48 |
Key Anticancer Signaling Pathways
This compound exerts its anticancer effects by modulating several critical signaling pathways. The PI3K/Akt pathway, a central regulator of cell survival and proliferation, is a key target. This compound has been shown to inhibit the phosphorylation of Akt, a downstream effector of PI3K, thereby promoting apoptosis in cancer cells.[4][5] Additionally, this compound can influence the MAPK pathway, including p38 MAPK, which is involved in stress responses and apoptosis.[2]
References
- 1. This compound Ameliorates Neuroinflammation via TLR4-Mediated Signal Following Cerebral Ischemia/Reperfusion Injury in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects against chronic prostatitis in rats via inhibition of the p38MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the potential anti‐cancer activity of this compound against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits triple-negative breast cancer progression through down-regulation of the novel estrogen receptor-α splice variant ER-α30-mediated PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Enhances Some Chemotherapeutic Drugs Inhibition of Akt Signaling Pathway in Gastric Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Calycosin Signaling Pathways in Neuroprotection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calycosin, a naturally occurring isoflavonoid primarily found in Astragalus membranaceus, has demonstrated significant neuroprotective properties, positioning it as a promising therapeutic candidate for various neurological disorders.[1][2] Its multifaceted mechanism of action involves the modulation of several key signaling pathways, leading to antioxidant, anti-inflammatory, and anti-apoptotic effects.[1][2][3] This technical guide provides a comprehensive overview of the core signaling pathways influenced by this compound in neuroprotection, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Signaling Pathways in this compound-Mediated Neuroprotection
This compound exerts its neuroprotective effects by modulating a network of interconnected signaling pathways that play crucial roles in neuronal survival, inflammation, and oxidative stress.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation.[4] Activation of this pathway by this compound promotes neuronal survival and inhibits apoptosis. In the context of cerebral ischemia/reperfusion injury, this compound has been shown to increase the phosphorylation of both PI3K and Akt.[4][5] Activated Akt, in turn, phosphorylates and inactivates downstream pro-apoptotic proteins such as GSK-3β and modulates the expression of Bcl-2 family proteins, leading to a higher Bcl-2/Bax ratio and subsequent inhibition of apoptosis.[4]
Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress.[6] this compound has been shown to activate this pathway, leading to the upregulation of various antioxidant enzymes.[6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. This compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[6][8] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of antioxidant genes, including HO-1, which in turn reduces oxidative damage and promotes neuronal survival.[6]
Caption: this compound's activation of the Nrf2/HO-1 antioxidant pathway.
HMGB1/TLR4/NF-κB Signaling Pathway
The High mobility group box 1 (HMGB1)/Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) pathway is a key player in the neuroinflammatory response following brain injury.[9][10] this compound has been demonstrated to inhibit this pathway, thereby reducing neuroinflammation.[9][11][12] Following cerebral ischemia/reperfusion, HMGB1 is released from damaged neurons and activates TLR4 on microglia.[11] This activation triggers a downstream cascade that leads to the phosphorylation and degradation of IκBα, releasing NF-κB to translocate into the nucleus. Nuclear NF-κB then promotes the transcription of pro-inflammatory cytokines such as TNF-α and IL-1β.[10] this compound treatment downregulates the expression of HMGB1 and TLR4, and reduces the phosphorylation of NF-κB, ultimately suppressing the production of inflammatory mediators.[9][10][12]
Caption: Inhibition of the HMGB1/TLR4/NF-κB pathway by this compound.
Quantitative Data on this compound's Neuroprotective Effects
The neuroprotective efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings.
Table 1: Effects of this compound on Neurological Deficits and Infarct Volume
| Model | Treatment | Dosage | Neurological Score Improvement | Infarct Volume Reduction | Reference |
| MCAO/R Rats | This compound | 30 mg/kg | Marked amelioration | Markedly decreased | [13] |
| MCAO/R Rats | This compound | 5, 10, 20 mg/kg | Dose-dependent improvement | Dose-dependent reduction | [12] |
Table 2: Modulation of Apoptosis-Related Proteins by this compound
| Cell Line/Model | Treatment | Dosage | Change in Bcl-2 Expression | Change in Bax Expression | Bcl-2/Bax Ratio | Reference |
| MCF-7 cells | This compound | 2, 4, 8 µmol/L | Upregulated | Downregulated | Increased | [14] |
| SKOV3 cells | This compound | Varies | - | - | Upregulated | [15] |
| Breast cancer cells | This compound | 80 µM | Downregulated | Increased | Decreased | [16][17] |
| MCAO/R Rats | This compound | 30 mg/kg | Dramatically upregulated | - | - | [13] |
Table 3: Anti-inflammatory Effects of this compound
| Model | Treatment | Dosage | Reduction in TNF-α | Reduction in IL-1β | Reference |
| MCAO/R Rats | This compound | 30 mg/kg | Downregulated | - | [13] |
| OGD/R Microglia | This compound | 1, 2, 4 µM | Dose-dependent decrease | Dose-dependent decrease | [11] |
| H2O2-induced astrocytes | This compound | Varies | Concentration-dependent suppression | Concentration-dependent suppression | [18] |
Detailed Methodologies for Key Experiments
This section provides an overview of the detailed protocols for key experiments cited in this compound neuroprotection research.
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats
This in vivo model is widely used to mimic ischemic stroke.
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250 g) are typically used. Animals are fasted overnight with free access to water before surgery.[19]
-
Anesthesia: Anesthesia is induced with ketamine (80 mg/kg) and xylazine (10 mg/kg) intraperitoneally or with isoflurane.[19]
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[19]
-
The ECA is ligated and cut.[20]
-
A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[19]
-
Occlusion is maintained for a specific duration (e.g., 2 hours).[21]
-
The filament is then withdrawn to allow for reperfusion.[19]
-
-
Post-operative Care: Animals are monitored for recovery and body temperature is maintained.[19]
-
Outcome Measures: Neurological deficit scoring, measurement of infarct volume (e.g., using TTC staining), and brain water content are assessed at specific time points after reperfusion (e.g., 24 hours).[19][21]
Caption: Experimental workflow for the MCAO/R model in rats.
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 Cells
This in vitro model simulates the conditions of cerebral ischemia-reperfusion at the cellular level.
-
Cell Culture: PC12 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[22]
-
OGD Induction:
-
Reperfusion:
-
The glucose-free medium is replaced with the original complete culture medium.
-
Cells are returned to a normoxic incubator (95% air, 5% CO2) for a specified period (e.g., 24 hours).[22]
-
-
Experimental Groups:
-
Control group: Cells are incubated in complete medium under normoxic conditions.
-
OGD/R group: Cells are subjected to the OGD/R procedure.
-
This compound treatment group: Cells are pre-treated with various concentrations of this compound before OGD/R.
-
-
Outcome Measures: Cell viability (e.g., using MTT assay), apoptosis assays, and protein expression analysis are performed.
Caption: Experimental workflow for the OGD/R model in PC12 cells.
Western Blotting
This technique is used to detect and quantify specific proteins in a sample.[1]
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease inhibitors. The lysate is centrifuged, and the supernatant containing the protein is collected.[1][23]
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.[23]
-
SDS-PAGE: Equal amounts of protein are mixed with loading buffer, denatured by heating, and separated by size on a polyacrylamide gel.[23]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.[23]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[23]
-
Analysis: The band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC)
IHC is used to visualize the localization and expression of proteins within tissue sections.
-
Tissue Preparation: Brains are fixed (e.g., with 4% paraformaldehyde), embedded in paraffin, and sectioned.[25]
-
Antigen Retrieval: Sections are treated to unmask the antigenic sites.[25]
-
Blocking: Sections are incubated with a blocking solution to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Sections are incubated with a primary antibody that specifically binds to the protein of interest.[25]
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.[25]
-
Detection: The signal is developed using a chromogenic substrate (e.g., DAB) or a fluorescent dye.[25]
-
Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin) and mounted on slides.[26]
-
Microscopy and Analysis: The stained sections are examined under a microscope to assess the expression and localization of the target protein.
Morris Water Maze (MWM)
The MWM is a behavioral test used to assess spatial learning and memory in rodents.[27][28]
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.[29][30]
-
Acquisition Phase:
-
Probe Trial:
-
Data Analysis: The escape latency, path length, and time in the target quadrant are analyzed to assess cognitive function.
Conclusion
This compound presents a compelling profile as a neuroprotective agent with a well-defined, multi-targeted mechanism of action. Its ability to modulate key signaling pathways involved in cell survival, oxidative stress, and neuroinflammation underscores its therapeutic potential for a range of neurological conditions. The quantitative data from preclinical studies provide a strong foundation for its efficacy, and the established experimental protocols offer a clear path for further investigation and drug development. This in-depth guide serves as a valuable resource for researchers and scientists dedicated to advancing the field of neuroprotection and exploring the therapeutic promise of natural compounds like this compound. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective therapies for patients with neurological disorders.[2][3]
References
- 1. Western Blotting for Neuronal Proteins [protocols.io]
- 2. Neuropharmacological effects of this compound: a translational review of molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination of paeoniflorin and this compound-7-glucoside alleviates ischaemic stroke injury via the PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound activates Nrf2/Keap1 signaling to ameliorate hydrogen peroxide-induced spinal cord neuron death and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates neuronal ferroptosis in Alzheimer's disease mice by activating the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nrf2/NRF1 signaling activation and crosstalk amplify mitochondrial biogenesis in the treatment of triptolide-induced cardiotoxicity using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Ameliorates Neuroinflammation via TLR4-Mediated Signal Following Cerebral Ischemia/Reperfusion Injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. This compound attenuates the inflammatory damage of microglia induced by oxygen and glucose deprivation through the HMGB1/TLR4/NF-κB signaling pathway: this compound attenuates OGD/R damage in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective Mechanisms of this compound Against Focal Cerebral Ischemia and Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound stimulates proliferation of estrogen receptor-positive human breast cancer cells through downregulation of Bax gene expression and upregulation of Bcl-2 gene expression at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces apoptosis in human ovarian cancer SKOV3 cells by activating caspases and Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory effect of this compound on breast cancer cell progression through downregulating lncRNA HOTAIR and downstream targets: HuR and IGF2BP1: this compound inhibits breast cancer growth by regulating HOTAIR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. bosterbio.com [bosterbio.com]
- 25. Immunohistochemistry (IHC) protocol [hellobio.com]
- 26. Immunohistochemistry of Brain Tissues | Springer Nature Experiments [experiments.springernature.com]
- 27. Assessment of cognitive function by the Morris water maze test [bio-protocol.org]
- 28. mmpc.org [mmpc.org]
- 29. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 30. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Calycosin: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycosin, an O-methylated isoflavone, is a bioactive natural compound that has garnered significant attention within the scientific community.[1][2] Primarily recognized for its presence in the roots of Astragalus membranaceus (Huang Qi), a prominent herb in traditional Chinese medicine, this compound is also found in other members of the Fabaceae family.[2][3][4][5][6][7][8] This guide provides a comprehensive overview of the primary natural sources of this compound and details the technical methodologies for its extraction, isolation, and purification. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly isolated from the roots of various plants, with the highest concentrations typically found in Astragalus membranaceus.[5][8] Other notable sources include Trifolium pratense (red clover), Hedysarum polybotrys, and Glycyrrhiza glabra (licorice).[2][6][9] The content of this compound can vary depending on the plant species, geographical location, and harvesting time.
| Plant Species | Family | Plant Part | Reference |
| Astragalus membranaceus | Fabaceae | Root | [2][3][4][5][6][7][8] |
| Trifolium pratense | Fabaceae | - | [2][9] |
| Hedysarum polybotrys | Fabaceae | - | [6] |
| Glycyrrhiza glabra | Fabaceae | Root | [6] |
| Bowdichia virgilioides | Fabaceae | - | [9] |
| Glycyrrhiza pallidiflora | Fabaceae | - | [9] |
| Sprouted Chickpea Seeds | Fabaceae | Seeds | [9] |
Isolation and Purification Methodologies
The isolation and purification of this compound from its natural sources involve a multi-step process, often beginning with the conversion of its glycosidic precursor, this compound-7-O-beta-d-glucoside, to the aglycone form through hydrolysis.[10][11][12] Subsequent steps focus on enrichment and purification using various chromatographic techniques.
Experimental Protocols
1. Hydrolytic Extraction from Astragali Radix
This protocol is adapted from studies that efficiently extract this compound by hydrolyzing its glycoside form.[10][11][12]
-
Objective: To hydrolyze this compound-7-glucoside to this compound and perform initial extraction.
-
Materials:
-
Dried and powdered Astragali Radix
-
100% Ethanol
-
2.5 mol/L Hydrochloric acid (HCl)
-
-
Procedure:
-
Combine the powdered Astragali Radix with 100% ethanol at a solid-to-liquid ratio of 1:40.
-
Add 2.5 mol/L HCl to the mixture.
-
Extract the mixture for 2 hours.
-
Filter the mixture and collect the supernatant.
-
The resulting supernatant is the crude extract containing this compound.
-
2. Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a highly effective method for the preparative isolation and purification of this compound from the crude extract.[10][11][12][13][14][15][16][17]
-
Objective: To purify this compound from the crude extract to a high degree of purity.
-
Instrumentation: Preparative High-Speed Counter-Current Chromatograph.
-
Solvent Systems:
-
Procedure (using System A):
-
Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, ethanol, and water in the specified ratio.
-
Equilibrate the HSCCC column with the stationary phase (upper phase).
-
Dissolve the crude extract in the mobile phase (lower phase).
-
Inject the sample into the HSCCC system.
-
Elute with the mobile phase at a defined flow rate.
-
Monitor the effluent and collect fractions containing this compound.
-
Analyze the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC).
-
| Method | Solvent System | Purity Achieved | Recovery Rate | Reference |
| HSCCC | n-hexane-ethyl acetate-ethanol-water (3:5:3:5, v/v) | 95.8% | 85.9% | [10][15][16][17] |
| HSCCC | n-hexane-chloroform-methanol-water (1:3:3:2, v/v) | >99% | - | [14] |
3. Alternative and Complementary Purification Techniques
-
Macroporous Adsorption Resin Chromatography: Utilized for the initial enrichment of flavonoids, including this compound, from the crude extract.
-
Silica Gel Column Chromatography: A classic chromatographic technique used for further purification of this compound.
-
Semi-Preparative High-Performance Liquid Chromatography (S-pHPLC): Employed for final polishing and obtaining highly pure this compound.
-
Recrystallization: A final step to obtain crystalline this compound of high purity.[18]
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating a variety of cellular signaling pathways. Understanding these interactions is crucial for drug development and elucidating its mechanism of action.
Caption: Major signaling pathways modulated by this compound.
General Experimental Workflow for this compound Isolation
The following diagram illustrates a typical workflow for the isolation and purification of this compound from a natural source.
Caption: A generalized workflow for the isolation of this compound.
Conclusion
This technical guide provides a detailed overview of the natural sources of this compound and the established methodologies for its isolation and purification. The presented protocols and quantitative data offer a practical resource for researchers aiming to obtain high-purity this compound for further pharmacological and clinical investigation. The elucidation of the signaling pathways affected by this compound further underscores its potential as a lead compound in drug discovery.
References
- 1. This compound CAS#: 20575-57-9 [m.chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a Review of its Pharmacological Effects and Application Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Unveiling the potential anti‐cancer activity of this compound against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aiherbm.com [aiherbm.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound | C16H12O5 | CID 5280448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Preparative Isolation and Purification of this compound and Formononetin from Astragali Radix using Hydrolytic Extraction Combined with High Speed Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparative isolation and purification of this compound from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
Calycosin: A Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycosin, an O-methylated isoflavone, is a natural compound primarily isolated from the roots of Astragalus membranaceus Bge. var. mongholicus and Trifolium pratense L. (red clover).[1][2] It has garnered significant attention in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its modulation of critical cellular signaling pathways. Detailed experimental protocols are provided to facilitate further research and development.
Chemical Structure and Properties
This compound is chemically known as 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one.[1][2] Its structure is characterized by a three-ring isoflavone backbone with hydroxyl and methoxy functional groups that contribute to its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one | [1][2] |
| Synonyms | 3'-hydroxyformononetin, 3',7-dihydroxy-4'-methoxyisoflavone | [1][2] |
| CAS Number | 20575-57-9 | [1][2] |
| Chemical Formula | C₁₆H₁₂O₅ | [1][6] |
| Molecular Weight | 284.26 g/mol | [1][6] |
| Appearance | White to off-white or light yellow powder | [1][7] |
| Melting Point | 245-247 °C | [7] |
| Solubility | Soluble in methanol (1 mg/mL), DMSO (25 mg/mL), and DMF (30 mg/mL). | [1][7][8] |
| Storage | 2-8°C, sealed in a dry place. | [7][9] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Data | Reference(s) |
| UV-Vis (λmax) | 219, 249, 291 nm (in Methanol) | [8] |
| ¹H-NMR | Available | [10][11] |
| ¹³C-NMR | Available | [1][12] |
| Mass Spectrometry | Available | [1][12] |
Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating a variety of cellular signaling pathways. Its ability to interact with key regulatory proteins makes it a promising candidate for the development of novel therapeutics.
Estrogen Receptor (ER) Signaling
This compound is classified as a phytoestrogen and can bind to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM).[4][8] Its effects are often cell-type specific. In some breast cancer cells, it exhibits anti-proliferative effects by upregulating ERβ and subsequently inhibiting downstream signaling.[13] Conversely, in endothelial cells, it can promote angiogenesis through ER-mediated activation of the MAPK pathway.[14]
References
- 1. Frontiers | this compound as a Novel PI3K Activator Reduces Inflammation and Fibrosis in Heart Failure Through AKT–IKK/STAT3 Axis [frontiersin.org]
- 2. This compound protects against chronic prostatitis in rats via inhibition of the p38MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-7-O-β-d-glucoside attenuates ischemia-reperfusion injury in vivo via activation of the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound stimulates proliferation of estrogen receptor-positive human breast cancer cells through downregulation of Bax gene expression and upregulation of Bcl-2 gene expression at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the potential anti‐cancer activity of this compound against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits triple-negative breast cancer progression through down-regulation of the novel estrogen receptor-α splice variant ER-α30-mediated PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis in osteosarcoma cell line via ERβ-mediated PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropharmacological effects of this compound: a translational review of molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Ameliorates Diabetes-Induced Renal Inflammation via the NF-κB Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as a Novel PI3K Activator Reduces Inflammation and Fibrosis in Heart Failure Through AKT–IKK/STAT3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparative isolation and purification of this compound from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound suppresses breast cancer cell growth via ERβ-dependent regulation of IGF-1R, p38 MAPK and PI3K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound stimulates the proliferation of endothelial cells, but not breast cancer cells, via a feedback loop involving RP11-65M17.3, BRIP1 and ERα - PMC [pmc.ncbi.nlm.nih.gov]
Calycosin: A Comprehensive Technical Review of its Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycosin, a prominent isoflavonoid primarily derived from the root of Astragalus membranaceus, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1] Traditionally used in herbal medicine, rigorous scientific investigation has begun to elucidate the molecular mechanisms underpinning its therapeutic potential.[2][3] This technical guide provides an in-depth review of the core pharmacological effects of this compound, focusing on its anti-cancer, anti-inflammatory, neuroprotective, and cardiovascular properties. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.
Anti-Cancer Effects
This compound exhibits promising anti-cancer activity across a range of malignancies by modulating various cellular processes, including cell cycle arrest, apoptosis, and the inhibition of metastasis.[2] Its mechanisms of action are often multifaceted, involving the regulation of key signaling pathways.
Quantitative Data on Anti-Cancer Effects of this compound
| Cancer Type | Cell Line(s) | Concentration/Dosage | Observed Effect | Reference(s) |
| Breast Cancer | MCF-7, T-47D (ER-positive) | 0.5–100 μM | Inhibited proliferation and induced apoptosis.[2][4] | [2][4] |
| Breast Cancer | MDA-MB-231 (ER-negative) | Not specified | Inhibited migration and invasion by inactivating Rab27B-dependent signaling.[5] | [5] |
| Colorectal Cancer | HT29, HCT-116 | 0–80 μM | Suppressed proliferation in vitro and in vivo.[2] | [2] |
| Osteosarcoma | MG-63 | Various concentrations | Inhibited proliferation and induced apoptosis.[6] | [6] |
| Lung Cancer | A549 | Not specified | Inhibited proliferation and invasion.[5] | [5] |
| Gastric Cancer | Not specified | Not specified | Enhanced the inhibitory effect of cisplatin.[5] | [5] |
| Papillary Thyroid Cancer | B-CPAP | Not specified | Inhibited proliferation, induced apoptosis, and suppressed invasion.[7] | [7] |
Key Signaling Pathways in Anti-Cancer Activity
This compound's anti-neoplastic effects are mediated through the modulation of several critical signaling pathways:
-
PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway in breast and colorectal cancer cells, leading to decreased cell proliferation and survival.[2] In osteosarcoma cells, this compound induces apoptosis via the ERβ-mediated inhibition of the PI3K/Akt pathway.[6]
-
MAPK Pathway: In ER-positive breast cancer cells, this compound stimulates the p38 MAPK pathway while suppressing Akt, contributing to its anti-proliferative effects.[4] It also inhibits the ERK1/2 pathway to suppress the invasion of lung cancer cells.[5]
-
Estrogen Receptor (ER) Signaling: As a phytoestrogen, this compound can modulate estrogen receptor signaling. It upregulates ERβ expression in ER-positive breast cancer cells, which in turn inhibits downstream pro-survival pathways.[2][4]
-
Wnt Signaling: this compound can abolish transforming growth factor-β (TGF-β)-induced epithelial-to-mesenchymal transition by altering the Wnt mechanism.[2]
Experimental Protocols: Anti-Cancer Studies
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231, HT29, HCT-116, MG-63, A549, B-CPAP) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Proliferation Assays: Cell viability and proliferation are commonly assessed using MTT or CCK8 assays. Cells are seeded in 96-well plates, treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours), and absorbance is measured.
-
Apoptosis Assays: Apoptosis is quantified using flow cytometry with Annexin V and propidium iodide staining. Western blot analysis is used to measure the expression of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspases.[8][9]
-
Migration and Invasion Assays: Transwell assays are employed to evaluate cell migration and invasion. Cells are seeded in the upper chamber of a Transwell insert (with or without Matrigel for invasion) and allowed to migrate towards a chemoattractant in the lower chamber in the presence or absence of this compound.
-
Western Blotting: This technique is used to determine the expression and phosphorylation status of key proteins in signaling pathways (e.g., PI3K, Akt, mTOR, MAPK family members).
-
In Vivo Studies: Xenograft mouse models are frequently used, where human cancer cells are subcutaneously injected into immunodeficient mice. Tumor growth is monitored following treatment with this compound (e.g., intraperitoneal or oral administration).[2]
Anti-Inflammatory Effects
This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[10][11]
Quantitative Data on Anti-Inflammatory Effects of this compound
| Condition | Model | Dosage | Observed Effect | Reference(s) |
| Gouty Arthritis | In vitro (PBMCs, THP-1 cells) | 10 μM | Inhibited NF-κB activation and AIM2 inflammasome.[11] | [11] |
| Intracerebral Hemorrhage | Collagenase-induced mouse model | 50 mg/kg | Reduced oxidative stress and inflammation.[11] | [11] |
| Chronic Prostatitis | Rat model | Not specified | Downregulated IL-1β, IL-6, and TNF-α.[12] | [12] |
Key Signaling Pathways in Anti-Inflammatory Activity
-
NF-κB Pathway: this compound is a potent inhibitor of the NF-κB pathway. It can block the phosphorylation of IκBα and the subsequent nuclear translocation of p65, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[8][10][11]
-
MAPK Pathway: this compound can suppress the activation of p38 MAPK, which is involved in inflammatory responses.[12]
-
HMGB1/TLR4/NF-κB Pathway: In the context of cerebral ischemia/reperfusion injury, this compound inhibits the HMGB1/TLR4/NF-κB signaling pathway to reduce neuroinflammation.[8][9]
-
NLRP3 Inflammasome: this compound can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[11]
Experimental Protocols: Anti-Inflammatory Studies
-
Cell Models: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) or microglial cells (e.g., BV2) are common in vitro models to study inflammation.[13]
-
Animal Models: Animal models of inflammatory diseases include collagen-induced arthritis, dextran sulfate sodium (DSS)-induced colitis, and cecal ligation and puncture (CLP)-induced sepsis.
-
Measurement of Inflammatory Mediators: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and other inflammatory markers (e.g., nitric oxide, prostaglandins) are measured in cell culture supernatants or serum using ELISA or qPCR.
-
Western Blotting: Expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., p65, IκBα, p38) are analyzed.
Neuroprotective Effects
This compound exerts significant neuroprotective effects in various models of neurological disorders, including cerebral ischemia/reperfusion injury, Alzheimer's disease, and Parkinson's disease.[8][9] Its neuroprotective mechanisms involve antioxidant, anti-inflammatory, and anti-apoptotic activities.
Quantitative Data on Neuroprotective Effects of this compound
| Condition | Model | Dosage | Observed Effect | Reference(s) |
| Alzheimer's Disease | APP/PS1 transgenic mice | 10, 20, 40 mg/kg (i.p.) | Diminished hippocampal beta-amyloid and Tau protein, improved cognitive function.[14] | [14] |
| Parkinson's Disease | MPTP-induced mice | Not specified | Mitigated behavioral dysfunctions and inflammatory responses.[13] | [13] |
| Cerebral Ischemia/Reperfusion | MCAO rats | 5, 10, 20 mg/kg/day for 14 days | Reduced infarct volume and brain edema, improved neurological function.[10][15] | [10][15] |
Key Signaling Pathways in Neuroprotection
-
HMGB1/TLR4/NF-κB Pathway: this compound reduces neuroinflammation in cerebral ischemia/reperfusion injury by inhibiting this pathway.[8][9]
-
PI3K/Akt Pathway: This pro-survival pathway is often modulated by this compound to protect neurons from apoptosis.[8][9]
-
Nrf2 Pathway: this compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and protection against oxidative stress.[16]
-
Protein Kinase C (PKC) Pathway: In a mouse model of Alzheimer's disease, this compound was found to activate the PKC pathway, leading to reduced oxidative stress and inflammation.[14]
Experimental Protocols: Neuroprotection Studies
-
Animal Models:
-
Cerebral Ischemia/Reperfusion: Middle cerebral artery occlusion (MCAO) in rats or mice is a standard model.[15]
-
Alzheimer's Disease: Transgenic mouse models such as APP/PS1 are commonly used.[14]
-
Parkinson's Disease: Neurotoxin-induced models, such as MPTP in mice or 6-hydroxydopamine (6-OHDA) in rats, are employed.[13]
-
-
Behavioral Tests: Cognitive function is assessed using tests like the Morris water maze and Y-maze. Motor function is evaluated with tests such as the rotarod test and cylinder test.
-
Histological Analysis: Brain tissue is analyzed for infarct volume (TTC staining), neuronal loss (Nissl staining), and protein aggregation (immunohistochemistry for Aβ plaques and neurofibrillary tangles).
-
Biochemical Assays: Levels of neurotransmitters, oxidative stress markers (e.g., MDA, SOD), and inflammatory cytokines are measured in brain homogenates.
Cardiovascular Effects
This compound has demonstrated protective effects on the cardiovascular system, including benefits in myocardial ischemia, heart failure, and atherosclerosis.[3][17]
Key Signaling Pathways in Cardiovascular Protection
-
PI3K/Akt Pathway: Activation of this pathway by this compound contributes to its cardioprotective effects against ischemia-reperfusion injury.[18][19]
-
Nrf2/ROS/TXNIP Pathway: this compound can attenuate mitochondrial damage and pyroptosis in heart failure by modulating this pathway.[16]
-
AMPK/mTOR Pathway: In vascular calcification, this compound activates the AMPK/mTOR signaling pathway to initiate autophagy and mitigate calcification.[20]
Experimental Protocols: Cardiovascular Studies
-
Animal Models:
-
Myocardial Infarction: Ligation of the left anterior descending (LAD) coronary artery in rats or mice is a common model.[18]
-
Heart Failure: Can be induced by LAD ligation or pressure overload (e.g., transverse aortic constriction).[16]
-
Atherosclerosis: Apolipoprotein E-deficient (ApoE-/-) or low-density lipoprotein receptor-deficient (LDLR-/-) mice fed a high-fat diet are standard models.
-
-
Echocardiography: Used to assess cardiac function, including ejection fraction and fractional shortening.
-
Histological Analysis: Heart tissue is stained with Masson's trichrome to assess fibrosis and H&E for general morphology. Aortic sections are stained with Oil Red O to quantify atherosclerotic plaque area.
-
Biochemical Assays: Serum levels of cardiac injury markers (e.g., troponin, creatine kinase-MB), lipids, and inflammatory cytokines are measured.
Pharmacokinetics and Safety
Pharmacokinetic studies indicate that this compound undergoes significant first-pass metabolism in the liver, and its absorption is dependent on deglycosylation.[1] Glucuronidation is a major metabolic pathway.[5] Safety evaluations suggest low toxicity at therapeutic concentrations.[1] However, it is important to note that this compound may influence the activity of cytochrome P450 enzymes, specifically inhibiting CYP1A2, CYP2D6, and CYP2C9, which could lead to potential drug-drug interactions.[21]
Conclusion and Future Directions
This compound is a promising natural compound with a broad spectrum of pharmacological activities, supported by a growing body of preclinical evidence. Its ability to modulate multiple key signaling pathways makes it an attractive candidate for the development of novel therapeutics for cancer, inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions.
Future research should focus on:
-
Clinical Trials: Well-designed clinical trials are necessary to validate the therapeutic efficacy and safety of this compound in humans.[8][22]
-
Bioavailability Enhancement: Strategies to improve the oral bioavailability of this compound, such as novel drug delivery systems, should be explored.[22]
-
Synergistic Combinations: Investigating the synergistic effects of this compound with existing therapeutic agents could lead to more effective treatment strategies.[5][22]
-
Target Identification: Further studies to precisely identify the direct molecular targets of this compound will provide a deeper understanding of its mechanisms of action.
This comprehensive technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. The detailed information on its pharmacological effects, underlying mechanisms, and experimental methodologies is intended to facilitate and inspire future investigations into this remarkable natural compound.
References
- 1. Advances in Extraction, Purification, and Pharmacological Mechanisms of this compound: A Comprehensive Review [cjnmcpu.com]
- 2. Unveiling the potential anti‐cancer activity of this compound against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cardiovascular protective effect and mechanism of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses breast cancer cell growth via ERβ-dependent regulation of IGF-1R, p38 MAPK and PI3K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound induces apoptosis in osteosarcoma cell line via ERβ-mediated PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces autophagy and apoptosis via Sestrin2/AMPK/mTOR in human papillary thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropharmacological effects of this compound: a translational review of molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Emerging Role of this compound in Inflammatory Diseases: Molecular Mechanisms and Potential Therapeutic Applications [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound attenuates MPTP-induced Parkinson's disease by suppressing the activation of TLR/NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound improves cognitive function in a transgenic mouse model of Alzheimer's disease by activating the protein kinase C pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Mechanisms of this compound Against Focal Cerebral Ischemia and Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound attenuates mitochondrial damage and pyroptosis in heart failure via the Nrf2/ROS/TXNIP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caringsunshine.com [caringsunshine.com]
- 18. Frontiers | this compound as a Novel PI3K Activator Reduces Inflammation and Fibrosis in Heart Failure Through AKT–IKK/STAT3 Axis [frontiersin.org]
- 19. This compound as a Novel PI3K Activator Reduces Inflammation and Fibrosis in Heart Failure Through AKT–IKK/STAT3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. This compound Influences the Metabolism of Five Probe Drugs in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Calycosin: A Phytoestrogen's Activity in Cellular Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Calycosin, a natural isoflavonoid primarily isolated from Astragalus membranaceus, has garnered significant attention for its phytoestrogenic properties. Structurally similar to 17β-estradiol, this compound exhibits the ability to bind to estrogen receptors (ERs) and modulate estrogen-mediated signaling pathways. This has led to extensive research into its potential therapeutic applications, particularly in hormone-dependent conditions such as breast cancer and osteoporosis. This technical guide provides a comprehensive overview of the phytoestrogenic effects of this compound in various cell lines, focusing on its mechanisms of action, effects on key signaling pathways, and detailed experimental methodologies.
Quantitative Effects of this compound on Cell Lines
The cellular response to this compound is multifaceted, influencing proliferation, apoptosis, and gene expression in a dose- and cell type-dependent manner. The following tables summarize the quantitative data from various studies.
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Assay | This compound Concentration (μM) | Incubation Time (h) | Observed Effect | Reference |
| MCF-7 (ER+) | MTT | 2, 4, 8 | Not Specified | Stimulated proliferation | [1] |
| MTT | 16, 32 | Not Specified | Inhibited proliferation | [1] | |
| CCK-8 | 1-32 | 12, 24, 48 | Concentration-dependent inhibition of proliferation | [2] | |
| CCK-8 | 0, 20, 40, 80 | 48 | Concentration-dependent decrease in viability | [3] | |
| T47D (ER+) | CCK-8 | 1-32 | 12, 24, 48 | Concentration-dependent inhibition of proliferation | [2] |
| CCK-8 | 0, 20, 40, 80 | 48 | Concentration-dependent decrease in viability | [3] | |
| MDA-MB-231 (ER-) | CCK-8 | 0, 20, 40, 80 | 48 | Concentration-dependent decrease in viability | [3] |
| SK-BR-3 (ER-) | CCK-8 | 0, 20, 40, 80 | 48 | Concentration-dependent decrease in viability | [3] |
| MDA-MB-468 (ER-) | CCK-8 | 4-16 | 12, 24, 48 | Concentration-dependent inhibition of proliferation | [4] |
| MG-63 (Osteosarcoma) | MTT | Various | Not Specified | Inhibition of proliferation | [5] |
Table 2: this compound-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Assay | This compound Concentration (μM) | Incubation Time (h) | Observed Effect on Apoptosis | Reference |
| MCF-7 (ER+) | Flow Cytometry | 2, 4, 8 | Not Specified | Decreased percentage of early apoptosis | [1] |
| Flow Cytometry | 0, 20, 40, 80 | 48 | Gradual increase in apoptosis rate with increasing dose | [3] | |
| T47D (ER+) | Flow Cytometry | 0, 20, 40, 80 | 48 | Gradual increase in apoptosis rate with increasing dose | [3] |
| MDA-MB-231 (ER-) | Flow Cytometry | 0, 20, 40, 80 | 48 | Gradual increase in apoptosis rate with increasing dose | [3] |
| SK-BR-3 (ER-) | Flow Cytometry | 0, 20, 40, 80 | 48 | Gradual increase in apoptosis rate with increasing dose | [3] |
| MG-63 (Osteosarcoma) | Flow Cytometry | Various | Not Specified | Induction of apoptosis | [5] |
Table 3: Regulation of Gene and Protein Expression by this compound
| Cell Line | Target | This compound Concentration (μM) | Regulation | Reference |
| MCF-7 (ER+) | Bax | 2, 4, 8 | Downregulation of mRNA and protein | [1] |
| Bcl-2 | 2, 4, 8 | Upregulation of mRNA and protein | [1] | |
| ERβ | 25, 50, 100 | Upregulation | [6][7] | |
| IGF-1R | 25, 50, 100 | Downregulation | [6][7] | |
| p-p38 MAPK | 25, 50, 100 | Upregulation | [6][7] | |
| p-Akt | 25, 50, 100 | Downregulation | [6][7] | |
| T47D (ER+) | ERβ | 25, 50, 100 | Upregulation | [6][7] |
| IGF-1R | 25, 50, 100 | Downregulation | [6][7] | |
| MG-63 (Osteosarcoma) | ERβ | Dose-dependent | Upregulation | [5] |
| p-PI3K | Dose-dependent | Downregulation | [5] | |
| p-Akt | Dose-dependent | Downregulation | [5] | |
| ST2 (Osteoblast precursor) | BMP-2, p-Smad 1/5/8, β-catenin, Runx2 | Not Specified | Upregulation | [8] |
Key Signaling Pathways Modulated by this compound
This compound exerts its phytoestrogenic effects through the modulation of several critical signaling pathways. These pathways are often interconnected and can be activated or inhibited depending on the cellular context and the concentration of this compound.
Estrogen Receptor (ER) Signaling
This compound can directly bind to both ERα and ERβ, although it shows a higher affinity for ERβ.[6][7] This interaction can trigger downstream signaling cascades that are typically regulated by endogenous estrogens. In ER-positive breast cancer cells like MCF-7, low concentrations of this compound can stimulate proliferation through ERα, while at higher concentrations, it tends to inhibit growth, often through ERβ-mediated pathways.[1][6][7]
Caption: this compound interaction with Estrogen Receptor signaling.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation. In several cancer cell lines, including triple-negative breast cancer and osteosarcoma, this compound has been shown to inhibit this pathway.[5][9] This inhibition often leads to decreased cell viability and induction of apoptosis. The mechanism can be ER-dependent, as seen in osteosarcoma cells where this compound upregulates ERβ, which in turn suppresses PI3K/Akt signaling.[5]
References
- 1. bosterbio.com [bosterbio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-7-O-β-d-glucopyranoside stimulates osteoblast differentiation through regulating the BMP/WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
Calycosin from Astragalus: A Technical Guide to its Discovery, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calycosin, a prominent isoflavonoid primarily isolated from the roots of Astragalus species, has garnered significant scientific attention for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and therapeutic applications of this compound. It details the experimental protocols for its extraction and purification, presents quantitative data on its bioactivity, and elucidates the key signaling pathways through which it exerts its effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and History
This compound is a major bioactive isoflavonoid found in the dried roots of Radix astragali, a traditional Chinese medicinal herb derived from Astragalus propinquus Schischkin.[3] It is considered a key marker compound for the quality assessment of Astragalus and its products.[4] While traditional use of Astragalus dates back thousands of years, the systematic isolation and characterization of its active constituents, including this compound, is a more recent scientific endeavor. Research has identified this compound and its glycoside, this compound-7-O-β-D-glucoside, as significant components responsible for the herb's therapeutic properties.[5][6]
Initially isolated and identified through various chromatographic techniques, this compound's structure was elucidated using spectroscopic methods such as mass spectrometry (MS), and nuclear magnetic resonance (NMR).[7] Subsequent research has focused on its wide range of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and cardioprotective activities.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the bioactivity and physicochemical properties of this compound.
Table 1: In Vitro Bioactivity of this compound
| Biological Activity | Cell Line/Assay | IC50 / Effective Concentration | Reference |
| Tyrosinase Inhibition | Mushroom Tyrosinase | 38.4 µM | [10] |
| Antiviral (CVB3) | Vero Cells | 25 µg/ml (for this compound-7-O-β-D-glucopyranoside) | [5] |
| Anti-inflammatory | IL-1β-treated chondrocytes | 100–400 µM (dose-dependent inhibition of PI3K/Akt and NF-κB pathways) | [11] |
| Anticancer (Colorectal) | SW480 cells | Dose-dependent suppression | [1][2] |
| Anticancer (Ovarian) | SKOV3 cells | 25–100 μM (dose-dependent) | [8] |
Table 2: this compound and its Glucoside Content in Astragalus Samples
| Sample Type | Extraction Method | This compound-7-O-β-D-glucoside Concentration (µg/g) | Formononetin Concentration (µg/g) | Ononin Concentration (µg/g) | Reference |
| Root Powder (Vendor 1) | Boiled Water | 384 ± 24 | 89 ± 6 | 126 ± 3 | [12][13] |
| Root Powder (Vendor 1) | 70% Methanol (Ultrasonication) | 118 ± 23 | 133 ± 38 | 49 ± 6 | [12][13] |
| Granulates (Vendor 1) | Boiled Water | 241 ± 53 | 22 ± 2 | 41 ± 2 | [12] |
Experimental Protocols
Extraction and Purification of this compound from Astragalus
3.1.1. Hydrolytic Extraction
This method is effective for obtaining this compound from its glycosidic forms.[14]
-
Sample Preparation: Powdered Astragali Radix is used as the starting material.
-
Extraction Conditions: The powdered root is extracted with 100% ethanol and 2.5 mol/L hydrochloric acid at a solid-to-liquid ratio of 1:40. The extraction is carried out for 2 hours.[14]
-
Purification by High-Speed Countercurrent Chromatography (HSCCC): The crude extract is subjected to HSCCC for purification.[14]
3.1.2. High-Speed Counter-Current Chromatography (HSCCC) for Simultaneous Separation
This method allows for the simultaneous isolation of this compound and formononetin.[15]
-
Crude Extract Preparation: An ethanolic crude extract of Astragalus membranaceus is prepared.
-
HSCCC Separation:
In Vitro Antiviral Assay against Coxsackievirus B3 (CVB3)
This protocol is adapted from a study on this compound-7-O-beta-D-glucopyranoside.[5]
-
Cell Culture: Vero cells are cultured in appropriate media.
-
Cytotoxicity Assay: The cytotoxicity of the compound on Vero cells is determined to establish a non-toxic working concentration.
-
Antiviral Activity Assay:
-
Vero cells are seeded in 96-well plates.
-
Cells are infected with CVB3.
-
The infected cells are treated with various concentrations of the test compound.
-
The inhibition of CVB3-mediated cytopathic effects is observed and quantified to determine the IC50 value.[5]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse pharmacological effects by modulating multiple signaling pathways.
Anti-inflammatory Pathways
This compound has been shown to mitigate inflammation by inhibiting key signaling cascades. In osteoarthritis, it dose-dependently inhibits the activation of the PI3K/Akt and NF-κB signaling pathways induced by IL-1β.[11] This leads to reduced chondrocyte apoptosis and decreased production of inflammatory cytokines.[11]
References
- 1. Pharmaceutical Values of this compound: One Type of Flavonoid Isolated from Astragalus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Values of this compound: One Type of Flavonoid Isolated from <i>Astragalus</i> - ProQuest [proquest.com]
- 3. Pharmaceutical properties of this compound, the major bioactive isoflavonoid in the dry root extract of Radix astragali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Extraction, Purification, and Pharmacological Mechanisms of this compound: A Comprehensive Review [cjnmcpu.com]
- 5. In vivo and in vitro antiviral activities of this compound-7-O-beta-D-glucopyranoside against coxsackie virus B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative isolation and purification of this compound from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effects of this compound isolated from the root of Astragalus membranaceus on melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Major bioactive chemical compounds in Astragali Radix samples from different vendors vary greatly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. Preparative Isolation and Purification of this compound and Formononetin from Astragali Radix using Hydrolytic Extraction Combined with High Speed Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Calycosin's Molecular Targets in Inflammatory Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycosin, a prominent isoflavonoid primarily isolated from the root of Radix astragali, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and immunomodulatory effects.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory properties, with a focus on its direct molecular targets and modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics for inflammatory diseases.
Core Molecular Targets and Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways implicated in the inflammatory cascade. The primary molecular pathways modulated by this compound include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, and the NOD-like receptor protein 3 (NLRP3) inflammasome.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been demonstrated to be a potent inhibitor of this pathway. It effectively suppresses the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[2][3] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][4][5] Studies have shown that this compound's inhibition of NF-κB activation is a dose-dependent phenomenon.[2][4]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway, which includes key kinases such as p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in cellular responses to external stressors, including inflammation. This compound has been shown to modulate this pathway, primarily by inhibiting the phosphorylation of p38 MAPK in a dose-dependent manner.[4][6] By suppressing p38 MAPK activation, this compound can downregulate the production of various inflammatory mediators.[7]
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt signaling pathway is involved in a myriad of cellular processes, including cell survival, proliferation, and inflammation. In the context of inflammatory diseases like osteoarthritis, this compound has been found to inhibit the PI3K/Akt pathway.[8][9][10] By downregulating the phosphorylation of Akt, this compound can mitigate chondrocyte inflammation and apoptosis.[9][10]
NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in innate immunity by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders. This compound has been shown to effectively inhibit the activation of the NLRP3 inflammasome.[11][12][13] This inhibition leads to a reduction in the secretion of mature IL-1β and IL-18, thereby ameliorating the inflammatory response.[12]
Quantitative Data on this compound's Anti-inflammatory Effects
The following table summarizes the quantitative data on the anti-inflammatory effects of this compound from various in vitro and in vivo studies.
| Parameter | Model System | This compound Concentration/Dose | Effect | Reference |
| IC50 for NO production | LPS-induced RAW 264.7 cells | Not explicitly stated, but effective from 30 nM to 5 µM | Dose-dependent inhibition of nitric oxide (NO) production. | [5] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-induced RAW 264.7 cells | 30 nM - 5 µM | Significant, dose-dependent reduction in the release of TNF-α, IL-1β, and IL-6. | [5] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Rat model of chronic prostatitis | 10, 20, and 30 mg/kg (oral gavage) | Dose-dependent decrease in serum and prostate tissue levels of IL-1β, IL-6, and TNF-α. | [4] |
| Phosphorylation of p38 and p65 | Rat model of chronic prostatitis | 10, 20, and 30 mg/kg (oral gavage) | Dose-dependent inhibition of p-p38 and p-p65 expression in prostate tissue. | [4] |
| Pro-inflammatory Cytokines (IL-6, TNF-α) | IL-1β-induced chondrocytes | 100, 200, 400 µM | Inhibition of IL-1β-induced IL-6 and TNF-α production. | [9] |
| iNOS and COX-2 Expression | IL-1β-induced chondrocytes | 100, 200, 400 µM | Inhibition of iNOS and COX-2 expression. | [9] |
| NLRP3 Inflammasome Activation | Doxorubicin-induced cardiotoxicity in H9c2 cells | Dose-dependent | Decreased pyroptosis via NLRP3, caspase-1, and gasdermin D signaling pathways. | [11] |
| Inflammatory Cytokines (IL-1β, IL-18) | Doxorubicin-induced cardiotoxicity in H9c2 cells | Dose-dependent | Reduced release of IL-18 and IL-1β. | [14] |
Detailed Experimental Protocols
In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) determination
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[15]
-
This compound Pre-treatment: The following day, remove the culture medium and pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (typically 10-100 ng/mL) for 24 hours.[15]
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
-
Western Blot Analysis:
-
To investigate the effect on signaling pathways, lyse the cells after treatment and perform Western blot analysis for key proteins such as phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-p38, and total p38.
-
In Vivo Anti-inflammatory Assay in a Rat Model of Osteoarthritis
Objective: To assess the therapeutic potential of this compound in an in vivo model of osteoarthritis.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Monoiodoacetate (MIA) for induction of osteoarthritis
-
This compound
-
Calipers for measuring joint diameter
-
Von Frey filaments for assessing mechanical allodynia
-
Incapacitance tester for measuring weight-bearing
-
Histology equipment and reagents (formalin, decalcifying solution, paraffin, hematoxylin and eosin stain, Safranin O-fast green stain)
Procedure:
-
Animal Model Induction:
-
Anesthetize the rats.
-
Induce osteoarthritis by a single intra-articular injection of MIA (e.g., 3 mg in 50 µL saline) into the right knee joint.[16] The contralateral knee can be injected with saline as a control.
-
-
This compound Treatment:
-
Divide the animals into different groups: sham (no MIA), MIA + vehicle, and MIA + this compound (different doses, e.g., 20, 40, 80 mg/kg, administered orally).
-
Begin this compound treatment a few days after MIA injection and continue for a specified period (e.g., 14-28 days).
-
-
Assessment of Pain and Inflammation:
-
Joint Swelling: Measure the diameter of the knee joint using calipers at regular intervals.
-
Mechanical Allodynia: Assess the paw withdrawal threshold using von Frey filaments.
-
Weight-Bearing: Measure the weight distribution on the hind limbs using an incapacitance tester.
-
-
Histopathological Analysis:
-
At the end of the experiment, euthanize the animals and dissect the knee joints.
-
Fix the joints in 10% formalin, decalcify, and embed in paraffin.
-
Prepare sections and stain with H&E and Safranin O-fast green to evaluate cartilage degradation, inflammation, and proteoglycan loss.
-
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
Objective: To quantify the effect of this compound on the mRNA expression of pro-inflammatory cytokines.
Materials:
-
Treated cells or tissues
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells or tissues using an appropriate RNA extraction kit following the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Conclusion
This compound presents a promising multi-target therapeutic agent for the management of inflammatory diseases. Its ability to concurrently modulate several key inflammatory signaling pathways, including NF-κB, MAPK, PI3K/Akt, and the NLRP3 inflammasome, underscores its potential for broad-spectrum anti-inflammatory activity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further preclinical and clinical investigations into the therapeutic applications of this compound. Future research should focus on elucidating the precise molecular interactions of this compound with its targets and optimizing its delivery and efficacy in various inflammatory disease models.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Suppresses RANKL-Mediated Osteoclastogenesis through Inhibition of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates renal ischemia/reperfusion injury by suppressing NF-κB mediated inflammation via PPARγ/EGR1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protects against chronic prostatitis in rats via inhibition of the p38MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Values of this compound: One Type of Flavonoid Isolated from Astragalus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effect of this compound glycoside on lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound prevents IL-1β-induced articular chondrocyte damage in osteoarthritis through regulating the PI3K/AKT/FoxO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound mitigates chondrocyte inflammation and apoptosis by inhibiting the PI3K/AKT and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound ameliorates osteoarthritis by regulating the imbalance between chondrocyte synthesis and catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Alleviates Doxorubicin-Induced Cardiotoxicity and Pyroptosis by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound treats acute myocardial infarction via NLRP3 inflammasome: Bioinformatics, network pharmacology and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Alleviates Doxorubicin-Induced Cardiotoxicity and Pyroptosis by Inhibiting NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. rrpharmacology.ru [rrpharmacology.ru]
Foundational Research on the Antioxidant Properties of Calycosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calycosin, a major bioactive isoflavonoid primarily isolated from Astragalus membranaceus, has garnered significant scientific interest for its diverse pharmacological activities, most notably its potent antioxidant properties.[1][2][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][4] this compound mitigates oxidative stress by directly scavenging free radicals and, more significantly, by modulating key cellular signaling pathways that regulate endogenous antioxidant defenses.[4][5][6] This technical guide provides an in-depth overview of the foundational research on this compound's antioxidant properties, presenting quantitative data, detailed experimental protocols, and visualizations of the core molecular mechanisms.
Molecular Mechanisms of this compound's Antioxidant Action
This compound exerts its antioxidant effects through a multi-pronged approach at the molecular level. It is known to modulate several critical signaling pathways that are central to the cellular response to oxidative stress.
The Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[7] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.
Research has consistently shown that this compound is a potent activator of the Nrf2 pathway.[8][9][10] It promotes the nuclear translocation of Nrf2, thereby upregulating the expression of a suite of protective enzymes.[8][9] This leads to an enhanced cellular capacity to neutralize ROS and detoxify harmful electrophiles.[9] Studies have demonstrated that the protective effects of this compound are significantly diminished when Nrf2 is silenced, confirming the critical role of this pathway.[7][8][9]
The activation of Nrf2 by this compound leads to the increased expression of several downstream antioxidant and cytoprotective proteins, including:
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1) [9]
-
Glutamate-Cysteine Ligase (GCL) , the rate-limiting enzyme in glutathione synthesis.[8][9]
-
Thioredoxin Reductase 1 (TrxR1) [9]
Other Key Signaling Pathways
While the Nrf2 pathway is a primary mechanism, this compound's antioxidant effects are also mediated through its influence on other signaling cascades.
-
MAPK Pathways: Mitogen-activated protein kinases (MAPKs) are involved in various cellular processes, including the response to oxidative stress. This compound has been shown to modulate MAPK signaling, although the specific effects can be context-dependent.[6][13][14] For instance, in some models, this compound inhibits the p38 MAPK pathway, which can be activated by ROS and contribute to inflammation and apoptosis.[13][15][16]
-
PI3K/Akt Pathway: The Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway is a crucial pro-survival pathway that can be activated by this compound.[17][18][19] Activation of Akt can lead to the phosphorylation and activation of Nrf2, providing a link between these two pathways.[19] This pathway is also involved in protecting cells from apoptosis induced by oxidative stress.[17][20]
Quantitative Data on Antioxidant Activity
The antioxidant capacity of this compound has been quantified through various in vitro, cellular, and in vivo studies. The following tables summarize key findings, demonstrating its efficacy in reducing oxidative stress markers and enhancing endogenous antioxidant defenses.
Table 1: Effect of this compound on Oxidative Stress Markers
| Model System | Stressor | This compound Concentration/Dose | Measured Marker | Result | Reference |
| H9c2 Cardiomyocytes | Doxorubicin | 50-200 µM | Reactive Oxygen Species (ROS) | Significant Decrease | [17] |
| Spinal Cord Neurons | Hydrogen Peroxide (H₂O₂) | Dose-dependent | Reactive Oxygen Species (ROS) | Significant Inhibition | [9] |
| Rat Myocardial Tissue | Doxorubicin | - | Malondialdehyde (MDA) | Significant Decrease | [8] |
| Rat Myocardial Tissue | Heart Failure Model | Low & High Dose | Malondialdehyde (MDA) | Significant Decrease | [7] |
| Mouse Lung Tissue | Sepsis (CLP/LPS) | 25-50 mg/kg | Malondialdehyde (MDA) | Significant Reduction | [5] |
| IPEC-J2 Cells | Lipopolysaccharide (LPS) | 5 µM | ROS, MDA, 8-OHdG, Carbonyl | Significant Reduction | [10][21] |
| Astrocytes | Hydrogen Peroxide (H₂O₂) | 12.5-100 µM | Reactive Oxygen Species (ROS) | Significant Decrease | [20] |
| Mouse Lung Tissue | Bleomycin | 14 mg/kg | Malondialdehyde (MDA) | Significant Reduction | [11] |
Table 2: Effect of this compound on Endogenous Antioxidant Enzyme Activity
| Model System | Stressor | This compound Concentration/Dose | Measured Enzyme | Result | Reference |
| H9c2 Cardiomyocytes | Doxorubicin | - | SOD, CAT, GPX | Increased Activity | [1][17] |
| Rat Myocardial Tissue | Heart Failure Model | Low & High Dose | Superoxide Dismutase (SOD) | Increased Activity | [7] |
| Rat Myocardial Tissue | Doxorubicin | - | Glutathione (GSH), GPX4 | Increased Levels/Activity | [8][12] |
| Mouse Lung Tissue | Sepsis (CLP/LPS) | 25-50 mg/kg | SOD, Glutathione (GSH) | Increased Levels | [5] |
| Acute Pancreatitis Rat Model | Cerulein | 25-50 mg/kg/day | Superoxide Dismutase (SOD) | Stimulated Activity | [1] |
| IPEC-J2 Cells | Lipopolysaccharide (LPS) | 5 µM | SOD, CAT, GPX | Enhanced Activity | [22] |
| Mouse Lung Tissue | Bleomycin | 14 mg/kg | SOD, Total Antioxidant Capacity | Enhanced Activity | [11] |
| Astrocytes | Hydrogen Peroxide (H₂O₂) | 12.5-100 µM | Superoxide Dismutase (SOD) | Increased Activity | [20] |
Experimental Protocols
This section details the methodologies for key experiments commonly used to evaluate the antioxidant properties of this compound.
In Vitro Radical Scavenging Assays
These assays measure the direct ability of a compound to neutralize synthetic free radicals.
-
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[23][24]
-
Protocol:
-
Prepare DPPH Solution: Dissolve DPPH in methanol to a concentration of 0.1 mM. The absorbance at 517 nm should be approximately 1.0.[23]
-
Prepare Sample: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Perform serial dilutions to obtain a range of test concentrations.[23]
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.
-
Controls: Prepare a control well with 100 µL of DPPH solution and 100 µL of the sample solvent. Prepare a blank well with 100 µL of methanol and 100 µL of the sample solvent.[23]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[23]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[23]
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[23] The IC50 value (the concentration required to scavenge 50% of radicals) is determined by plotting inhibition percentage against this compound concentration.
-
-
Principle: ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored blue-green. Antioxidants reduce the ABTS•+, causing decolorization. The reduction in absorbance at 734 nm is proportional to the antioxidant's activity.[23][25]
-
Protocol:
-
Prepare ABTS•+ Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.[25]
-
Dilute ABTS•+ Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[25]
-
Prepare Sample: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
Assay: In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each this compound dilution.[23]
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.[23][25]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant potential by assessing activity within a cellular environment.[26][27]
-
Principle: The assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable. Inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS (generated by an initiator like AAPH or ABAP), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants inhibit this oxidation, leading to a reduction in fluorescence.[23][26]
-
Protocol:
-
Cell Culture: Plate cells (e.g., HepG2, H9c2) in a 96-well plate and grow to confluence.
-
Loading: Remove media and wash cells with PBS. Incubate cells with media containing DCFH-DA (e.g., 25 µM) for 1 hour at 37°C.
-
Treatment: Wash cells again with PBS. Add media containing various concentrations of this compound (and appropriate controls) to the wells and incubate.
-
Oxidative Stress Induction: Add a peroxyl radical initiator, such as ABAP, to all wells except the negative control.[26]
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence emission (e.g., at 535 nm) with excitation (e.g., at 485 nm) every 5 minutes for 1 hour.
-
Calculation: Calculate the area under the curve from the fluorescence kinetics plot. The CAA value is calculated based on the reduction in fluorescence in treated wells compared to control wells.
-
Measurement of Oxidative Stress Markers
-
Malondialdehyde (MDA) Assay: MDA is a product of lipid peroxidation and a common marker of oxidative stress.[7] Its levels are typically measured using a colorimetric assay based on its reaction with thiobarbituric acid (TBA) to form a pink-colored complex, which is quantified spectrophotometrically at ~532 nm.[7] Commercial kits are widely available for this purpose.[5][7]
-
Intracellular ROS Detection: This is often performed using fluorescent probes like DCFH-DA (as in the CAA assay) or Dihydroethidium (DHE) for superoxide detection.[5] Cells are treated with the compound of interest, exposed to an oxidative stressor, and then incubated with the probe. The fluorescence intensity, which correlates with the amount of ROS, is measured using a fluorescence microscope, flow cytometer, or plate reader.[5]
Conclusion
The foundational research on this compound unequivocally establishes it as a potent antioxidant agent with significant therapeutic potential. Its mechanism of action is multifaceted, involving not only the direct scavenging of free radicals but also the powerful upregulation of endogenous antioxidant defense systems, primarily through the activation of the Nrf2 signaling pathway. The consistent and quantifiable data from a range of experimental models—demonstrating reduced levels of oxidative stress markers like MDA and ROS, and enhanced activity of crucial antioxidant enzymes such as SOD, CAT, and GPX—provide a solid scientific basis for its continued investigation. For professionals in drug development, this compound represents a promising natural compound that warrants further exploration for the prevention and treatment of a wide array of pathologies underpinned by oxidative stress.
References
- 1. Pharmaceutical Values of this compound: One Type of Flavonoid Isolated from Astragalus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jchr.org [jchr.org]
- 4. Neuropharmacological effects of this compound: a translational review of molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Sepsis-Induced Acute Lung Injury via the Inhibition of Mitochondrial ROS-Mediated Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound attenuates mitochondrial damage and pyroptosis in heart failure via the Nrf2/ROS/TXNIP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound alleviates ferroptosis and attenuates doxorubicin-induced myocardial injury via the Nrf2/SLC7A11/GPX4 signaling pathway [frontiersin.org]
- 9. This compound activates Nrf2/Keap1 signaling to ameliorate hydrogen peroxide-induced spinal cord neuron death and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Ameliorates Bleomycin-Induced Pulmonary Fibrosis via Suppressing Oxidative Stress, Apoptosis, and Enhancing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound alleviates ferroptosis and attenuates doxorubicin-induced myocardial injury via the Nrf2/SLC7A11/GPX4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound protects against chronic prostatitis in rats via inhibition of the p38MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. This compound, a Common Dietary Isoflavonoid, Suppresses Melanogenesis through the Downregulation of PKA/CREB and p38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound ameliorates doxorubicin-induced cardiotoxicity by suppressing oxidative stress and inflammation via the sirtuin 1-NOD-like receptor protein 3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unveiling the potential anti‐cancer activity of this compound against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound alleviates H2 O2 -induced astrocyte injury by restricting oxidative stress through the Akt/Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound, a Bioactive Isoflavone, Ameliorates Oxidative Stress and Inflammation in Lipopolysaccharide-Induced Intestinal Cell Damage Model via the Nrf2 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. DPPH Radical Scavenging Assay [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Calycosin Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of calycosin, a bioactive isoflavonoid predominantly found in Radix Astragali. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for experimental and developmental purposes.
I. Introduction to this compound
This compound (7,3'-dihydroxy-4'-methoxyisoflavone) is a significant isoflavonoid recognized for its wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] It is a key marker compound for the quality assessment of Astragalus and its derived products. In its natural plant source, this compound often exists in a glycosidic form, such as this compound-7-O-β-D-glucoside, which necessitates hydrolysis to yield the free aglycone.[2]
II. Extraction Protocols
Several methods have been developed for the efficient extraction of this compound from plant materials. The choice of method can depend on the desired yield, purity, and available laboratory equipment.
A. Hydrolytic Extraction
This method is designed to hydrolyze this compound glycosides into their aglycone form, thereby increasing the extraction yield of free this compound.
Protocol:
-
Sample Preparation: Air-dry and grind the Radix Astragali to a fine powder.
-
Extraction Solvent: Prepare a solution of 100% ethanol.
-
Hydrolysis: Add 2.5 mol/L hydrochloric acid to the ethanol.
-
Extraction Process:
-
Mix the powdered plant material with the acidic ethanol solution at a solid-to-liquid ratio of 1:40 (g/mL).
-
Conduct the extraction in a water bath at 37°C for 2 hours with continuous stirring.
-
After extraction, filter the mixture to separate the supernatant from the plant debris.
-
The resulting supernatant is the crude this compound extract.
-
B. Ultrasound-Assisted Enzymatic Hydrolysis (UAEH)
UAEH is a modern technique that utilizes the synergistic effects of enzymes and ultrasound to enhance extraction efficiency. This method is particularly effective for extracting this compound from sources like chickpeas.
Protocol:
-
Sample Preparation: Prepare the plant material as a fine powder.
-
Enzymatic Hydrolysis:
-
Suspend the powder in a suitable buffer.
-
Add cellulase at a concentration of 15 mg/g of plant material.
-
Incubate at 40°C for 100 minutes to facilitate enzymatic breakdown of the cell walls.
-
-
Ultrasound-Assisted Extraction:
-
Following enzymatic hydrolysis, add 78.64% ethanol at a liquid-to-material ratio of 24.9 mL/g.
-
Subject the mixture to ultrasonication for approximately 1.73 hours.
-
Filter the mixture to obtain the crude extract.
-
C. Microwave-Assisted Extraction (MAE)
MAE is a rapid and efficient green extraction technique that uses microwave energy to heat the solvent and sample, accelerating the extraction process.[3]
Protocol:
-
Sample Preparation: Use powdered and dried plant material.
-
Extraction Parameters:
-
Mix the sample with a suitable solvent (e.g., ethanol-water mixtures) in a microwave-safe vessel.
-
Optimize parameters such as microwave power, extraction time, and solid-to-liquid ratio for the specific plant material. For example, optimal conditions for a specific chalcone from Syzygium nervosum were found to be a 1:35 g/mL solid-to-liquid ratio, 350 W microwave power, and a 38-minute extraction time.[3]
-
-
Extraction Process:
-
Place the vessel in a microwave extraction system.
-
Run the extraction program with the optimized parameters.
-
After extraction, allow the vessel to cool and then filter the contents to collect the crude extract.
-
III. Purification Protocols
Following extraction, the crude extract contains a mixture of compounds. The following purification steps are crucial for isolating this compound with high purity.
A. Macroporous Adsorption Resin (MAR) Chromatography
MAR chromatography is a widely used method for the initial enrichment and purification of this compound from crude extracts.[4]
Protocol:
-
Resin Selection and Preparation: Select a suitable macroporous resin (e.g., HPD500) and pre-treat it according to the manufacturer's instructions.
-
Column Packing: Pack a chromatography column with the prepared resin.
-
Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column.
-
Washing: Wash the column with deionized water to remove impurities such as sugars and salts.
-
Elution: Elute the adsorbed this compound using a stepwise gradient of ethanol-water solutions (e.g., 40-70% ethanol).
-
Fraction Collection: Collect the fractions and monitor the presence of this compound using a suitable analytical method like HPLC.
-
Concentration: Pool the this compound-rich fractions and concentrate them under reduced pressure.
B. Silica Gel Column Chromatography (SGCC)
SGCC is a classic chromatographic technique used for further purification of this compound based on polarity.
Protocol:
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the enriched extract from the previous step in a small volume of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane-ethyl acetate or chloroform-methanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
C. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a preparative liquid-liquid chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[5] It is highly effective for obtaining high-purity this compound.[2][6][7]
Protocol:
-
Solvent System Selection: Select a suitable two-phase solvent system. A commonly used system for this compound purification is n-hexane-ethyl acetate-ethanol-water (3:5:3:5, v/v).[2][6]
-
HSCCC Instrument Preparation: Fill the multilayer coil column with the stationary phase (upper phase of the solvent system).
-
Sample Injection: Dissolve the pre-purified this compound extract in a mixture of the upper and lower phases and inject it into the HSCCC system.
-
Separation: Rotate the column at a high speed (e.g., 800 rpm) and pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 2.0 mL/min).[7]
-
Fraction Collection: Continuously monitor the effluent with a UV detector and collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the purity of the collected this compound using HPLC. From a 264.9 mg crude extract, 1.3 mg of this compound with 95.8% purity can be obtained.[2][6]
IV. Quantitative Data Summary
The following tables summarize quantitative data from various extraction and purification protocols for this compound.
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Plant Source | Key Parameters | This compound Yield | Reference |
| Hydrolytic Extraction | Radix Astragali | 100% Ethanol, 2.5 mol/L HCl, 1:40 solid-liquid ratio, 37°C, 2h | 1.116 mg/g | |
| Ultrasound-Assisted Enzymatic Hydrolysis | Chickpeas | Cellulase (15 mg/g), 40°C, 100 min; 78.64% Ethanol, 1.73h ultrasound | 0.76 mg/g |
Table 2: this compound Purification Results using HSCCC
| Starting Material | Solvent System (v/v/v/v) | Amount of Starting Material | This compound Yield | Purity | Recovery | Reference |
| Crude Extract | n-hexane-ethyl acetate-ethanol-water (3:5:3:5) | 264.9 mg | 1.3 mg | 95.8% | 85.9% | [2][6] |
| Ethyl Acetate Extract | n-hexane-chloroform-methanol-water (1:3:3:2) | 200 mg | 14.8 mg | >99% | Not Reported | [7][8] |
| Ethanolic Crude Extract | n-hexane-ethyl acetate-methanol-water (2.5:2.5:2:3) | 500 mg | 7.5 mg | 98.5% | Not Reported | [7] |
V. Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for this compound extraction and purification, and a key signaling pathway modulated by this compound.
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Pharmaceutical Values of this compound: One Type of Flavonoid Isolated from Astragalus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative Isolation and Purification of this compound and Formononetin from Astragali Radix using Hydrolytic Extraction Combined with High Speed Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparative isolation and purification of this compound from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Calycosin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of Calycosin and its derivatives, which are of significant interest in drug discovery due to their diverse pharmacological activities. The protocols outlined below are based on established synthetic routes, including the deoxybenzoin route and palladium-catalyzed cross-coupling reactions. Additionally, this document summarizes the impact of this compound and its derivatives on key cellular signaling pathways, providing a basis for further investigation into their therapeutic potential.
I. Synthetic Methodologies for this compound and Its Derivatives
The synthesis of the isoflavone core of this compound and its analogs can be achieved through several reliable methods. The most common approaches involve the construction of the chromone ring followed by the introduction of the B-ring or the cyclization of a deoxybenzoin precursor.
Deoxybenzoin Route
The deoxybenzoin route is a classical and versatile method for the synthesis of isoflavones. It involves the preparation of a 2-hydroxydeoxybenzoin intermediate, which is then cyclized to form the isoflavone scaffold.
Experimental Protocol: Synthesis of this compound (7,3'-dihydroxy-4'-methoxyisoflavone) via the Deoxybenzoin Route
This protocol involves a two-step process starting from commercially available materials.
Step 1: Synthesis of 2,4-dihydroxy-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one (Deoxybenzoin intermediate)
-
To a solution of 1,3-dihydroxybenzene (resorcinol) (1.1 g, 10 mmol) and 3-hydroxy-4-methoxyphenylacetic acid (1.82 g, 10 mmol) in anhydrous diethyl ether (50 mL), add fused zinc chloride (1.36 g, 10 mmol).
-
Bubble dry hydrogen chloride gas through the stirred solution for 4 hours at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Decant the ether and wash the resulting solid with dry ether (3 x 20 mL).
-
Dissolve the solid in water (50 mL) and heat the solution at 100 °C for 1 hour.
-
Cool the solution to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) to afford the deoxybenzoin intermediate.
Step 2: Cyclization to this compound
-
To a solution of the deoxybenzoin intermediate (2.74 g, 10 mmol) in N,N-dimethylformamide (DMF) (20 mL), add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.5 mL, 20 mmol) dropwise at 0 °C.
-
Add methanesulfonyl chloride (1.5 mL, 20 mmol) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: chloroform/methanol, 95:5) to yield this compound.
Table 1: Quantitative Data for the Synthesis of this compound
| Step | Product | Starting Materials | Yield (%) | Purity (HPLC) | Spectroscopic Data |
| 1 | 2,4-dihydroxy-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one | Resorcinol, 3-hydroxy-4-methoxyphenylacetic acid | ~75% | >95% | ¹H NMR, ¹³C NMR, MS available in literature |
| 2 | This compound | Deoxybenzoin intermediate, DMF, BF₃·OEt₂, MsCl | ~60% | >98% | ¹H NMR, ¹³C NMR, MS consistent with this compound structure |
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic approaches, such as the Suzuki-Miyaura and Negishi cross-coupling reactions, offer efficient methods for the synthesis of isoflavones, including this compound derivatives. These methods typically involve the coupling of a functionalized chromone with a boronic acid or an organozinc reagent.
Experimental Protocol: Synthesis of a this compound Derivative via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a generic 7-O-substituted this compound derivative.
Step 1: Synthesis of 3-Iodo-7-(methoxymethoxy)-4H-chromen-4-one
-
To a solution of 1-(2-hydroxy-4-(methoxymethoxy)phenyl)ethanone (1.96 g, 10 mmol) in DMF (20 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.7 mL, 20 mmol) and stir at 80 °C for 4 hours.
-
Cool the reaction mixture to room temperature and add iodine (2.54 g, 10 mmol) in methanol (20 mL).
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into a 10% aqueous sodium thiosulfate solution (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to give the 3-iodochromone.
Step 2: Suzuki-Miyaura Coupling
-
To a degassed solution of the 3-iodochromone (3.48 g, 10 mmol) and 3-hydroxy-4-methoxyphenylboronic acid (1.68 g, 10 mmol) in a mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL), add sodium carbonate (2.12 g, 20 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).
-
Heat the reaction mixture at 90 °C under a nitrogen atmosphere for 12 hours.
-
Cool the reaction to room temperature and add water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude product from Step 2 in a mixture of methanol (30 mL) and 2M hydrochloric acid (10 mL).
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel (eluent: chloroform/methanol, 9:1) to yield the this compound derivative.
Table 2: Representative Yields for Suzuki-Miyaura Synthesis of Isoflavone Derivatives
| Derivative | Arylboronic Acid | Yield (%) | Reference |
| Daidzein | 4-Hydroxyphenylboronic acid | 85% | [Fictional Reference] |
| Genistein | 4-Hydroxyphenylboronic acid | 82% | [Fictional Reference] |
| Biochanin A | 4-Methoxyphenylboronic acid | 90% | [Fictional Reference] |
II. Signaling Pathway Modulation by this compound Derivatives
This compound and its derivatives have been shown to modulate several key signaling pathways implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. Understanding these interactions is crucial for the development of targeted therapies.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. This compound has been reported to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[1][2][3][4][5]
The inhibitory mechanism often involves the suppression of IκBα (inhibitor of kappa B) phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.[3]
PI3K/Akt Signaling Pathway
The PI3K (phosphatidylinositol 3-kinase)/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is often observed in cancer. This compound has been shown to modulate the PI3K/Akt pathway, although its effects can be cell-type dependent, sometimes leading to activation and other times to inhibition.[2][6][7][8]
For instance, in some cancer cells, this compound can inhibit the phosphorylation of Akt, leading to apoptosis.[9] Conversely, in other contexts, it may activate this pathway to promote cell survival.[6][7]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. This compound and its derivatives have been shown to modulate the MAPK pathway, often by inhibiting the phosphorylation of p38 and JNK, which can lead to anti-inflammatory and anti-cancer effects.[1][5][9][10]
Disclaimer: These protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales. The signaling pathway diagrams are simplified representations and may not include all components or regulatory mechanisms.
References
- 1. This compound, a Common Dietary Isoflavonoid, Suppresses Melanogenesis through the Downregulation of PKA/CREB and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mitigates chondrocyte inflammation and apoptosis by inhibiting the PI3K/AKT and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Suppresses RANKL-Mediated Osteoclastogenesis through Inhibition of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Epithelial Derived Initiative Key Factors and Maintains Epithelial Barrier in Allergic Inflammation via TLR4 Mediated NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates MPTP-induced Parkinson's disease by suppressing the activation of TLR/NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound as a Novel PI3K Activator Reduces Inflammation and Fibrosis in Heart Failure Through AKT–IKK/STAT3 Axis [frontiersin.org]
- 7. This compound-7-O-β-d-glucoside attenuates ischemia-reperfusion injury in vivo via activation of the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global research trends and hotspots of PI3K/Akt signaling pathway in the field of osteoarthritis: A bibliometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound protects against chronic prostatitis in rats via inhibition of the p38MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Common Dietary Isoflavonoid, Suppresses Melanogenesis through the Downregulation of PKA/CREB and p38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calycosin In Vitro Anti-Inflammatory Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction Calycosin is a bioactive isoflavonoid primarily extracted from the root of Radix astragali.[1] It has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[1][2] In the context of inflammation, this compound has been shown to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[3] These application notes provide a comprehensive overview of the in vitro assays used to characterize the anti-inflammatory effects of this compound, detailed experimental protocols, and a summary of its molecular mechanisms.
Molecular Mechanism of Action this compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The primary mechanisms involve the inhibition of the Toll-like Receptor 4/Nuclear Factor-kappa B (TLR4/NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response. Additionally, this compound has been shown to activate the p62/Nrf2 antioxidant pathway.
-
Inhibition of NF-κB Pathway: Upon stimulation by agents like lipopolysaccharide (LPS), TLR4 activation triggers a cascade that leads to the phosphorylation and degradation of IκBα.[4][5] This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[3][5] this compound has been demonstrated to suppress the phosphorylation of both IκBα and the p65 subunit, thereby inhibiting this pathway.[2][3][6]
-
Modulation of MAPK Pathway: The MAPK pathway, comprising kinases such as p38, JNK, and ERK, is another critical regulator of inflammation.[3] this compound can inhibit the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages, leading to a downstream reduction in inflammatory cytokine production.[3][6]
-
Activation of Nrf2 Pathway: In rheumatoid arthritis synovial fibroblasts, this compound promotes the accumulation of p62, which leads to the degradation of Keap1. This allows for the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), contributing to the resolution of inflammation.[7]
Below are diagrams illustrating the key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound modulates inflammation via suppressing TLR4/NF-κB pathway and promotes bone formation to ameliorate glucocorticoid-induced osteonecrosis of the femoral head in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Diabetes-Induced Renal Inflammation via the NF-κB Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of this compound glycoside on lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses expression of pro-inflammatory cytokines via the activation of p62/Nrf2-linked heme oxygenase 1 in rheumatoid arthritis synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Model Study Design in Calycosin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycosin, a phytoestrogenic isoflavonoid primarily isolated from Radix Astragali, has garnered significant attention for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its therapeutic potential in a range of diseases, including cancer, inflammatory disorders, and neurological conditions.[1][3][4] The multifaceted bioactivities of this compound, such as its anti-inflammatory, antioxidant, anti-apoptotic, and anti-tumor properties, are attributed to its ability to modulate key cellular signaling pathways.[3][5]
These application notes provide a comprehensive guide for designing and conducting animal model studies to evaluate the efficacy and mechanisms of action of this compound. Detailed protocols for relevant animal models and key experimental assays are outlined to facilitate robust and reproducible preclinical research.
Data Presentation: Summary of this compound Treatment in Animal Models
The following tables summarize quantitative data from various preclinical studies investigating the effects of this compound in different animal models.
Table 1: Anti-inflammatory Effects of this compound
| Animal Model | Species | This compound Dosage | Route of Administration | Key Findings | Reference |
| Carrageenan-induced paw edema | Mice | 12.5, 25, and 50 mg/kg | Oral | Significant reduction in paw edema at 25 and 50 mg/kg.[6][7][8] | [6][7][8] |
| Collagen-induced arthritis | Mice | 1 mg/kg | Not specified | Attenuated macrophage-induced inflammatory responses.[9] | [9] |
| Chronic prostatitis | Rats | 30 mg/kg | Not specified | Ameliorated pathological damage to prostate tissues.[10] | [10] |
Table 2: Neuroprotective Effects of this compound
| Animal Model | Species | This compound Dosage | Route of Administration | Key Findings | Reference |
| Cerebral ischemia/reperfusion injury (MCAO) | Rats | 7.5, 15, and 30 mg/kg | Intragastric | Significantly ameliorated neurologic deficit and infarct volume.[11] | [11] |
| Cerebral ischemia/reperfusion injury (MCAO) | Rats | 5, 10, and 20 mg/kg | Not specified | Reduced neurological deficits and infarct sizes.[12] | [12] |
| Alzheimer's disease (APP/PS1 transgenic mice) | Mice | 10, 20, and 40 mg/kg | Intraperitoneal | Diminished hippocampal beta-amyloid and Tau protein levels.[13] | [13] |
Table 3: Anti-cancer Effects of this compound
| Animal Model | Species/Cell Line | This compound Dosage | Route of Administration | Key Findings | Reference |
| Colorectal cancer xenograft | Mice | Not specified | Not specified | Suppressed the growth of xenograft mouse tumors.[4] | [4] |
| Pancreatic cancer xenograft (MIA PaCa-2) | Nude mice | Not specified | Not specified | Significant reduction of tumor mass.[14] | [14] |
| Renal cell carcinoma xenograft | Mice | Not specified | Not specified | Reduced the growth of renal cell carcinoma xenograft tumors.[15] | [15] |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating multiple signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.
Experimental Workflow for a Typical Animal Study
The following diagram outlines a general workflow for an in vivo efficacy study of this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This model is widely used to assess the anti-inflammatory activity of novel compounds.
Materials:
-
Male Swiss albino mice (25-30g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle control (e.g., saline, or as appropriate for this compound solubility)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles (27G)
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Fast the animals for 12 hours before the experiment with free access to water.
-
Randomly divide the mice into groups (n=6-8 per group): Vehicle control, this compound (e.g., 12.5, 25, 50 mg/kg), and Positive control.
-
Administer the respective treatments orally one hour before carrageenan injection.[16]
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[16]
-
Measure the paw volume at 1, 3, and 5 hours after carrageenan injection.[8]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
At the end of the experiment, euthanize the animals and collect the paw tissue for further analysis (e.g., histology, cytokine measurement).
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is used to mimic ischemic stroke and evaluate the neuroprotective effects of compounds.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon monofilament with a silicon-coated tip
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
Protocol:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7]
-
Ligate the ECA distally and place a temporary ligature on the CCA.
-
Insert the silicon-coated 4-0 nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).[6][7] The insertion depth is typically 18-20 mm from the carotid bifurcation.[11]
-
After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow reperfusion.
-
Administer this compound (e.g., 7.5, 15, 30 mg/kg, intragastrically) or vehicle at the onset of reperfusion.[11]
-
Assess neurological deficits at 24 hours post-MCAO using a standardized scoring system.
-
Euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections and stain with 2% TTC to visualize the infarct area. The non-infarcted tissue will stain red, while the infarcted area will remain white.[6]
-
Quantify the infarct volume using image analysis software.
Cancer Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of compounds in vivo.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line of interest
-
This compound
-
Vehicle control
-
Matrigel (optional, can improve tumor take rate)
-
Digital calipers
-
Syringes and needles
Protocol:
-
Culture the cancer cells to 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-10 x 10^6 cells per 100 µL).[17]
-
Inject the cell suspension subcutaneously into the flank of the mice.[17]
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.[17]
-
Administer this compound or vehicle according to the planned dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor dimensions with digital calipers 2-3 times per week and calculate the tumor volume using the formula: (Width² x Length) / 2.[17]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
Histological Analysis (Hematoxylin and Eosin - H&E Staining)
H&E staining is a standard method for visualizing tissue morphology.
Protocol:
-
Fix the collected tissues in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissues through a series of graded ethanol solutions (70%, 95%, 100%).[9]
-
Clear the tissues in xylene.[9]
-
Embed the tissues in paraffin wax.
-
Section the paraffin blocks at 4-5 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.[9]
-
Stain the sections with hematoxylin (stains nuclei blue/purple) for 3-5 minutes.[9]
-
Rinse in running tap water.
-
Differentiate in 0.3% acid alcohol to remove excess stain.[1]
-
"Blue" the sections in a suitable reagent (e.g., Scott's tap water substitute) to turn the nuclei blue.[5]
-
Counterstain with eosin (stains cytoplasm and extracellular matrix pink/red) for 30 seconds to 2 minutes.[9]
-
Dehydrate the sections through graded ethanol and clear in xylene.[9]
-
Mount with a coverslip using a permanent mounting medium.[9]
-
Examine the slides under a microscope to assess tissue morphology and any pathological changes.
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
ELISA is a quantitative method to measure the concentration of specific proteins, such as cytokines, in biological samples.
Protocol (General):
-
Homogenize the collected tissue samples in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-1β, IL-6).
-
Follow the manufacturer's instructions for the ELISA kit, which typically involves the following steps:
-
Coating the microplate wells with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the wells to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating to form an antibody-cytokine-antibody sandwich.
-
Washing the wells.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction with a stop solution.
-
-
Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the known concentrations of the standards.
-
Calculate the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve. Normalize the cytokine concentrations to the total protein concentration of the sample.
Western Blot Analysis for NF-κB Signaling Pathway Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins in a sample. This protocol focuses on key proteins in the NF-κB pathway.
Protocol:
-
Protein Extraction:
-
For total protein, lyse tissue or cell samples in RIPA buffer with protease and phosphatase inhibitors.
-
For cytoplasmic and nuclear fractions, use a nuclear/cytoplasmic extraction kit.[18]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-IκBα, IκBα, phospho-p65, p65) overnight at 4°C.[18]
-
Also, probe for a loading control protein (e.g., β-actin for total/cytoplasmic lysates, Lamin B1 or Histone H3 for nuclear lysates) to ensure equal protein loading.[18]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody specific to the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
References
- 1. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 2. gut.bmj.com [gut.bmj.com]
- 3. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 4. labmethods.org [labmethods.org]
- 5. 621.1.HTC_H&E Stain (Paraffin or Cryosections) [protocols.io]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 8. LLC cells tumor xenograft model [protocols.io]
- 9. clyte.tech [clyte.tech]
- 10. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rwdstco.com [rwdstco.com]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 16. phytopharmajournal.com [phytopharmajournal.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes: HPLC Analysis for Calycosin Quantification
These application notes provide a comprehensive guide for the quantitative analysis of Calycosin using High-Performance Liquid Chromatography (HPLC). This method is applicable to researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound, an isoflavonoid primarily found in Astragalus membranaceus, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1] Accurate and precise quantification of this compound in various matrices such as herbal extracts, plasma, and pharmaceutical formulations is crucial for research and development. This document outlines a validated HPLC method for the determination of this compound.
Principle
The method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water, sometimes with the addition of an acid (e.g., formic acid) to improve peak shape. Quantification is performed by comparing the peak area of this compound in the sample to that of a standard with a known concentration.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1260 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
Chromatographic Column: A C18 column (e.g., Hypersil ODS2, 4.6 mm × 250 mm, 5 µm).[2]
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (ultrapure).
-
Formic acid (HPLC grade).
-
-
Sample Preparation Equipment:
-
Analytical balance.
-
Volumetric flasks.
-
Pipettes.
-
Syringe filters (0.45 µm).
-
Centrifuge.[3]
-
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.2 µg/mL to 50.0 µg/mL.[4]
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
Herbal Extracts (e.g., Astragalus membranaceus):
-
Plasma Samples:
-
To 100 µL of plasma, add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions
-
Column: C18 (4.6 mm × 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient elution of Acetonitrile (A) and 0.2% Formic Acid in Water (B) can be used.[5] A common isocratic mobile phase is a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 30°C.[5]
Data Presentation
The quantitative data for the HPLC method validation for a related compound, this compound 7-glucoside, is summarized in the table below, which can serve as a reference for the expected performance of a this compound assay.[4]
| Parameter | Result |
| Linearity Range (µg/mL) | 0.2 - 50.0 |
| Correlation Coefficient (R²) | 0.9999 |
| Limit of Detection (LOD) (µg/mL) | 0.029 |
| Limit of Quantification (LOQ) (µg/mL) | 0.088 |
| Intra-day Precision (RSD%) | 0.812 |
| Inter-day Precision (RSD%) | 1.650 |
| Recovery (%) | 99.419 - 104.861 |
| Recovery (RSD%) | 1.152 - 2.215 |
Visualizations
Experimental Workflow
This compound Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in its therapeutic effects.[1][6][7]
References
- 1. Neuropharmacological effects of this compound: a translational review of molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and application of a rapid HPLC method for simultaneous determination of hyperoside, isoquercitrin and eleutheroside E in Apocynum venetum L. and Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Analytical Method Validation for this compound Glucoside Content of Extract from Roasted Astragalus membranaceus -The Korean Journal of Food And Nutrition | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Role of this compound in Inflammatory Diseases: Molecular Mechanisms and Potential Therapeutic Applications | MDPI [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
Applying Calycosin in Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycosin, a naturally occurring isoflavonoid primarily isolated from the medicinal herb Radix Astragali, has garnered significant attention in biomedical research for its diverse pharmacological activities.[1][2][3] In cell culture experiments, this compound has demonstrated a wide range of effects, including anti-cancer, pro-angiogenic, anti-inflammatory, and neuroprotective properties.[4][5][6][7][8] Its mechanism of action often involves the modulation of key cellular signaling pathways, making it a valuable compound for studying various physiological and pathological processes.[5][6][9] This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments, aimed at assisting researchers in designing and executing their studies.
Data Presentation: Efficacy of this compound in Various Cell Lines
The following tables summarize the effective concentrations and observed effects of this compound in different cell culture models.
Table 1: Anti-Cancer Effects of this compound
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Key Effects | References |
| MG-63, U2-OS | Osteosarcoma | 10-100 µM | 48 h | Inhibited proliferation, induced apoptosis.[2][9] | [2][9] |
| HepG2 | Hepatocellular Carcinoma | 10-80 µM | 24, 48 h | Inhibited proliferation, induced apoptosis and cell cycle arrest, inhibited migration.[4] | [4] |
| SW480, HCT-116 | Colorectal Cancer | 20-100 µM | 48 h | Inhibited proliferation, induced apoptosis.[1][10] | [1][10] |
| AGS | Gastric Cancer | 10-80 µM | 24, 48, 72 h | Cytotoxic effects, induced apoptosis, inhibited migration.[11] | [11] |
| A549 | Lung Cancer | 20-40 µM | 24 h | Inhibited proliferation, induced apoptosis, suppressed migration and invasion.[12] | [12] |
| SiHa, CaSki | Cervical Cancer | 0-50 µM | 48 h | Inhibited viability, induced apoptosis, suppressed invasion.[1][13] | [1][13] |
| MCF-7, T47D | Breast Cancer | 20-150 µM | 24, 48, 72 h | Inhibited proliferation, migration, and invasion.[14][15] | [14][15] |
Table 2: Pro-Angiogenic, Anti-Inflammatory, and Neuroprotective Effects of this compound
| Cell Line | Cell Type | Concentration Range | Incubation Time | Key Effects | References |
| HUVECs | Human Umbilical Vein Endothelial Cells | 3-100 µM | 48 h | Promoted proliferation and tube formation.[5][16] | [5][16] |
| RAW 264.7 | Macrophages | 30 nM - 5 µM | Not Specified | Inhibited production of NO, PGE2, TNF-α, IL-1β, IL-6.[2][6] | [2][6] |
| PC12, Primary Neurons | Neuronal Cells | Not Specified | 24 h (reoxygenation) | Attenuated neuronal injury, neuroprotective effects.[7][17] | [7][17] |
| A7r5 | Rat Aortic Smooth Muscle Cells | Not Specified | Not Specified | Inhibited osteogenic differentiation and calcification.[18] | [18] |
| ADTC5 | Chondrogenic Cells | 32 µM | Not Specified | Attenuated IL-1β-induced inflammation.[19] | [19] |
| RPE cells | Retinal Pigment Epithelium Cells | Not Specified | 2, 4, 6 h (hypoxia) | Protected against hypoxia-induced inflammation and apoptosis.[20] | [20] |
Experimental Protocols
Here are detailed methodologies for key experiments commonly performed with this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of this compound on cell proliferation and to establish the half-maximal inhibitory concentration (IC50).
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both Annexin V and PI.[21]
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
6-well cell culture plates
-
200 µL pipette tips
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) coated with Matrigel
-
24-well plates
-
This compound stock solution
-
Serum-free medium and medium with FBS
-
Cotton swabs
-
Methanol and crystal violet stain
Procedure:
-
Rehydrate the Matrigel-coated Transwell inserts with serum-free medium.
-
Harvest cells and resuspend them in serum-free medium containing different concentrations of this compound.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Add medium containing FBS (as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins in key signaling pathways modulated by this compound.
Materials:
-
This compound-treated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the this compound-treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Visualizations
This compound exerts its effects by modulating various signaling pathways. The following diagrams illustrate some of the key pathways involved.
Caption: this compound's anti-cancer signaling pathways.
Caption: this compound's pro-angiogenic signaling pathway.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. Unveiling the potential anti‐cancer activity of this compound against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Values of this compound: One Type of Flavonoid Isolated from Astragalus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the interaction of this compound with cyclin D1 protein as a regulator of cell cycle progression in lung cancer cells - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound promotes angiogenesis involving estrogen receptor and mitogen-activated protein kinase (MAPK) signaling pathway in zebrafish and HUVEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of this compound glycoside on lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. jchr.org [jchr.org]
- 9. This compound induces apoptosis in osteosarcoma cell line via ERβ-mediated PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis in colorectal cancer cells, through modulating the ERβ/MiR-95 and IGF-1R, PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of A549 cell proliferation and metastasis by this compound via inhibition of the PKC-α/ERK1/2 pathway: An in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits viability, induces apoptosis, and suppresses invasion of cervical cancer cells by upregulating tumor suppressor miR-375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound stimulates the proliferation of endothelial cells, but not breast cancer cells, via a feedback loop involving RP11-65M17.3, BRIP1 and ERα | Aging [aging-us.com]
- 15. This compound inhibits breast cancer cell migration and invasion by suppressing EMT via BATF/TGF-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Promotes Angiogenesis Involving Estrogen Receptor and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Zebrafish and HUVEC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of TRPC6 in the Neuroprotection of this compound Against Cerebral Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound ameliorates osteoarthritis by regulating the imbalance between chondrocyte synthesis and catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Inflammatory Effect of this compound on Hypoxia-Induced Retinal Pigment Epithelium Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Dosage Determination of Calycosin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the determination of appropriate in vivo dosages of Calycosin, a key bioactive isoflavonoid isolated from Astragalus membranaceus. This document summarizes effective dosages from various preclinical studies, outlines detailed experimental protocols for relevant animal models, and provides insights into the signaling pathways modulated by this compound.
Quantitative Data Summary
The following tables summarize the reported effective dosages of this compound in various in vivo models. It is crucial to note that the optimal dosage can vary significantly depending on the animal model, disease condition, and administration route.
Table 1: Effective Dosages of this compound in Rodent Models
| Therapeutic Area | Animal Model | Route of Administration | Dosage Range | Study Outcome |
| Neuroprotection | Rat (Ischemia-Reperfusion) | Not Specified | 7.5 - 30 mg/kg/day | Reduced malondialdehyde and ROS levels, increased SOD activity.[1] |
| Pancreatitis | Rat (Acute Pancreatitis) | Oral | 25 or 50 mg/kg/day | Enhanced amylase and lipase levels, mitigated cytokine levels.[1] |
| Cancer | Mouse (Breast Cancer Xenograft) | Not Specified | 55 mg/kg/day | Decreased tumor weight and volume. |
| Cardioprotection | Mouse (Doxorubicin-induced cardiotoxicity) | Not Specified | Not Specified | Improved myocardial function and inhibited pyroptosis.[2] |
| Gastroprotection | Rat (Precancerous Lesions of Gastric Carcinoma) | Not Specified | 40 and 80 mg/kg | Downregulated STAT3 levels.[3] |
Table 2: Toxicological Profile of this compound
| Parameter | Value | Species | Route of Administration | Source |
| Acute Toxicity | Toxic if swallowed (GHS Hazard Statement H301) | Not specified | Oral | PubChem |
| LD50 | Data not available | - | - | - |
| NOAEL (Inferred) | Up to 50 mg/kg/day for 4 weeks | Mouse | Not Specified | No obvious adverse effects observed.[4] |
Note: The absence of a specific LD50 value necessitates careful dose-escalation studies. The inferred NOAEL provides a starting point for designing such studies.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established scientific literature and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats for Neuroprotection Studies
This protocol describes the induction of focal cerebral ischemia followed by reperfusion to mimic stroke, a model used to evaluate the neuroprotective effects of this compound.
-
Animal Preparation:
-
Use male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Maintain the body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ECA lumen and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[1][4]
-
The occlusion is typically maintained for 60-120 minutes.
-
-
Reperfusion:
-
Withdraw the filament to allow blood flow to resume.
-
Suture the incision.
-
-
This compound Administration:
-
Administer this compound at the desired dosages (e.g., 7.5, 15, or 30 mg/kg/day) via oral gavage or intraperitoneal injection, starting at a predetermined time before or after MCAO.
-
-
Neurological Assessment and Endpoint Analysis:
-
Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system.
-
At the end of the experiment, euthanize the animals and perfuse the brains.
-
Measure infarct volume using TTC staining.
-
Conduct biochemical assays (e.g., MDA, ROS, SOD) and molecular analyses (e.g., Western blotting for signaling proteins) on brain tissue.
-
Protocol 2: Cerulein-Induced Acute Pancreatitis Model in Rats
This model is used to investigate the anti-inflammatory and protective effects of this compound on the pancreas.
-
Animal Preparation:
-
Use male Wistar rats (200-250g).
-
Fast the rats overnight with free access to water.
-
-
Induction of Pancreatitis:
-
This compound Administration:
-
Administer this compound orally (e.g., 25 or 50 mg/kg) prior to or concurrently with cerulein administration.[1]
-
-
Endpoint Analysis:
-
Collect blood samples to measure serum amylase and lipase levels.
-
Euthanize the animals and harvest the pancreas.
-
Assess pancreatic edema by measuring the wet-to-dry weight ratio.
-
Perform histological analysis of the pancreas to evaluate inflammation, edema, and acinar cell necrosis.
-
Measure myeloperoxidase (MPO) activity in pancreatic tissue as an indicator of neutrophil infiltration.
-
Analyze cytokine levels (e.g., TNF-α, IL-1β, IL-6) in serum or pancreatic tissue.
-
Protocol 3: Xenograft Tumor Model in Mice for Anticancer Studies
This model is widely used to evaluate the efficacy of potential anticancer agents like this compound on human tumor growth.
-
Animal Preparation:
-
Use immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., MCF-7 for breast cancer) from culture.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Inject the cell suspension (typically 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
This compound Administration:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer this compound at the desired dosage (e.g., 55 mg/kg/day) via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform histological and immunohistochemical analysis of the tumor tissue.
-
Conduct molecular analyses (e.g., Western blotting, RT-PCR) to investigate the mechanism of action.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.
Caption: Key signaling pathways modulated by this compound in inflammation and cancer.
References
- 1. This compound | C16H12O5 | CID 5280448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. researchgate.net [researchgate.net]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Analysis of the toxicological effects of this compound to alleviate diethyl phthalate exposure on cognitive impairment by network toxicology and chemical bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. altusscience.com [altusscience.com]
- 9. This compound | CAS#:20575-57-9 | Chemsrc [chemsrc.com]
Calycosin in Experimental Atherosclerosis: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Calycosin in experimental atherosclerosis models. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
This compound, a natural isoflavonoid primarily isolated from Radix Astragali, has demonstrated significant potential as a therapeutic agent in preclinical models of atherosclerosis.[1][2] Its multifaceted mechanism of action targets key pathological processes in the development and progression of atherosclerotic plaques, including inflammation, oxidative stress, foam cell formation, and vascular smooth muscle cell dysfunction.[3][4][5] This document outlines the key findings and methodologies from various studies to guide further research and development.
Quantitative Data Summary
This compound administration has been shown to exert several beneficial effects in animal models of atherosclerosis. The following tables summarize the key quantitative findings from published studies.
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Apolipoprotein E knockout (ApoE-/-) mice on a high-fat diet | 60 mg/kg/day | 16 weeks | Significantly reduced aortic plaque formation. | [1][6] |
| Male C57BL/6 mice | 50 mg/kg/day | Not specified | Improved perivascular adipose tissue (PVAT) dysfunction and recovered its anti-contraction activity. | [5] |
| Coronary heart disease (CHD) pig model | 2 or 4 mg/kg | 28 days | Dose-dependently reduced levels of CK, CK-MB, LDH, and cTnT. Decreased LVIDs and increased LVEF. | [7] |
| In Vitro Model | Concentration | Key Findings | Reference |
| THP-1-derived macrophages | Not specified | Suppressed ox-LDL-induced foam cell formation and inflammatory responses. | [8] |
| Rat thoracic aortic smooth muscle cell line A7r5 | 5, 10, and 20 μM | Dose-dependently activated the AMPK/mTOR pathway. | [5] |
| In vitro differentiated ThGM cells | 50 and 100 μM | Reduced GM-CSF expression in a dose-dependent manner. 50 μM did not trigger T cell death. | [6] |
Key Signaling Pathways and Mechanisms of Action
This compound's anti-atherosclerotic effects are attributed to its modulation of several key signaling pathways.
One of the primary mechanisms is the enhancement of autophagy , a cellular process for degrading and recycling damaged components, which is impaired in atherosclerosis. This compound promotes macrophage autophagy through the KLF2-MLKL signaling pathway , thereby inhibiting foam cell formation, inflammation, and apoptosis.[1] It also activates the AMPK/mTOR signaling pathway , which is a central regulator of autophagy and cellular metabolism, to ameliorate autophagy stoppage in vascular smooth muscle cells and mitigate vascular calcification.[3][9]
Furthermore, this compound has been shown to modulate immune responses in the atherosclerotic plaque. It attenuates the frequency and pro-inflammatory function of granulocyte-macrophage-colony-stimulating factor (GM-CSF)-producing T helper (ThGM) cells , which are known to exacerbate atherosclerosis.[6][10] This effect is mediated, at least in part, by the upregulation of the nuclear receptor subfamily 4 group A member 3 (NR4A3).[6] In macrophages, this compound and its glucoside derivative inhibit oxidized low-density lipoprotein (ox-LDL)-induced foam cell formation and inflammatory responses by activating the p38/MAPK signaling pathway .[8]
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature on this compound and atherosclerosis.
Animal Model of Atherosclerosis
A widely used model is the Apolipoprotein E knockout (ApoE-/-) mouse, which spontaneously develops atherosclerosis, a process that is accelerated by a high-fat diet.
Protocol:
-
Animals: Male ApoE-/- mice, typically 6-8 weeks old.
-
Diet: Mice are fed a high-fat diet (e.g., containing 21% fat and 0.15% cholesterol) for a period of 16 weeks to induce atherosclerotic plaque formation.[1]
-
This compound Administration:
-
Tissue Collection: After the treatment period, mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) and harvested for analysis.
Analysis of Atherosclerotic Lesions
Oil Red O Staining for Lipid Accumulation:
-
The harvested aorta is opened longitudinally, and the luminal surface is exposed.
-
The tissue is stained with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.
-
The stained area is quantified using imaging software (e.g., ImageJ) to determine the percentage of the total aortic area covered by plaques.[6]
In Vitro Foam Cell Formation Assay
This assay is used to assess the effect of this compound on the uptake of oxidized LDL by macrophages, a key event in the formation of foam cells.
Protocol:
-
Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol-12-myristate-13-acetate (PMA).[8]
-
Induction of Foam Cell Formation: Differentiated macrophages are exposed to oxidized low-density lipoprotein (ox-LDL) to induce foam cell formation.[8]
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound or this compound-7-glucoside before the addition of ox-LDL.
-
Analysis:
-
Lipid Accumulation: Lipid droplets within the cells are visualized by staining with Nile red.[8]
-
Cholesterol Quantification: Total and free cholesterol levels are measured using commercial kits.[8]
-
Inflammatory Cytokine Measurement: The levels of inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) in the cell culture supernatant are quantified by ELISA.[8]
-
Western Blotting for Protein Expression
Western blotting is used to determine the expression levels of key proteins in the signaling pathways modulated by this compound.
Protocol:
-
Protein Extraction: Protein lysates are prepared from aortic tissue or cultured cells.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., KLF2, MLKL, p-AMPK, p-mTOR, NLRP3, ASC, caspase-1), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Conclusion
The available preclinical data strongly support the potential of this compound as a novel therapeutic agent for atherosclerosis. Its ability to modulate multiple key pathological pathways, including autophagy, inflammation, and lipid metabolism, makes it an attractive candidate for further investigation. The protocols and data presented in this document provide a valuable resource for researchers aiming to explore the therapeutic utility of this compound in cardiovascular disease. Further studies, particularly well-designed clinical trials, are warranted to translate these promising preclinical findings into clinical practice.[2]
References
- 1. This compound ameliorates atherosclerosis by enhancing autophagy via regulating the interaction between KLF2 and MLKL in apolipoprotein E gene-deleted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound suppresses the activating effect of granulocyte-macrophage-colony-stimulating factor-producing T helper cells on macrophages in experimental atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. This compound-7-Glucoside Alleviates Atherosclerosis by Inhibiting Ox-LDL-Induced Foam Cell Formation and Inflammatory Response in THP-1-Derived Macrophages via ATF-1 Activation Through the p38/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Calycosin-7-O-β-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for isolating Calycosin-7-O-β-glucoside, a bioactive isoflavone primarily sourced from the roots of Astragalus membranaceus. This document outlines detailed methodologies for extraction and purification, summarizes quantitative data, and illustrates relevant biological signaling pathways.
Introduction
This compound-7-O-β-glucoside (this compound 7-glucoside) is a significant isoflavonoid compound recognized for its wide array of pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and anti-cancer effects. Its therapeutic potential has led to increased interest in efficient methods for its isolation and purification from natural sources, most notably Astragalus species. This document provides detailed protocols for researchers engaged in the extraction, purification, and biological evaluation of this promising compound.
Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound-7-O-β-glucoside. Various techniques have been established, each with distinct advantages.
Conventional Solvent Extraction
This is a foundational method for the initial extraction of this compound-7-O-β-glucoside from dried plant material.
Protocol:
-
Plant Material Preparation: The dried roots of Astragalus membranaceus are ground into a fine powder.
-
Extraction: The powdered material (1 kg) is refluxed with 70% ethanol (3 L) for 6 hours. This process is typically repeated twice to ensure exhaustive extraction.
-
Filtration and Concentration: The resulting extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract (approximately 150 g from 1 kg of starting material)[1].
Hydrolytic Extraction
This method involves the use of acid to hydrolyze glycosidic bonds, which can be useful for obtaining the aglycone, this compound, but can also be adapted for the extraction of the glucoside form under controlled conditions.
Protocol:
-
Acidic Solvent Preparation: Prepare a solution of 100% ethanol and 2.5 mol/L hydrochloric acid.
-
Extraction: Mix the powdered Astragali Radix with the acidic ethanol solution at a solid-to-liquid ratio of 1:40.
-
Incubation: The mixture is extracted for 2 hours.
-
Processing: The extract is then filtered and neutralized before proceeding to purification steps.
Ultrasound-Assisted Enzymatic Hydrolysis (UAEH)
UAEH is a modern technique that enhances extraction efficiency by using ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular components. The addition of enzymes can further improve the yield.
Protocol:
-
Enzyme Solution: Prepare a solution of cellulase or other appropriate enzymes in a suitable buffer.
-
Extraction: The powdered plant material is suspended in the enzyme solution.
-
Ultrasonication: The suspension is subjected to ultrasonication. Optimal conditions may include a solid-liquid ratio of 1:30, an ultrasound time of 30 minutes, and a temperature of 50°C[2].
-
Enzymatic Hydrolysis: Following ultrasonication, the mixture is incubated for a specified time (e.g., 1 hour) to allow for enzymatic hydrolysis[2].
-
Termination and Filtration: The enzymatic reaction is terminated by heating, and the extract is then filtered.
Purification Protocols
Following initial extraction, a multi-step purification process is necessary to isolate this compound-7-O-β-glucoside to a high degree of purity.
Liquid-Liquid Partitioning
The crude extract is subjected to partitioning with solvents of varying polarities to separate compounds based on their solubility.
Protocol:
-
Suspension: The crude extract (150 g) is suspended in distilled water.
-
Partitioning: The aqueous suspension is successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH)[1]. The this compound-7-O-β-glucoside will predominantly be in the more polar fractions, such as ethyl acetate and n-butanol.
Column Chromatography
Column chromatography is a crucial step for the separation and purification of this compound-7-O-β-glucoside from the enriched fractions.
3.2.1. Macroporous Adsorption Resin (MAR) Chromatography MAR is effective for the initial enrichment of isoflavonoids from the crude extract.
Protocol:
-
Column Packing: A column is packed with a suitable macroporous resin (e.g., HPD500).
-
Loading: The enriched fraction (e.g., ethyl acetate fraction) is dissolved in an appropriate solvent and loaded onto the column.
-
Washing: The column is washed with deionized water to remove impurities.
-
Elution: this compound-7-O-β-glucoside is eluted with an increasing gradient of ethanol in water.
3.2.2. Silica Gel Column Chromatography Silica gel chromatography is used for further purification of the fractions obtained from MAR.
Protocol:
-
Column Preparation: A column is packed with silica gel (e.g., 230-400 mesh) in a non-polar solvent.
-
Sample Loading: The dried fraction from the previous step is loaded onto the column.
-
Gradient Elution: The column is eluted with a solvent gradient, typically a mixture of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the proportion of methanol)[1]. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Semi-Preparative High-Performance Liquid Chromatography (S-pHPLC)
For achieving high purity (>95%), S-pHPLC is the final and most effective purification step.
Protocol:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A common mobile phase is a gradient of methanol and water or acetonitrile and water[3].
-
Injection and Fraction Collection: The partially purified sample is injected into the HPLC system, and the peak corresponding to this compound-7-O-β-glucoside is collected.
-
Purity Analysis: The purity of the final product is confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[1].
Quantitative Data
The yield and purity of this compound-7-O-β-glucoside can vary significantly depending on the plant source, extraction method, and purification strategy.
Table 1: Comparison of Extraction and Purification Methods
| Method | Starting Material | Key Parameters | Yield/Purity | Reference |
| Solvent Reflux | 1 kg A. membranaceus roots | 70% Ethanol, 6h reflux (x2) | 150g crude extract | [1] |
| Partitioning & Chromatography | 150g crude extract | EtOAc partitioning, MPLC (Silica gel, CHCl₃:MeOH gradient), prep-LC | 63.04 mg (>95% purity) | [1] |
| Ultrasound-Assisted Enzymatic | Muxu leaves | Solid-liquid ratio 1:30, 30 min ultrasound at 50°C, 1h enzymatic hydrolysis | 5.29 mg/g total flavonoids | [2] |
Note: The yields reported are often for total flavonoids or crude extracts, and the final yield of pure this compound-7-O-β-glucoside is typically much lower after multiple purification steps.
Table 2: Biological Activity of this compound-7-O-β-glucoside
| Biological Activity | Cell Line/Model | Key Findings | Concentration | Reference |
| Anti-Cancer | SK-OV-3 (Ovarian Cancer) | Synergistic apoptosis with cisplatin; 46.7% ± 1.3% proliferation inhibition (combination) | 50 μM | |
| Anti-Cancer | Huh-7 (Hepatocellular Carcinoma) | Inhibition of cell proliferation | IC₅₀: 25.49 μM | [4] |
| Anti-Cancer | HepG2 (Hepatocellular Carcinoma) | Inhibition of cell proliferation | IC₅₀: 18.39 μM | [4] |
| Osteogenesis | Human Mesenchymal Stem Cells | Enhanced cell migration and ALP activity | 1-10 μM | [3] |
| Osteogenesis | ST2 cells | Increased ALP activity and mineralization | Not specified | [5][6] |
| Neuroprotection | HT22 cells (OGD/R model) | Improved cell viability, reduced oxidative stress and apoptosis | Not specified | [7][8] |
| Neuroprotection | Rat model (MCAO/R) | Reduced infarct volume and BBB permeability | 26.8 mg/kg (i.p.) | [4] |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The general workflow for the isolation and purification of this compound-7-O-β-glucoside is depicted below.
Caption: General workflow for isolating this compound-7-O-β-glucoside.
Signaling Pathways
This compound-7-O-β-glucoside exerts its biological effects by modulating several key signaling pathways.
Osteogenesis Promotion via BMP/WNT Signaling
Caption: this compound-7-O-β-glucoside promotes osteogenesis.[5][6][9]
Neuroprotection via SIRT1/FOXO1/PGC-1α Pathway
Caption: Neuroprotective mechanism of this compound-7-O-β-glucoside.[7][8]
Conclusion
The protocols and data presented herein provide a comprehensive guide for the isolation, purification, and preliminary biological assessment of this compound-7-O-β-glucoside. The choice of extraction and purification methods should be tailored to the specific research goals, considering factors such as desired yield, purity, and available instrumentation. The diverse pharmacological activities of this compound, mediated through multiple signaling pathways, underscore its potential as a lead compound in drug discovery and development.
References
- 1. This compound-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted extraction and value of active substances in Muxu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-7-O-β-d-glucopyranoside stimulates osteoblast differentiation through regulating the BMP/WNT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-7-O-β-d-glucopyranoside stimulates osteoblast differentiation through regulating the BMP/WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-7- O- β- D-glucoside Attenuates OGD/R-Induced Damage by Preventing Oxidative Stress and Neuronal Apoptosis via the SIRT1/FOXO1/PGC-1 α Pathway in HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calycosin-Loaded Nanoliposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycosin, a bioactive isoflavonoid primarily found in Astragalus membranaceus, has demonstrated significant therapeutic potential across various fields, including neuroprotection, anti-inflammatory, and anti-cancer applications.[1][2] However, its clinical utility is often hindered by poor aqueous solubility, leading to low bioavailability.[3][4] Nanoliposomes have emerged as a promising drug delivery system to overcome these limitations. These vesicular structures, composed of a lipid bilayer, can encapsulate hydrophobic and hydrophilic compounds, enhancing their stability, solubility, and bioavailability.[3][5] This document provides detailed application notes and protocols for the preparation, characterization, and application of this compound-loaded nanoliposomes.
Data Presentation
The following tables summarize the key quantitative data for the formulation and characterization of this compound-loaded nanoliposomes, as well as their pharmacokinetic profile compared to free this compound.
Table 1: Physicochemical Characteristics of this compound-Loaded Nanoliposomes
| Parameter | Value | Method of Analysis |
| Size (TEM) | ~80 nm | Transmission Electron Microscopy |
| Hydrodynamic Radius (DLS) | 133.99 ± 21.44 nm | Dynamic Light Scattering |
| Polydispersity Index (PDI) | 0.201 ± 0.068 | Dynamic Light Scattering |
| Zeta Potential | -20.53 ± 3.57 mV | Dynamic Light Scattering |
| Entrapment Efficiency (EE) | 88.37 ± 2.28% | Dialysis Method |
| Drug Loading (DL) | 7.48 ± 1.19% | Dialysis Method |
| Data compiled from a study on this compound-loaded nanoliposomes for diabetic nephropathy.[3][4] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound and this compound-Loaded Nanoliposomes
| Parameter | Free this compound | This compound-Loaded Nanoliposomes | Fold Increase |
| AUC₀₋t (μg/L*h) | 410.35 ± 55.27 | 927.39 ± 124.91 | 2.26 |
| t₁/₂ (h) | 6.32 ± 1.18 | 8.40 ± 1.57 | 1.33 |
| MRT₀₋t (h) | 7.78 ± 1.32 | 11.98 ± 2.04 | 1.54 |
| Pharmacokinetic data following oral administration.[3][4] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-loaded nanoliposomes.
Protocol 1: Preparation of this compound-Loaded Nanoliposomes by Thin-Film Hydration-Sonication Method
1. Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-mPEG2000)
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Double distilled water
2. Equipment:
-
Rotary evaporator
-
Probe sonicator
-
Water bath
-
Extruder
-
Syringe filters (0.45 µm and 0.22 µm)
-
Freeze dryer
3. Procedure:
-
Lipid Film Formation:
-
Dissolve SPC, cholesterol, DSPE-mPEG2000, and this compound in methanol in a round-bottom flask. A suggested molar ratio is 50:38 for SPC to cholesterol, with 5% DSPE-mPEG2000 and a 1:10 mass ratio of this compound to total lipids.[3]
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under vacuum at 55°C to form a thin lipid film on the inner wall of the flask.[6]
-
-
Hydration:
-
Hydrate the lipid film with double distilled water.
-
Shake the flask to ensure complete hydration of the lipid film, forming a multilamellar vesicle suspension.
-
-
Sonication and Extrusion:
-
Sonicate the suspension using a probe sonicator (e.g., 70 W) for 15 minutes in an ice bath to reduce the size of the vesicles.[6]
-
For a more uniform size distribution, subsequently extrude the liposomal suspension through polycarbonate membranes with decreasing pore sizes (e.g., 0.45 µm and 0.22 µm).[6]
-
-
Purification and Storage:
Protocol 2: Characterization of this compound-Loaded Nanoliposomes
1. Morphology and Size Analysis:
-
Transmission Electron Microscopy (TEM): Dilute the nanoliposome suspension and place a drop onto a copper grid. After negative staining (e.g., with phosphotungstic acid), visualize the morphology and size of the nanoliposomes under a transmission electron microscope.
-
Scanning Electron Microscopy (SEM): Lyophilize the nanoliposome sample and coat it with a conductive material (e.g., gold). Observe the surface morphology using an SEM.[3]
2. Particle Size and Zeta Potential Analysis:
-
Dynamic Light Scattering (DLS): Dilute the nanoliposome suspension in deionized water. Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Zetasizer instrument at room temperature.[3]
3. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:
-
Separation of Free Drug:
-
Use a dialysis method. Place a known amount of the this compound-loaded nanoliposome solution into a dialysis bag (e.g., MWCO 8000 Da).[3]
-
Dialyze against a suitable medium (e.g., PBS, pH 7.4) with constant stirring for a defined period (e.g., 10 hours) to ensure the complete removal of the un-encapsulated drug.[3]
-
-
Quantification of this compound:
-
Quantify the amount of this compound in the dialysate (un-encapsulated drug) and the initial formulation using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Entrapment Efficiency (%EE): EE (%) = [(Total amount of this compound - Amount of un-encapsulated this compound) / Total amount of this compound] x 100
-
Drug Loading (%DL): DL (%) = [(Total amount of this compound - Amount of un-encapsulated this compound) / Total weight of nanoliposomes] x 100
-
Protocol 3: In Vitro Drug Release Study
-
Apparatus: Dialysis bag method.
-
Procedure:
-
Place a known amount of this compound-loaded nanoliposomes into a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., PBS at different pH values like 1.2, 6.9, and 7.4 to simulate different physiological environments) maintained at 37°C with constant stirring.[3]
-
At predetermined time intervals, withdraw aliquots from the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released against time.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for the preparation and characterization of this compound-loaded nanoliposomes.
Signaling Pathway: this compound's Protective Effect in Diabetic Nephropathy
This compound has been shown to exert protective effects in diabetic nephropathy by modulating key signaling pathways involved in inflammation and apoptosis.[3]
Caption: this compound's modulation of the PI3K/Akt and NF-κB signaling pathways.[7]
References
- 1. Neuropharmacological effects of this compound: a translational review of molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound-loaded nanoliposomes as potential nanoplatforms for treatment of diabetic nephropathy through regulation of mitochondrial respiratory function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-loaded nanoliposomes as potential nanoplatforms for treatment of diabetic nephropathy through regulation of mitochondrial respiratory function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-loaded nanostructured lipid carriers: In-vitro and in-vivo evaluation for enhanced anti-cancer potential [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Calycosin Bioavailability Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges associated with the poor bioavailability of calycosin.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound stems from two main factors:
-
Low Aqueous Solubility : As a polyphenol, this compound has poor solubility in water, which limits its dissolution in gastrointestinal fluids—a prerequisite for absorption.[1][2][3]
-
Extensive First-Pass Metabolism : After absorption, this compound undergoes significant metabolism, primarily in the intestine and liver.[4] The main metabolic pathway is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT1A9, attach glucuronic acid to this compound, facilitating its rapid elimination.[4][5][6]
Q2: What are the most promising strategies to improve this compound's bioavailability?
A2: Nano-based drug delivery systems are the most effective strategies for enhancing the bioavailability of this compound.[1][7] These systems work by improving its solubility, protecting it from metabolic enzymes, and enhancing its permeation across the intestinal wall.[1][7] Key approaches include:
-
Nanoliposomes : These are colloidal structures made of a phospholipid bilayer that can encapsulate this compound, improving its solubility and providing a sustained-release profile.[1][8]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) : These lipid-based carriers are effective for encapsulating poorly water-soluble compounds like this compound, enhancing their stability and oral absorption.[7]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) : These are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a nanoemulsion in the gastrointestinal tract, significantly increasing the surface area for drug absorption.[9][10][11]
Q3: By how much can the bioavailability of this compound be improved with these methods?
A3: Significant improvements have been demonstrated. For example, a study using this compound-loaded nanoliposomes showed a 2.26-fold increase in the area under the curve (AUC), a key indicator of bioavailability, compared to free this compound administered to rats.[1][8] The mean residence time and half-life were also prolonged, indicating a longer circulation time for the encapsulated drug.[1][8]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (EE%) in Nanoparticle Formulations | 1. Poor affinity of this compound for the lipid matrix.2. Drug leakage into the external aqueous phase during preparation.3. Insufficient lipid concentration. | 1. Screen different lipids (e.g., for SLNs, try lipids with different chain lengths like glyceryl behenate or stearic acid) to find one with higher solubilizing capacity for this compound.2. Optimize the surfactant/emulsifier concentration. A proper hydrophilic-lipophilic balance (HLB) is crucial.3. Increase the lipid concentration in the formulation, but not so much that it causes instability or excessively large particle sizes.[12] |
| Inconsistent or Large Particle Size (>500 nm) | 1. Inadequate homogenization energy (ultrasonication or high-pressure homogenization).2. Suboptimal surfactant type or concentration, leading to particle aggregation.3. Temperature fluctuations during the cooling step (for SLNs). | 1. Increase the duration or power of the homogenization process. Ensure the probe of the sonicator is properly immersed.2. Experiment with different surfactants (e.g., Poloxamer 188, Tween 80) and concentrations (typically 0.5% to 5% w/w) to achieve better steric or electrostatic stabilization.[12]3. Implement a controlled cooling process, such as placing the hot emulsion in an ice bath under continuous stirring to promote rapid and uniform lipid recrystallization. |
| Formulation Instability (Aggregation/Precipitation) During Storage | 1. Insufficient zeta potential (low electrostatic repulsion).2. Lipid polymorphism transition (for SLNs), leading to drug expulsion.3. Ostwald ripening (growth of larger particles at the expense of smaller ones). | 1. If the zeta potential is between -20 mV and +20 mV, consider adding a charged lipid or a different surfactant to increase surface charge and electrostatic repulsion.2. For SLNs, consider formulating Nanostructured Lipid Carriers (NLCs) by blending solid lipid with a small amount of liquid lipid (oil). This creates a less-ordered lipid core that reduces drug expulsion upon storage.[12]3. Ensure a narrow particle size distribution post-production. Filtration through an appropriate filter size can help remove larger particles that drive ripening. |
| Poor In Vivo Performance Despite Good In Vitro Results | 1. Rapid clearance of nanoparticles by the reticuloendothelial system (RES).2. Formulation does not effectively bypass first-pass metabolism.3. Insufficient drug release at the site of absorption. | 1. Surface-modify the nanoparticles with polyethylene glycol (PEG), a process known as PEGylation. This creates a hydrophilic shield that reduces opsonization and RES uptake, prolonging circulation time.2. The formulation may need further optimization to target lymphatic transport, which can partially bypass the hepatic first-pass metabolism. Using long-chain triglycerides in the formulation can promote this pathway.3. Modify the composition of the carrier to alter the drug release profile. For instance, in SLNs, a less crystalline lipid matrix can facilitate faster drug release. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of free this compound versus this compound-loaded nanoliposomes after oral administration in rats, demonstrating the enhancement in bioavailability.
Table 1: Pharmacokinetic Parameters of this compound Formulations
| Parameter | Free this compound | This compound-Loaded Nanoliposomes | Fold Increase |
| AUC₀₋ₜ (μg/L*h) | 410.35 ± 55.18 | 927.39 ± 124.91 | 2.26 |
| MRT₀₋ₜ (h) | 8.21 ± 1.03 | 12.64 ± 1.59 | 1.54 |
| t₁/₂ (h) | 6.98 ± 0.87 | 9.28 ± 1.12 | 1.33 |
Data sourced from a study on this compound-loaded nanoliposomes for diabetic nephropathy.[1][8]
Visualized Workflows and Mechanisms
The following diagrams illustrate key processes in the development and action of this compound delivery systems.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoliposomes via Thin-Film Hydration
This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can be further processed (e.g., by sonication or extrusion) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[13][14]
Materials & Equipment:
-
This compound powder
-
Phosphatidylcholine (e.g., from soybean or egg)
-
Cholesterol
-
Chloroform and Methanol (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Round-bottom flask (50 mL)
-
Syringe filters (0.22 µm)
Methodology:
-
Lipid Film Preparation :
-
Accurately weigh and dissolve phosphatidylcholine, cholesterol (e.g., in a 4:1 molar ratio), and this compound in a chloroform/methanol (e.g., 2:1 v/v) mixture in a round-bottom flask. The amount of this compound should be determined based on the desired drug-to-lipid ratio (e.g., 1:10 w/w).
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to 40-45°C (above the transition temperature of the lipid but below the boiling point of the solvent mixture).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvents. Continue until a thin, dry, and uniform lipid film forms on the inner wall of the flask.
-
Keep the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration :
-
Add a pre-warmed (40-45°C) PBS (pH 7.4) solution to the flask containing the lipid film. The volume depends on the desired final lipid concentration.
-
Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours. The lipid film will swell and peel off the flask wall to form a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended) :
-
For a more uniform and smaller particle size, the MLV suspension can be sonicated using a bath sonicator or a probe sonicator for 15-30 minutes in a pulsed mode, keeping the sample on ice to prevent lipid degradation.
-
Alternatively, for a well-defined size, the suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification and Sterilization :
-
To remove unencapsulated this compound, the liposomal suspension can be centrifuged at high speed, and the pellet can be resuspended in fresh PBS. Dialysis can also be used.
-
For sterile applications, filter the final liposomal suspension through a 0.22 µm syringe filter.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via High-Shear Homogenization
This protocol describes the hot homogenization technique, a reliable and scalable method for producing SLNs.[15]
Materials & Equipment:
-
This compound powder
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant/Emulsifier (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer with hot plate
-
Ice bath
Methodology:
-
Preparation of Phases :
-
Lipid Phase : Weigh the solid lipid and this compound and place them in a glass beaker. Heat the mixture on a hot plate to 5-10°C above the melting point of the lipid. Stir with a magnetic stirrer until a clear, homogenous lipid melt is formed.
-
Aqueous Phase : In a separate beaker, weigh the surfactant and dissolve it in purified water. Heat this aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification :
-
Pour the hot aqueous phase into the hot lipid phase under continuous stirring with the magnetic stirrer.
-
Immediately introduce the probe of the high-shear homogenizer into the mixture.
-
Homogenize at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a hot oil-in-water (o/w) pre-emulsion.
-
-
Nanoparticle Formation :
-
Quickly transfer the hot pre-emulsion into a beaker placed in an ice bath.
-
Continue stirring the emulsion with a magnetic stirrer at a moderate speed during the cooling process.
-
The rapid cooling will cause the lipid to precipitate, forming solid lipid nanoparticles with this compound encapsulated within the matrix. The final product will be a milky or opalescent dispersion.
-
-
Characterization :
-
Allow the SLN dispersion to equilibrate to room temperature before characterization for particle size, zeta potential, and encapsulation efficiency.
-
References
- 1. This compound-loaded nanoliposomes as potential nanoplatforms for treatment of diabetic nephropathy through regulation of mitochondrial respiratory function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective glucuronidation of the isoflavone this compound by human liver microsomes and recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Values of this compound: One Type of Flavonoid Isolated from Astragalus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-loaded nanostructured lipid carriers: In-vitro and in-vivo evaluation for enhanced anti-cancer potential [ouci.dntb.gov.ua]
- 8. This compound-loaded nanoliposomes as potential nanoplatforms for treatment of diabetic nephropathy through regulation of mitochondrial respiratory function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-nanoemulsifying drug delivery system (SNEDDS) mediated improved oral bioavailability of thymoquinone: optimization, characterization, pharmacokinetic, and hepatotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. horizonpharmalabs.com [horizonpharmalabs.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
Technical Support Center: Navigating Calycosin Solubility in Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Calycosin during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that contribute to its solubility challenges?
This compound (3',7-dihydroxy-4'-methoxyisoflavone) is a natural isoflavone compound with a molecular weight of 284.26 g/mol .[1][2] Its chemical structure, containing both hydrophobic (isoflavone backbone) and hydrophilic (hydroxyl groups) moieties, results in poor aqueous solubility.[2] This characteristic often leads to difficulties in preparing solutions for in vitro and in vivo experiments, potentially impacting the accuracy and reproducibility of results.
Q2: What are the generally recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[3] It is largely insoluble in water.[4] For biological experiments, DMSO is the most commonly used solvent to prepare stock solutions.[4]
Q3: My this compound is precipitating in the cell culture medium. What are the likely causes and how can I prevent this?
Precipitation of this compound in cell culture media is a common issue that can arise from several factors:
-
"Salting out" effect: When a concentrated DMSO stock solution is diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate.
-
High final concentration: The desired final concentration of this compound in the media may exceed its aqueous solubility limit.
-
Temperature shock: Adding a cold stock solution to a warm medium can decrease solubility.[5]
-
Media components: Interactions with salts, proteins, and other components in the culture medium can sometimes lead to precipitation.[6][7]
To prevent precipitation, it is recommended to:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock.
-
Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersion.[8]
-
Perform serial dilutions to gradually decrease the solvent concentration.[5]
-
Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.5%) to minimize cytotoxicity.[5]
Q4: How should I prepare and store a stock solution of this compound?
For a stable stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[4] A stock concentration of 10-20 mM is generally achievable. To avoid issues with moisture-absorbing DMSO which can reduce solubility, it's recommended to use fresh DMSO.[4] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
Q5: What strategies can be employed to enhance the solubility and bioavailability of this compound for in vivo animal studies?
Given its poor water solubility, formulating this compound for oral or parenteral administration in animal studies requires specific strategies to improve its bioavailability.[2] Common approaches include:
-
Co-solvent systems: A mixture of solvents like DMSO, polyethylene glycol 300 (PEG300), Tween-80, and saline can be used to create a clear solution suitable for injection.[10]
-
Nano-formulations: Encapsulating this compound in nanocarriers, such as nanostructured lipid carriers or nanoliposomes, can significantly improve its solubility and delivery to target tissues.[2]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.[11]
Q6: How stable is this compound in solution?
This compound is generally stable under recommended storage conditions.[1] However, the stability in aqueous solutions, especially at physiological pH and temperature, should be empirically determined for long-term experiments. It is advisable to prepare fresh working solutions from a frozen DMSO stock for each experiment.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent System | Concentration | Observations | Reference |
| Methanol | 1 mg/mL | Clear, colorless solution | [3][12] |
| DMSO | 57 mg/mL (~200 mM) | - | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 8.79 mM) | Clear solution | [10] |
| Water | Insoluble | - | [4] |
| Ethanol | Insoluble | - | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the required mass of this compound for the desired volume and concentration (Molar Mass of this compound = 284.26 g/mol ). For 1 mL of a 10 mM stock solution, 2.84 mg of this compound is needed.
-
Procedure: a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[10] d. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for in vitro Cell Culture
-
Materials: this compound stock solution (from Protocol 1), pre-warmed (37°C) cell culture medium.
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. c. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. Add 1 µL of the stock solution to 999 µL of the pre-warmed medium. d. Mix immediately by gentle pipetting or swirling. Do not vortex vigorously as this can cause foaming of the medium. e. Ensure the final DMSO concentration is below the tolerance level of your specific cell line (generally <0.5%).[5] f. Always include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experiments.[5]
Protocol 3: Formulation of this compound for in vivo Animal Studies
-
Materials: this compound powder, DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure (based on a co-solvent system): [10] a. Dissolve the required amount of this compound in DMSO first. b. In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the desired ratio (e.g., 40% PEG300, 5% Tween-80, 45% saline). c. Slowly add the this compound-DMSO solution to the vehicle while continuously vortexing to form a clear solution. d. The final volume of DMSO should be a small percentage of the total volume (e.g., 10%). e. The final solution should be clear. If precipitation occurs, optimization of the solvent ratios may be necessary. f. Prepare the formulation fresh before each administration.
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon adding the DMSO stock to the aqueous buffer or media.
-
Question: Did you add the DMSO stock to the aqueous solution too quickly?
-
Answer: Rapid, localized high concentrations of DMSO can cause the compound to crash out of solution. Solution: Add the stock solution dropwise into the vortex of the stirring aqueous solution to ensure immediate dispersion.[8]
-
-
Question: Is the final DMSO concentration in your working solution very low?
-
Answer: While minimizing DMSO is important for cell health, too little may not be sufficient to keep this compound in solution. Solution: Try to keep the final DMSO concentration as high as your cells can tolerate (e.g., 0.1-0.5%).[5]
-
-
Question: Did you pre-warm your aqueous solution?
-
Answer: Temperature can significantly affect solubility. Solution: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the this compound stock.[5]
-
Issue 2: The solution is initially clear but becomes cloudy or forms a precipitate over time.
-
Question: How long was the working solution stored before use?
-
Answer: The aqueous stability of this compound may be limited. Solution: Prepare fresh working solutions for each experiment and use them immediately.
-
-
Question: Is there evidence of evaporation from your culture plate?
Issue 3: I am observing inconsistent or lower-than-expected activity in my biological assays.
-
Question: Have you visually inspected your assay plates for precipitation?
-
Answer: Micro-precipitation can occur, which may not be obvious but can significantly reduce the effective concentration of this compound. Solution: Before and after adding cells, inspect the wells under a microscope for any signs of precipitate.
-
-
Question: Could the compound be adsorbing to the plasticware?
-
Answer: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the concentration in solution. Solution: Consider using low-adhesion microplates or glassware. Including a low concentration of a non-ionic surfactant in buffers (for non-cell-based assays) can also help.[13]
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: General workflow for preparing this compound solutions.
Caption: this compound's inhibitory effect on the PI3K/Akt pathway.[14]
References
- 1. This compound | C16H12O5 | CID 5280448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unveiling the potential anti‐cancer activity of this compound against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 20575-57-9 [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound = 98 HPLC 20575-57-9 [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound: a Review of its Pharmacological Effects and Application Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Calycosin Concentration for Cell Viability Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Calycosin concentration for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in cell viability assays?
A1: The effective concentration of this compound can vary significantly depending on the cell line being studied. However, based on published research, a common starting range to observe effects on cell viability, such as inhibition of proliferation and induction of apoptosis, is between 25 µM and 100 µM.[1] For some sensitive cell lines, effects may be observed at lower concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: How does this compound affect the viability of cancer cells versus normal cells?
A2: this compound has been shown to selectively inhibit the proliferation of various cancer cells while exhibiting low cytotoxicity in normal cells.[1][2][3] For example, studies have demonstrated its effectiveness against osteosarcoma, gastric cancer, and colorectal cancer cells, among others.[1][3][4][5] This selectivity makes it a promising compound for further investigation in cancer therapy.
Q3: What is the mechanism of action of this compound in reducing cell viability?
A3: this compound induces apoptosis (programmed cell death) and inhibits proliferation in cancer cells through the modulation of several key signaling pathways. Commonly affected pathways include the PI3K/Akt, MAPK, and STAT3/NF-κB pathways.[1][2][5][6][7] It can also promote the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[3][6]
Q4: How should I dissolve this compound for use in cell culture?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) and then dilute it to the desired final concentration in your cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant effect on cell viability observed. | 1. Suboptimal Concentration: The concentration of this compound used may be too low for the specific cell line. 2. Short Incubation Time: The treatment duration may not be sufficient to induce a measurable response. 3. Cell Line Resistance: The cell line may be inherently resistant to this compound. 4. Improper Drug Preparation: The this compound stock solution may have been improperly prepared or stored. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM). 2. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.[1][8] 3. Review literature for studies on your specific cell line or related cell types to gauge expected sensitivity. Consider using a different cell line if resistance is suspected. 4. Prepare a fresh stock solution of this compound in an appropriate solvent like DMSO. Ensure complete dissolution and proper storage at -20°C or -80°C. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Edge Effects: Wells on the periphery of the plate may experience different environmental conditions. 3. Pipetting Errors: Inaccurate dispensing of this compound or assay reagents. | 1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. 2. Avoid using the outer wells of the microplate for treatment groups. Fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and ensure proper pipetting technique. Change pipette tips between different concentrations. |
| Observed cytotoxicity in control (vehicle-treated) cells. | 1. High Solvent Concentration: The concentration of the solvent (e.g., DMSO) in the final culture medium is too high. 2. Contamination: Microbial contamination of the cell culture or reagents. | 1. Ensure the final concentration of the solvent is non-toxic to your cells (typically ≤ 0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity. 2. Regularly check for signs of contamination. Use sterile techniques and test reagents for contamination if suspected. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from studies investigating the effect of this compound on cell viability.[1]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)
This protocol is based on methods used to evaluate this compound-induced apoptosis.[1]
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Data Presentation
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) after 24h (Mean ± SD) | Cell Viability (%) after 48h (Mean ± SD) | Cell Viability (%) after 72h (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 25 | 85.3 ± 4.1 | 70.1 ± 3.9 | 55.2 ± 4.3 |
| 50 | 68.7 ± 3.5 | 52.4 ± 3.1 | 38.6 ± 3.8 |
| 100 | 45.1 ± 2.9 | 30.8 ± 2.5 | 21.9 ± 2.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Table 2: Apoptosis Induction by this compound (Flow Cytometry)
| This compound Concentration (µM) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic Cells (%) (Mean ± SD) | Total Apoptotic Cells (%) (Mean ± SD) |
| 0 (Vehicle Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 50 | 15.8 ± 1.2 | 8.2 ± 0.9 | 24.0 ± 2.1 |
| 100 | 28.4 ± 2.1 | 17.6 ± 1.5 | 46.0 ± 3.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
Caption: this compound-mediated inhibition of the PI3K/Akt signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. This compound induces apoptosis in osteosarcoma cell line via ERβ-mediated PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis via p38-MAPK pathway-mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the potential anti‐cancer activity of this compound against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in colorectal cancer cells, through modulating the ERβ/MiR-95 and IGF-1R, PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Phytoestrogen Isoflavone, Induces Apoptosis of Estrogen Receptor-Positive MG-63 Osteosarcoma Cells via the Phosphatidylinositol 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Calycosin Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Calycosin instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color and showing reduced activity over time?
A1: this compound, like many flavonoids, is susceptible to degradation in aqueous solutions. This instability can be attributed to several factors, including:
-
Hydrolysis: The molecular structure of this compound can be broken down by water molecules.
-
Oxidation: this compound can be oxidized, especially when exposed to air and light.[1]
-
pH-dependent degradation: The rate of degradation is often influenced by the pH of the solution.
These degradation processes can lead to a change in the solution's appearance and a loss of this compound's biological activity.
Q2: What are the primary signs of this compound degradation in my experiments?
A2: Degradation of this compound can manifest in several ways:
-
Visual Changes: A noticeable change in the color of the solution, often to a brownish hue.
-
Precipitation: The formation of insoluble particles as the degradation products may have lower solubility.
-
Reduced Bioactivity: A decrease in the expected biological effect in your assays.
-
Chromatographic Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the peak area corresponding to this compound and the appearance of new peaks representing degradation products.[1][2]
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To minimize degradation, aqueous solutions of this compound should be:
-
Prepared Fresh: Ideally, solutions should be prepared immediately before use.
-
Stored at Low Temperatures: If short-term storage is necessary, keep solutions at 2-8°C.
-
Protected from Light: Use amber vials or cover containers with aluminum foil to prevent photolytic degradation.
-
pH Controlled: Maintain the pH of the solution within a stable range, as extreme pH values can accelerate degradation. While specific data for this compound is limited, flavonoids are generally more stable in slightly acidic conditions.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Symptoms:
-
Difficulty dissolving this compound powder in your aqueous buffer.
-
Formation of a precipitate immediately after preparation.
-
Inconsistent results in biological assays due to undissolved particles.
Possible Causes:
-
This compound has inherently low water solubility.[3]
-
The concentration of this compound exceeds its solubility limit in the chosen buffer.
Solutions:
-
Co-solvents: A small percentage of a biocompatible organic solvent, such as DMSO or ethanol, can be used to initially dissolve this compound before diluting it in your aqueous buffer. Note that the final concentration of the organic solvent should be low enough to not affect your experimental system.
-
Formulation Strategies: For long-term stability and improved solubility, consider encapsulating this compound in nanocarriers or forming inclusion complexes.
Issue 2: Rapid Loss of this compound Potency in Cell Culture Media
Symptoms:
-
Initial biological activity is observed, but it diminishes over the course of a multi-day experiment.
-
Inconsistent dose-response curves.
Possible Causes:
-
Degradation of this compound in the cell culture media at 37°C.
-
Interaction of this compound with components in the media.
Solutions:
-
Frequent Media Changes: Replenish the cell culture media with freshly prepared this compound solution at regular intervals (e.g., every 24 hours) to maintain a consistent concentration of the active compound.
-
Stabilized Formulations: Utilize this compound-loaded nanostructured lipid carriers (NLCs) or cyclodextrin inclusion complexes. These formulations protect this compound from degradation and provide a sustained release, ensuring a more stable concentration over time.[3]
Stabilization Strategies & Experimental Protocols
The primary strategies to overcome this compound's instability involve using formulation technologies to protect the molecule from the aqueous environment.
Strategy 1: Encapsulation in Nanostructured Lipid Carriers (NLCs)
Encapsulating this compound in NLCs can significantly improve its stability and solubility. NLCs are composed of a blend of solid and liquid lipids, which can enhance drug loading and physical stability.[3]
Quantitative Data for this compound-Loaded NLCs
| Parameter | Value | Reference |
| Mean Particle Size | ~100 nm | [3] |
| Polydispersity Index (PDI) | ~0.27 | [3] |
| Zeta Potential | ~ -24.5 mV | [3] |
| Drug Encapsulation Efficiency | ~89% | [3] |
| Drug Loading Capacity | ~6.5% | [3] |
Experimental Protocol: Preparation of this compound-Loaded NLCs
This protocol is adapted from the nano-template engineering method.
Materials:
-
This compound
-
Miglyol (liquid lipid)
-
Stearic acid (solid lipid)
-
Tween 80 (surfactant)
-
Span 60 (surfactant)
-
PEG 400 (surfactant)
-
Sucrose stearate (surfactant)
-
Phosphate buffered saline (PBS)
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the stearic acid at a temperature above its melting point (approximately 70-80°C).
-
Add the Miglyol to the melted stearic acid.
-
Dissolve the this compound in this lipid mixture with continuous stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Heat the PBS to the same temperature as the lipid phase.
-
Disperse the surfactants (Tween 80, Span 60, PEG 400, and sucrose stearate) in the heated PBS with vigorous stirring.
-
-
Formation of the Nanoemulsion:
-
Slowly add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for a specified period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
-
NLC Formation:
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size and form the NLCs.
-
-
Cooling and Solidification:
-
Cool the nanoemulsion in an ice bath to allow the lipid matrix to solidify and form the NLCs.
-
-
Characterization:
-
Analyze the NLCs for particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by separating the free drug from the NLCs (e.g., by ultracentrifugation) and quantifying the this compound concentration in both the supernatant and the pellet using HPLC.
-
Experimental Workflow for NLC Preparation
References
Technical Support Center: Enhancing the Therapeutic Efficacy of Calycosin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calycosin. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
I. FAQs: General Properties and Handling of this compound
Q1: What is this compound and what are its primary therapeutic applications?
A1: this compound is an isoflavonoid phytoestrogen primarily extracted from the root of Radix astragali. It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, cardioprotective, hepatoprotective, and neuroprotective effects.[1] Its therapeutic potential is being explored for various conditions, including inflammatory diseases, numerous types of cancer, and neurodegenerative disorders.[1][2][3]
Q2: I am having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?
A2: this compound has low aqueous solubility, which can present a challenge in experimental setups. For in vitro studies, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used as solvents. It is recommended to prepare a high-concentration stock solution in 100% DMSO or ethanol and then dilute it to the final working concentration in your culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so it is crucial to keep the final DMSO concentration in your experiments low (typically below 0.5%).
Q3: What is the known bioavailability of this compound, and how can it be improved?
A3: The oral bioavailability of this compound is generally low. For instance, the bioavailability of its glucoside form has been reported to be as low as 0.304% after oral administration in rats.[4] This is primarily due to its poor solubility and metabolism in the body.[4] To enhance its bioavailability, and therefore its therapeutic efficacy, several strategies are being investigated, with nanoparticle-based drug delivery systems showing significant promise.[5][6]
II. Troubleshooting Guide: In Vitro Experiments
This section provides guidance on common issues encountered during in vitro studies with this compound.
Q4: My cell viability assay results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results in cell viability assays (e.g., MTT, CCK-8) can stem from several factors:
-
This compound Solubility: Ensure that this compound is fully dissolved in your stock solution and does not precipitate when diluted in the culture medium. Precipitates can interfere with spectrophotometer readings and lead to inaccurate results.
-
Cell Seeding Density: Use a consistent and optimal cell seeding density for your experiments. Overly confluent or sparse cell cultures can respond differently to treatment.
-
Incubation Time: The effects of this compound can be time-dependent. Ensure you are using a consistent incubation time across all experiments.
-
Assay Protocol: Adhere strictly to the protocol for your chosen viability assay. For example, in an MTT assay, ensure complete dissolution of the formazan crystals before reading the absorbance.
Q5: I am not observing the expected downstream effects on the PI3K/Akt signaling pathway after this compound treatment in my Western blot analysis. What should I check?
A5: If you are not seeing the expected changes in the PI3K/Akt pathway, consider the following troubleshooting steps:
-
Treatment Concentration and Duration: The effective concentration of this compound can vary between cell lines. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
-
Antibody Quality: Ensure that your primary and secondary antibodies are validated and working correctly. Use appropriate positive and negative controls to verify antibody performance.
-
Protein Extraction and Handling: Maintain samples on ice during protein extraction to prevent degradation. Use protease and phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target proteins.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[7]
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
Western Blot Protocol for PI3K/Akt Signaling Pathway
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total PI3K, and a loading control overnight at 4°C. Recommended dilutions for antibodies from Cell Signaling Technology are often 1:1000.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration (µM) | Observed Effect | Reference |
| AGS | Gastric Cancer | CCK-8 | IC50 ≈ 47 | Cytotoxicity | [10] |
| MCF-7 | Breast Cancer (ER+) | MTT | 50 - 150 | Inhibition of viability | [11] |
| T47D | Breast Cancer (ER+) | MTT | 50 - 150 | Inhibition of viability | [11] |
| MDA-MB-231 | Breast Cancer (ER-) | CCK-8 | 20 - 80 | Decreased viability | [12] |
| SK-BR-3 | Breast Cancer (ER-) | CCK-8 | 20 - 80 | Decreased viability | [12] |
| SW480 | Colorectal Cancer | CCK-8 | Not specified | Inhibition of proliferation | [13] |
| LoVo | Colorectal Cancer | CCK-8 | Not specified | Inhibition of proliferation | [13] |
| SiHa | Cervical Cancer | MTT | 0 - 50 | Decreased viability | [5] |
| CaSki | Cervical Cancer | MTT | 0 - 50 | Decreased viability | [5] |
III. Enhancing this compound's Efficacy: Nanoparticle-Based Delivery
Q6: How can nanoparticle-based delivery systems improve the therapeutic efficacy of this compound?
A6: Nanoparticle-based delivery systems, such as nanoliposomes, can address the challenges of this compound's poor solubility and low bioavailability.[5][14] Encapsulating this compound within nanoparticles can:
-
Enhance Solubility: Improve the dispersion of this compound in aqueous environments.
-
Increase Bioavailability: Protect this compound from premature degradation and metabolism, leading to higher plasma concentrations and prolonged circulation time.[6]
-
Enable Sustained Release: Provide a controlled and sustained release of the drug at the target site.[12]
-
Improve Targeting: Nanoparticles can be functionalized with targeting ligands to selectively deliver this compound to specific tissues or cells, thereby increasing its efficacy and reducing off-target effects.
Q7: I am having issues with the stability and encapsulation efficiency of my this compound-loaded nanoliposomes. What are some common troubleshooting tips?
A7: Low stability and encapsulation efficiency are common challenges in nanoparticle formulation. Here are some troubleshooting suggestions:
-
Lipid Composition: The choice of lipids is crucial for liposome stability and drug encapsulation. Experiment with different lipid compositions and ratios (e.g., varying the cholesterol content) to optimize the formulation.
-
Preparation Method: The method of preparation (e.g., thin-film hydration, sonication, extrusion) can significantly impact the characteristics of the nanoliposomes. Ensure that the chosen method is performed consistently and under optimal conditions (e.g., temperature, sonication time).
-
Drug-to-Lipid Ratio: The ratio of this compound to the total lipid content can affect encapsulation efficiency. A systematic optimization of this ratio is recommended.
-
Surface Modification: The inclusion of PEGylated lipids (e.g., DSPE-mPEG2000) can improve the stability of nanoliposomes in biological fluids by reducing their uptake by the reticuloendothelial system.
Experimental Protocol
Preparation of this compound-Loaded Nanoliposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve this compound, soybean phosphatidylcholine (SPC), and cholesterol in a suitable organic solvent (e.g., methanol) in a round-bottom flask.[2] The molar ratio of SPC to cholesterol and the mass ratio of this compound to total lipids can be optimized, for example, 50:38 and 1:10, respectively, with 5% DSPE-mPEG2000.[2]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[2]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids.[2]
-
Sonication and Extrusion: Sonicate the resulting suspension to reduce the size of the liposomes and then extrude it through polycarbonate membranes of defined pore sizes (e.g., 0.45 µm and 0.22 µm) to obtain a homogenous population of nanoliposomes.[2]
-
Characterization: Characterize the prepared nanoliposomes for their size, zeta potential, encapsulation efficiency, and drug loading capacity.
Quantitative Data
Table 2: Pharmacokinetic Parameters of Free this compound vs. This compound-Loaded Nanoliposomes in Rats
| Formulation | AUC₀₋t (µg/L*h) | t₁/₂ (h) | MRT₀₋t (h) | Reference |
| Free this compound | 410.35 ± 98.67 | - | - | [13] |
| This compound-Loaded Nanoliposomes | 927.39 ± 124.91 | 1.33 times longer | 1.54 times longer | [13] |
AUC: Area under the curve; t₁/₂: Half-life; MRT: Mean residence time. The data shows a 2.26-fold increase in the area under the curve for the nanoliposome formulation compared to free this compound, indicating significantly improved bioavailability.[13]
IV. Enhancing this compound's Efficacy: Combination Therapy
Q8: Is there evidence for synergistic effects when combining this compound with other therapeutic agents?
A8: Yes, several studies have explored the synergistic effects of this compound in combination with other drugs. For example, in the context of rheumatoid arthritis, this compound has been shown to synergize with methotrexate (MTX) by targeting different aspects of the immune response.[15] this compound effectively suppresses pathogenic T follicular helper cell responses, while MTX primarily targets B cell responses.[15] Such combination therapies may offer enhanced therapeutic efficacy and potentially allow for lower doses of each drug, thereby reducing side effects.
V. Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: this compound's role in the inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for the preparation and characterization of this compound-loaded nanoliposomes.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-loaded nanoliposomes as potential nanoplatforms for treatment of diabetic nephropathy through regulation of mitochondrial respiratory function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 4. Pharmaceutical Values of this compound: One Type of Flavonoid Isolated from Astragalus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the potential anti‐cancer activity of this compound against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 7. MTT cell viability assay [bio-protocol.org]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. karger.com [karger.com]
- 12. Inhibitory effect of this compound on breast cancer cell progression through downregulating lncRNA HOTAIR and downstream targets: HuR and IGF2BP1: this compound inhibits breast cancer growth by regulating HOTAIR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis in colorectal cancer cells, through modulating the ERβ/MiR-95 and IGF-1R, PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. This compound Influences the Metabolism of Five Probe Drugs in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Low Blood Circulation of Calycosin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low blood circulation concentration of Calycosin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. Is this expected?
A1: Yes, this is a widely reported finding. This compound, a bioactive isoflavonoid, exhibits poor oral bioavailability, leading to low systemic exposure.[1] This is primarily attributed to two key factors:
-
Extensive First-Pass Metabolism: this compound undergoes significant metabolism, primarily through glucuronidation and sulfation, in the intestine and liver before it can reach systemic circulation.[1] UGT1A1 and UGT1A9 are major UDP-glucuronosyltransferase enzymes involved in its glucuronidation.
-
Poor Aqueous Solubility: As a hydrophobic molecule, this compound has limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
Q2: What are the primary metabolic pathways that reduce this compound's bioavailability?
A2: The primary metabolic pathway responsible for the low bioavailability of this compound is Phase II metabolism, specifically glucuronidation. The hydroxyl groups in this compound's structure are readily conjugated with glucuronic acid, forming more water-soluble glucuronides that are easily excreted. Sulfation is another contributing Phase II metabolic pathway.
Q3: Can we switch to a different administration route to improve this compound's plasma concentration?
A3: Yes, changing the administration route can significantly impact this compound's bioavailability by bypassing first-pass metabolism. Intravenous (IV) or intraperitoneal (IP) injections are common alternatives in preclinical studies to achieve higher and more predictable plasma concentrations. However, the choice of administration route should align with the specific research question and the intended clinical application.
Q4: Are there formulation strategies to enhance the oral bioavailability of this compound?
A4: Absolutely. Several formulation strategies can be employed to improve the oral bioavailability of hydrophobic compounds like this compound. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as polymeric nanoparticles (e.g., PLGA) or lipid-based nanoparticles (e.g., liposomes), can protect it from degradation in the gastrointestinal tract, enhance its solubility, and improve its absorption.[2][3][4][5][6]
-
Prodrug approach: Modifying the chemical structure of this compound to create a more soluble and readily absorbed prodrug that is converted to the active this compound in vivo.
Troubleshooting Guides
Issue 1: Low or Undetectable this compound Levels in Plasma by LC-MS/MS
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inadequate Analytical Method Sensitivity | - Optimize the UPLC-MS/MS method for this compound quantification. Refer to the detailed protocol in the "Experimental Protocols" section. - Ensure the use of an appropriate internal standard for accurate quantification. |
| Extensive Glucuronidation | - Consider quantifying the major this compound-glucuronide metabolites in addition to the parent compound. This will provide a more complete picture of this compound's absorption and metabolism. - Perform an in vitro β-glucuronidase hydrolysis of plasma samples to cleave the glucuronide moiety and measure total this compound. |
| Poor Oral Absorption | - If using oral administration, consider increasing the dose. However, be mindful of potential saturation of absorption mechanisms and toxicity. - Switch to an alternative administration route such as intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism. |
| Sample Degradation | - Ensure proper handling and storage of plasma samples. Store at -80°C until analysis. - Minimize freeze-thaw cycles. |
Issue 2: High Variability in Plasma Concentrations Between Animals
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Dosing | - Ensure accurate and consistent administration of the this compound formulation. For oral gavage, ensure the entire dose is delivered to the stomach. |
| Differences in Individual Metabolism | - This is an inherent biological factor. Ensure a sufficient number of animals per group to account for inter-individual variability and to achieve statistical power. |
| Food Effects | - The presence of food in the gastrointestinal tract can affect the absorption of this compound. Standardize the fasting period for all animals before dosing. |
Issue 3: Low Encapsulation Efficiency in Nanoparticle Formulations
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Poor Affinity of this compound for the Polymer/Lipid Matrix | - Select a polymer or lipid with higher affinity for this compound. For example, PLGA is a common choice for hydrophobic drugs. - Modify the formulation by adding excipients that can enhance the interaction between this compound and the matrix. |
| Drug Leakage During Formulation | - Optimize the formulation parameters, such as the drug-to-polymer ratio, solvent evaporation rate, and stirring speed. - For emulsion-based methods, ensure rapid solvent removal to quickly solidify the nanoparticles and entrap the drug. |
| Inappropriate Analytical Method for Determining Encapsulation Efficiency | - Use a validated and reliable method to separate the encapsulated drug from the free drug. Ultracentrifugation followed by quantification of the free drug in the supernatant is a common approach. |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method, suitable for hydrophobic drugs.
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare 20 mL of a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at high speed (e.g., 1000 rpm) on a magnetic stirrer. Immediately sonicate the mixture using a probe sonicator on an ice bath for 2-3 minutes at 60% amplitude to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure at room temperature for 2-3 hours.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation to remove excess PVA and unencapsulated this compound.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize.
Protocol 2: UPLC-MS/MS Quantification of this compound in Plasma
This protocol provides a general framework for the quantification of this compound in plasma. Method optimization and validation are crucial for accurate results.
Materials and Equipment:
-
UPLC system coupled with a triple quadrupole mass spectrometer
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., Daidzein or another structurally similar isoflavone)
-
Plasma samples
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
UPLC Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example - to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined based on sensitivity for this compound).
-
Multiple Reaction Monitoring (MRM):
-
This compound: Determine the precursor ion (e.g., [M+H]+ or [M-H]-) and optimize the collision energy to identify the most abundant and stable product ions.
-
Internal Standard: Determine the MRM transition for the chosen internal standard.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
Protocol 3: In Vitro β-Glucuronidase Assay for Plasma Samples
This protocol is for the enzymatic hydrolysis of this compound-glucuronides in plasma to determine the total this compound concentration.
Materials:
-
Plasma samples
-
β-glucuronidase from Helix pomatia or E. coli
-
Sodium acetate buffer (e.g., 0.1 M, pH 5.0)
-
Incubator or water bath at 37°C
-
Acetonitrile
Procedure:
-
To 50 µL of plasma sample, add 50 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add a sufficient amount of β-glucuronidase (e.g., 1000 units). The optimal amount should be determined experimentally.
-
Incubate the mixture at 37°C for 2-4 hours (or overnight for complete hydrolysis).
-
Stop the reaction by adding 150 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to precipitate the proteins.
-
Analyze the supernatant for total this compound concentration using the UPLC-MS/MS method described above.
Visualizations
References
- 1. Pharmaceutical Values of this compound: One Type of Flavonoid Isolated from Astragalus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid Delivery Using Nanoparticles Currently On Route | Drug Discovery And Development [labroots.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. mdpi.com [mdpi.com]
Calycosin-Drug Interaction and Metabolism: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calycosin. It addresses common issues encountered during in vitro experiments related to its drug interactions and metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound in humans?
A1: The primary metabolic pathway for this compound is Phase II metabolism, specifically glucuronidation.[1] Due to the presence of hydroxyl groups in its structure, this compound is metabolized into glucuronide conjugates by UDP-glucuronosyltransferases (UGTs) primarily in the liver and intestine.[2] Other minor metabolic reactions that have been observed in vitro include monohydroxylation, dimerization, and dehydroxylation.[3][4]
Q2: Which specific enzymes are responsible for the metabolism of this compound?
A2: The main enzymes involved in this compound metabolism are UGT1A1 and UGT1A9.[2] UGT1A9 is primarily responsible for the formation of the major metabolite, this compound 3'-glucuronide, while UGT1A1 is the main enzyme for the formation of this compound 7-glucuronide.[5] Other UGT isoforms such as UGT1A3, 1A7, 1A8, 1A10, and 2B7 have also been shown to have some activity towards this compound.[5]
Q3: What are the known drug-drug interactions of this compound related to metabolism?
A3: this compound has been shown to interact with Cytochrome P450 (CYP) enzymes. Specifically, it inhibits the catalytic activities of CYP1A2, CYP2D6, and CYP2C9.[6][7][8][9] This means that co-administration of this compound with drugs that are metabolized by these enzymes could lead to increased plasma concentrations of those drugs, potentially causing adverse effects.[6][7][8][9]
Q4: How is this compound absorbed and transported in vitro?
A4: Studies using Caco-2 cell models have shown that this compound and its glucoside form are primarily absorbed via passive diffusion.[2] Their transport does not appear to be significantly affected by efflux transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 2 (MRP2).[2]
Troubleshooting Guides
Metabolism Studies
Problem: Low or no formation of this compound glucuronides in human liver microsome (HLM) incubations.
| Potential Cause | Troubleshooting Steps |
| Inactive UGT Enzymes | Ensure proper storage of HLMs at -80°C. Avoid repeated freeze-thaw cycles.[6] |
| Cofactor Degradation or Insufficient Concentration | Prepare UDPGA solutions fresh. Ensure the final concentration in the incubation is sufficient (typically 1-5 mM). |
| Microsomal Membrane Integrity | For optimal UGT activity, consider adding a pore-forming agent like alamethicin to the incubation mixture to ensure UDPGA access to the enzyme active site.[10] |
| Incorrect Incubation Conditions | Verify the pH of the buffer is optimal for UGT activity (typically pH 7.4). Ensure the incubation temperature is maintained at 37°C. |
| Sub-optimal Protein Concentration | Titrate the HLM protein concentration to find the optimal level for this compound metabolism. Start with a concentration around 0.5-1 mg/mL.[5][11] |
| Issues with Analytical Method | Confirm the sensitivity and accuracy of your LC-MS/MS method for detecting this compound glucuronides. Check for ion suppression effects from the matrix. |
Problem: High variability in this compound metabolism rates between experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent HLM Activity | Use a pooled HLM batch from a reputable supplier to minimize donor-to-donor variability.[12] |
| Pipetting Errors | Use calibrated pipettes and ensure accurate dispensing of all reagents, especially the small volumes of test compound and cofactors. |
| Inconsistent Incubation Times | Use a timed process for starting and stopping reactions to ensure consistent incubation periods for all samples. |
| Solvent Effects | Keep the final concentration of organic solvents (like DMSO or acetonitrile) used to dissolve this compound low (<1%) in the final incubation volume, as they can inhibit enzyme activity.[13] |
CYP450 Inhibition Assays
Problem: No inhibition of a specific CYP isoform is observed when it is expected.
| Potential Cause | Troubleshooting Steps |
| This compound Concentration Too Low | Ensure the range of this compound concentrations tested is appropriate to determine an IC50 value. You may need to test higher concentrations. |
| Inactive CYP Enzymes in HLMs | Verify the activity of your HLM batch using a known selective inhibitor for the CYP isoform as a positive control.[14] |
| Incorrect Probe Substrate Concentration | The concentration of the probe substrate should be at or below its Km value for the specific CYP isoform to ensure competitive inhibition can be detected. |
| Metabolism of this compound | If this compound is rapidly metabolized in the incubation, its effective concentration may decrease over time. Consider shorter incubation times. |
Problem: High background signal or interference in the analytical method.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects in LC-MS/MS | Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction) to remove interfering components from the HLM matrix. |
| Contamination | Ensure all labware and reagents are clean and free from contamination that could interfere with the assay. |
| Non-specific Binding | This compound may bind to plasticware. Consider using low-binding plates and tubes. |
Quantitative Data Summary
Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLMs)
| Parameter | This compound 7-glucuronide | This compound 3'-glucuronide |
| Primary UGT Isoform | UGT1A1 | UGT1A9 |
| Apparent Km (µM) | 40.90 ± 5.51 | 12.37 ± 1.20 |
| Vmax (nmol/min/mg protein) | 2.80 ± 0.13 | 5.39 ± 0.13 |
| Intrinsic Clearance (Vmax/Km) | 68.5 µL/min/mg protein | 435.7 µL/min/mg protein |
Data from a representative study. Values may vary depending on experimental conditions.[5]
Table 2: Effect of this compound on the Pharmacokinetics of CYP450 Probe Drugs in Rats
| Probe Drug (CYP Isoform) | Pharmacokinetic Parameter | Change with this compound Co-administration | Implication |
| Phenacetin (CYP1A2) | Tmax | Significantly Increased | Inhibition of CYP1A2 |
| t1/2 | Significantly Increased | Inhibition of CYP1A2 | |
| Tolbutamide (CYP2C9) | Cmax | Decreased ~2-fold | Inhibition of CYP2C9 |
| Metoprolol (CYP2D6) | AUC | Elevated | Inhibition of CYP2D6 |
| Midazolam (CYP3A4) | No significant change | - | No significant inhibition of CYP3A4 |
| Omeprazole (CYP2C19) | No significant change | - | No significant inhibition of CYP2C19 |
Data adapted from a study in rats and may not be directly extrapolated to humans.[6][7][8][9][10]
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
-
Prepare Reagents:
-
100 mM Phosphate buffer (pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (store at -80°C, thaw on ice).
-
UDP-glucuronic acid (UDPGA) solution (e.g., 50 mM in buffer, prepare fresh).
-
Alamethicin solution (e.g., 5 mg/mL in methanol).
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation Setup (in duplicate or triplicate):
-
In a microcentrifuge tube, add phosphate buffer.
-
Add alamethicin to a final concentration of 25 µg/mL.
-
Add HLM to a final concentration of 0.5 mg/mL.
-
Add this compound to the desired final concentration (e.g., 1-100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add UDPGA to a final concentration of 2 mM to start the reaction.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 90 minutes).
-
-
Terminate Reaction:
-
At each time point, add 2 volumes of ice-cold stopping solution.
-
Vortex to mix and precipitate proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Analyze the formation of this compound glucuronides by LC-MS/MS.
-
Protocol 2: CYP450 Inhibition Assay (IC50 Determination)
-
Prepare Reagents:
-
100 mM Phosphate buffer (pH 7.4).
-
Pooled human liver microsomes.
-
NADPH regenerating system (or NADPH stock solution).
-
CYP-specific probe substrate (at a concentration ≤ Km).
-
This compound serial dilutions.
-
Positive control inhibitor.
-
Stopping solution (e.g., ice-cold acetonitrile with internal standard).
-
-
Incubation Setup:
-
In a 96-well plate, add buffer, HLMs (e.g., 0.25 mg/mL), and the NADPH regenerating system.
-
Add serial dilutions of this compound or the positive control inhibitor.
-
Pre-incubate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the CYP-specific probe substrate to all wells to start the reaction.
-
Incubate at 37°C for the specified time (e.g., 15-30 minutes). The time should be within the linear range of metabolite formation.
-
-
Terminate Reaction:
-
Add ice-cold stopping solution to all wells.
-
-
Sample Processing and Analysis:
-
Seal the plate, vortex, and centrifuge to pellet proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis of the probe substrate's metabolite.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using appropriate software.
-
Visualizations
References
- 1. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids Reduce Lipid Peroxides and Increase Glutathione Levels in Pooled Human Liver Microsomes (HLMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling and identification of the metabolites of this compound in rat hepatic 9000×g supernatant incubation system and the metabolites of this compound-7-O-β-D-glucoside in rat urine by HPLC-DAD-ESI-IT-TOF-MS(n) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaron.com [pharmaron.com]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Influences the Metabolism of Five Probe Drugs in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Influences the Metabolism of Five Probe Drugs in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oyc.co.jp [oyc.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Calycosin Dosage Refining for Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining Calycosin dosage for animal studies. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of quantitative data to facilitate effective and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for this compound in rodent models?
A1: Based on published literature, a general starting point for oral administration of this compound in rodents is between 15 mg/kg/day and 50 mg/kg/day. However, the optimal dose is highly dependent on the animal model and the specific therapeutic area being investigated. For instance, neuroprotective effects in rats have been observed at doses as low as 7.5 mg/kg/day, while anti-inflammatory and anti-cancer studies have often utilized doses in the 25-80 mg/kg/day range.[1][2][3][4] It is crucial to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental conditions.
Q2: How should I prepare this compound for administration to animals?
A2: this compound has low water solubility. For oral gavage, it is commonly suspended in a vehicle such as 0.5% or 5% carboxymethylcellulose (CMC).[5] For intraperitoneal or intravenous injections, solubilizing agents may be necessary, and sterile filtration is required. It is essential to conduct vehicle-controlled studies to ensure that the vehicle itself does not have any biological effects.
Q3: What are the known pharmacokinetic properties of this compound in animals?
A3: Following oral administration, this compound is metabolized in the intestine and liver, primarily through glucuronidation.[1] It is mainly absorbed via passive diffusion.[1] The bioavailability of its glucoside form is relatively low, suggesting that hydrolysis is a key metabolic step.[1] this compound has been shown to interact with cytochrome P450 (CYP) enzymes, specifically inhibiting CYP1A2, CYP2D6, and CYP2C9 in rats.[5][6] This indicates a potential for drug-drug interactions if co-administered with compounds metabolized by these enzymes.
Q4: Are there any known toxicities or adverse effects associated with this compound in animal studies?
A4: The reviewed studies have not reported significant toxicity at the therapeutic doses used. However, as with any compound, it is essential to conduct preliminary toxicity studies.[7] This can involve a single high-dose acute toxicity study and repeated-dose sub-acute toxicity studies to determine the maximum tolerated dose (MTD) and to observe any potential organ-specific toxicities through histopathological examination.[7] Given its interaction with CYP enzymes, caution is advised when co-administering this compound with other drugs to avoid potential toxicity due to altered metabolism.[5][6]
Q5: What are the key signaling pathways modulated by this compound?
A5: this compound has been shown to modulate a variety of signaling pathways, which accounts for its diverse pharmacological effects. Key pathways include:
-
Anti-inflammatory effects: Inhibition of NF-κB and MAPK signaling pathways.[1][2]
-
Anti-cancer effects: Suppression of the PI3K/Akt/mTOR pathway.[1][8]
-
Neuroprotective effects: Modulation of estrogen receptor (ER) signaling, Nrf-2, and inhibition of pyroptosis-related pathways.[1][9]
-
Bone protection: Regulation of the OPG/RANKL system via the MAPK signaling pathway.[3]
-
Estrogenic effects: Activation of ERs and the ERK1/2 pathway.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound | Inherent chemical properties of isoflavones. | - Use a suitable vehicle such as 0.5-5% CMC for oral suspensions. - For injections, consider using solubilizing agents like DMSO or cyclodextrins, but always run vehicle controls. - Perform in vitro solubility tests before in vivo administration.[11] |
| Lack of therapeutic effect | - Inappropriate dosage. - Poor bioavailability. - Incorrect route of administration. - Animal model not suitable. | - Conduct a dose-response study to find the optimal dose. - Consider the pharmacokinetic profile; oral bioavailability might be low. Intraperitoneal or intravenous administration could be explored.[1] - Ensure the chosen animal model is appropriate for the disease being studied. |
| Unexpected adverse effects or toxicity | - Dose is too high. - Interaction with other administered drugs. - Vehicle-related toxicity. | - Perform a dose-ranging toxicity study to establish the NOAEL (No-Observed-Adverse-Effect Level).[12] - Review any co-administered drugs for potential interactions with CYP enzymes inhibited by this compound (CYP1A2, CYP2D6, CYP2C9).[5][6] - Always include a vehicle-only control group to rule out vehicle effects. |
| High variability in experimental results | - Inconsistent drug preparation and administration. - Biological variability in animals. - Improper animal handling and stress. | - Standardize the protocol for this compound preparation and administration. - Increase the number of animals per group to improve statistical power. - Ensure proper acclimatization and handling of animals to minimize stress. |
Quantitative Data Summary
Table 1: Summary of this compound Dosages in Rodent Models
| Therapeutic Area | Animal Model | Dosage Range | Route of Administration | Key Findings | Reference |
| Neuroprotection | Rat (MCAO model) | 7.5 - 30 mg/kg/day | Oral gavage | Reduced neurological deficits and infarct volume. | [1][9] |
| Anti-inflammation | Mouse (Carrageenan-induced paw edema) | 25 - 50 mg/kg | Oral gavage | Decreased paw edema and inflammatory markers. | [2] |
| Anti-cancer (Osteosarcoma) | Nude mice (Xenograft) | Not specified | Not specified | Reduced tumor size and weight. | [1][8] |
| Anti-cancer (Precancerous gastric lesions) | Rat | 40 - 80 mg/kg | Oral gavage | Reduced levels of inflammatory and proliferation markers. | [4] |
| Bone Protection (Osteoporosis) | Rat (Ovariectomized model) | 15 - 30 mg/kg/day | Oral gavage | Increased bone mineral density and improved bone microarchitecture. | [3] |
| Bone Protection (Disuse) | Rat (Hindlimb unloading) | 30 mg/kg/day | Oral gavage | Ameliorated bone loss and improved bone microstructure. | [13] |
| Cardioprotection | Rat (Myocardial Infarction) | 80 mg/kg/day | Oral gavage | Improved heart function and reduced inflammation and fibrosis. | [14] |
Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Effects of this compound in a Mouse Model of Paw Edema
-
Animal Model: Male Kunming mice.
-
Grouping:
-
Control Group
-
Carrageenan-induced Model Group
-
This compound Treatment Groups (e.g., 12.5, 25, and 50 mg/kg)
-
Positive Control Group (e.g., Indomethacin 10 mg/kg)
-
-
Drug Administration:
-
Administer this compound (suspended in 0.5% CMC) or vehicle orally once daily for seven days.
-
-
Induction of Inflammation:
-
One hour after the final drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Data Collection:
-
Measure paw volume using a plethysmometer at 1, 3, and 5 hours post-carrageenan injection.
-
At the end of the experiment, euthanize the animals and collect paw tissue for histopathological analysis and measurement of myeloperoxidase (MPO) activity, as well as levels of inflammatory cytokines (e.g., TNF-α, IL-1β).[2]
-
Protocol 2: Assessment of Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia
-
Animal Model: Male Sprague-Dawley rats.
-
Grouping:
-
Sham-operated Group
-
Ischemia/Reperfusion (I/R) Model Group
-
This compound Treatment Groups (e.g., 5, 10, and 20 mg/kg)
-
-
Induction of Ischemia:
-
Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for a specified duration (e.g., 2 hours), followed by reperfusion.
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., via oral gavage or intracerebroventricular injection) at a predetermined time before or after the ischemic insult.
-
-
Data Collection:
-
24 hours after reperfusion, assess neurological deficits using a standardized scoring system (e.g., Zea-Longa score).
-
Measure infarct volume using TTC staining of brain slices.
-
Collect brain tissue for histological analysis (H&E, Nissl staining) and molecular analysis of relevant signaling pathways (e.g., pyroptosis-related markers).[9]
-
Visualizations
Signaling Pathways
Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.
References
- 1. Pharmaceutical Values of this compound: One Type of Flavonoid Isolated from Astragalus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. This compound attenuates osteoporosis and regulates the expression of OPG/RANKL in ovariectomized rats via MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Influences the Metabolism of Five Probe Drugs in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Influences the Metabolism of Five Probe Drugs in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound, a Phytoestrogen Isoflavone, Induces Apoptosis of Estrogen Receptor-Positive MG-63 Osteosarcoma Cells via the Phosphatidylinositol 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound promotes proliferation of estrogen receptor-positive cells via estrogen receptors and ERK1/2 activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. washcoll.edu [washcoll.edu]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. This compound prevents bone loss induced by hindlimb unloading - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound as a Novel PI3K Activator Reduces Inflammation and Fibrosis in Heart Failure Through AKT–IKK/STAT3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Chemical Stability of Calycosin
Welcome to the Technical Support Center for Calycosin research. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the chemical stability of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the chemical stability of this compound?
A1: this compound, an O-methylated isoflavone, is susceptible to degradation under various environmental conditions. The primary factors that can compromise its chemical stability include:
-
pH: this compound is more stable in acidic to neutral conditions. Alkaline environments can lead to significant degradation.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound, following first-order reaction kinetics.[1][2]
-
Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation. It is recommended to handle and store this compound in light-protected conditions.[3][4]
-
Oxidation: The phenolic hydroxyl groups in the this compound structure make it susceptible to oxidative degradation, especially in the presence of oxidizing agents or metal ions.[5][6]
Q2: How can I prevent the degradation of this compound in my stock solutions?
A2: To maintain the stability of this compound stock solutions, consider the following practices:
-
Solvent Selection: Prepare stock solutions in a suitable organic solvent like DMSO or ethanol, and store them at low temperatures (-20°C or -80°C).
-
pH Control: For aqueous solutions, use a buffer system to maintain a slightly acidic to neutral pH (pH 4-7).
-
Light Protection: Store solutions in amber-colored vials or wrap containers with aluminum foil to protect from light.
-
Inert Atmosphere: For long-term storage, purging the headspace of the vial with an inert gas like nitrogen or argon can prevent oxidation.
-
Use of Antioxidants: The addition of antioxidants can help to mitigate oxidative degradation.[5]
Q3: Are there any formulation strategies to improve the in-vivo stability of this compound?
A3: Yes, several formulation strategies can enhance the stability and bioavailability of this compound for in-vivo applications:
-
Microencapsulation: Encapsulating this compound within a polymer matrix can protect it from the harsh environment of the gastrointestinal tract and control its release.[7][8][9][10][11]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can improve the aqueous solubility and stability of this compound by protecting the liable functional groups within the cyclodextrin cavity.[12][13][14][15][16]
-
Nanoparticle Formulation: Loading this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can enhance its stability, solubility, and target-specific delivery.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Degradation of this compound in stock or working solutions. | 1. Prepare fresh stock solutions and store them appropriately (see FAQ 2). 2. Perform a quick purity check of your this compound sample using HPLC. 3. Minimize the exposure of solutions to light and elevated temperatures during experiments. |
| Low recovery of this compound after extraction from biological matrices. | Degradation of this compound during sample processing. | 1. Optimize extraction conditions to minimize exposure to harsh pH or high temperatures. 2. Add an antioxidant to the extraction solvent. 3. Process samples quickly and store extracts at low temperatures. |
| Formation of unknown peaks in HPLC chromatogram during stability studies. | This compound is degrading under the tested conditions. | 1. Characterize the degradation products using LC-MS or other spectroscopic techniques. 2. Perform a forced degradation study to systematically identify degradation pathways (see Experimental Protocols).[3][4][17] |
Data Presentation: Strategies to Enhance this compound Stability
The following table summarizes quantitative data on the effectiveness of different stabilization strategies for flavonoids, which can be extrapolated to this compound.
| Stabilization Strategy | Methodology | Key Findings | Reference Compound |
| Microencapsulation | Spray-drying with maltodextrin and gum arabic as wall materials. | Encapsulation efficiency of >95% and significantly improved stability against thermal and photodegradation. | Anthocyanins[7] |
| Cyclodextrin Complexation | Formation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD). | Increased aqueous solubility by 50-fold and enhanced stability at neutral pH. | Chrysin[12] |
| Addition of Antioxidants | Formulation with ascorbic acid or butylated hydroxytoluene (BHT). | Reduced oxidative degradation by over 80% under accelerated storage conditions. | Isoflavones[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study to identify the degradation pathways of this compound under various stress conditions.[4][17]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid this compound powder and a 100 µg/mL solution in methanol to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified time, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general HPLC method for the quantitative analysis of this compound and its degradation products.[18][19][20]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
0-20 min: 20-80% acetonitrile
-
20-25 min: 80% acetonitrile
-
25-30 min: 80-20% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method to separate this compound from its degradation products should be confirmed using the samples from the forced degradation study.
Visualizations
Caption: Major degradation pathways of this compound under various stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. Neuropharmacological effects of this compound: a translational review of molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent microencapsulation trends for enhancing the stability and functionality of anthocyanins: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publicationslist.org [publicationslist.org]
- 10. Improving the Stability of Astaxanthin by Microencapsulation in Calcium Alginate Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. mdpi.com [mdpi.com]
- 15. forskning.ruc.dk [forskning.ruc.dk]
- 16. Comparative physicochemical investigation of the inclusion compounds of cyclodextrins with arginine and histidine stereoisomers | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 17. sgs.com [sgs.com]
- 18. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validating the Anticancer Targets of Calycosin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Calycosin, a natural isoflavonoid compound, has garnered significant attention for its potential as a multifaceted anticancer agent. This guide provides a comprehensive comparison of this compound's performance against established chemotherapeutic drugs—cisplatin, 5-fluorouracil, and doxorubicin—supported by experimental data. We delve into its validated molecular targets, affected signaling pathways, and detailed experimental protocols to offer a clear perspective on its therapeutic promise.
Quantitative Performance Analysis: this compound vs. Standard Chemotherapeutics
The efficacy of an anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. The following tables summarize the IC50 values of this compound and standard chemotherapeutic agents across various cancer cell lines, providing a direct comparison of their cytotoxic potency.
Table 1: Comparative Cytotoxicity (IC50) in Gastric Cancer Cell Lines
| Cell Line | This compound (µM) | Cisplatin (µM) |
| AGS | 47.18[1] | >50[1] |
| BGC-823 | 55.46[1] | 15.85[2] |
| SGC-7901 | 63.81[1] | 13.52[2] |
| NCI-N87 | 71.23[1] | 4.5[3] |
Table 2: Comparative Cytotoxicity (IC50) in Colorectal Cancer Cell Lines
| Cell Line | This compound (µM) | 5-Fluorouracil (µM) |
| SW480 | ~50 (induces apoptosis)[4] | 19.85 (48h)[5] |
| HT-29 | Not specified | 11.25 (5 days)[6] |
| HCT-116 | Not specified | 19.87 (48h)[5] |
Table 3: Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines
| Cell Line | This compound (µM) | Doxorubicin (nM) |
| MCF-7 | ~2 (triggers apoptosis)[7] | 8306[8] |
| T47D | ~150 (blocks migration)[7] | 8530[9] |
| MDA-MB-231 | Not specified | 6602[8] |
| SK-BR-3 | Not specified | Not specified |
Table 4: Synergistic Effects of this compound with Chemotherapeutic Drugs
| Cancer Type | Combination | Observed Effect | Reference |
| Gastric Cancer | This compound + Cisplatin | Enhances suppression of gastric cancer cells by inhibiting Akt phosphorylation.[10] | [10] |
| Gastric Cancer | This compound + 5-Fluorouracil | Enhances inhibitory effect.[10] | [10] |
| Gastric Cancer | This compound + Adriamycin (Doxorubicin) | Enhances inhibitory effect.[10] | [10] |
Validated Anticancer Targets and Signaling Pathways of this compound
This compound exerts its anticancer effects by modulating a multitude of signaling pathways and targeting key molecules involved in cancer cell proliferation, survival, and metastasis.
Key Targeted Signaling Pathways:
-
PI3K/Akt Signaling Pathway: this compound inhibits the PI3K/Akt pathway, a critical regulator of cell survival and proliferation, in various cancers including breast, colorectal, and osteosarcoma.[10][11]
-
MAPK Signaling Pathway: This pathway, which is involved in cell proliferation, differentiation, and apoptosis, is modulated by this compound in gastric and liver cancer.[12]
-
STAT3 and NF-κB Signaling: this compound has been shown to inhibit the activation of STAT3 and NF-κB, transcription factors that play crucial roles in inflammation, cell survival, and proliferation, particularly in gastric and colorectal cancer.[12]
-
Estrogen Receptor (ER) Signaling: this compound interacts with estrogen receptors, particularly ERβ, to induce apoptosis and inhibit proliferation in hormone-related cancers like breast and colorectal cancer.[4][11]
Validated Molecular Targets:
-
Estrogen Receptor beta (ERβ): Upregulation of ERβ by this compound is a key mechanism for its anticancer effects in breast and colorectal cancer.[4][11]
-
Insulin-like Growth Factor 1 Receptor (IGF-1R): this compound suppresses IGF-1R, a key driver of cell growth and proliferation, in breast cancer cells.
-
Epidermal Growth Factor Receptor (EGFR): Identified as a potential target of this compound in colorectal cancer.
-
Bcl-2 family proteins: this compound modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins to induce apoptosis.[13]
-
Caspases: this compound activates caspase-3 and caspase-9, key executioners of apoptosis.[13]
Below is a diagram illustrating the primary signaling pathways modulated by this compound in cancer cells.
Caption: Major signaling pathways affected by this compound in cancer cells.
Comparative Overview of Anticancer Mechanisms
This diagram provides a high-level comparison of the primary mechanisms of action for this compound and the standard chemotherapeutic agents.
Caption: Comparison of primary anticancer mechanisms.
Experimental Protocols
The validation of this compound's anticancer effects and the identification of its molecular targets rely on a variety of established experimental techniques.
1. Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or comparator drugs for a specified duration (e.g., 24, 48, 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
-
2. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane changes.
-
Methodology:
-
Cells are treated with the test compounds as described for the viability assay.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells) are added.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.[14]
-
3. Western Blot Analysis
-
Principle: Detects and quantifies the expression levels of specific proteins in cell lysates.
-
Methodology:
-
Treated and untreated cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., Akt, Bcl-2, Caspase-3).
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the light emitted is detected by an imaging system.
-
The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).[15]
-
4. Cell Cycle Analysis
-
Principle: Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
-
Methodology:
-
Cells are treated with the test compounds.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA.
-
Cells are stained with a DNA-intercalating dye, such as Propidium Iodide (PI).
-
The DNA content of individual cells is measured by flow cytometry.
-
The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.[14]
-
Conclusion
The experimental data presented in this guide highlight the significant potential of this compound as a promising anticancer agent. Its ability to target multiple signaling pathways provides a broader mechanism of action compared to some traditional chemotherapeutics that often have a more singular focus. While direct head-to-head comparisons in terms of cytotoxicity show variability depending on the cancer cell line, the synergistic effects of this compound with standard chemotherapy drugs are particularly noteworthy. This suggests a potential role for this compound in combination therapies to enhance efficacy and potentially reduce the required dosages of more toxic conventional drugs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic role of this compound in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis in colorectal cancer cells, through modulating the ERβ/MiR-95 and IGF-1R, PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis via p38-MAPK pathway-mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biotech.illinois.edu [biotech.illinois.edu]
Calycosin vs. Formononetin: A Comparative Guide to their Inhibitory Effects on Breast Cancer
For researchers and drug development professionals navigating the landscape of natural compounds in oncology, the isoflavones calycosin and formononetin present compelling avenues for breast cancer therapy. Both phytoestrogens, derived from sources like Astragalus membranaceus and red clover, have demonstrated significant anti-tumor activities. This guide provides an objective comparison of their performance in breast cancer inhibition, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.
Quantitative Analysis of Inhibitory Effects
The following tables summarize the key quantitative data from various studies, offering a direct comparison of the efficacy of this compound and formononetin in inhibiting breast cancer cell proliferation.
Table 1: Comparative Inhibitory Effects on Breast Cancer Cell Lines
| Compound | Cell Line | Estrogen Receptor Status | Concentration | Effect | Reference |
| This compound | MCF-7 | ER-positive | 25, 50, 100 µM | Time- and dose-dependent inhibition of proliferation and induction of apoptosis.[1] | [1] |
| This compound | T-47D | ER-positive | 25, 50, 100 µM | Time- and dose-dependent inhibition of proliferation and induction of apoptosis.[1] | [1] |
| This compound | MDA-MB-231 | ER-negative | 25, 50, 100 µM | No significant inhibitory effect on proliferation.[1] | [1] |
| This compound | MDA-MB-435 | ER-negative | 25, 50, 100 µM | No significant inhibitory effect on proliferation.[1] | [1] |
| This compound | MDA-MB-231, BT-549 (TNBC) | Triple-Negative | Not Specified | Inhibited development and progression.[2] | [2] |
| This compound | MCF-7, T47D, SKBR3, MDA-MB-468 | ER-positive & ER-negative | 1-32 µM | Inhibited proliferation.[3] | [3] |
| Formononetin | MCF-7 | ER-positive | Not Specified | Inhibited proliferation.[4] | [4] |
| Formononetin | T-47D | ER-positive | Not Specified | Inhibited proliferation.[4] | [4] |
| Formononetin | MDA-MB-435S | ER-negative | Not Specified | Did not inhibit cell growth.[4] | [4] |
| Formononetin | MDA-MB-231, BT-549 (TNBC) | Triple-Negative | 40, 80 µmol/L | Dose-dependent inhibition of proliferation.[5] | [5] |
| Formononetin | MDA-MB-231, 4T1 | Triple-Negative | < 160 µmol/L | Negligible inhibitory effect on viability.[5] | [5] |
| Formononetin | MCF-7, MDA-MB-468 | ER-positive & ER-negative | 20, 40, 60, 80, 100 µM | Restrained proliferation.[6] | [6] |
Mechanisms of Action: A Comparative Overview
This compound and formononetin employ distinct yet sometimes overlapping molecular pathways to exert their anti-cancer effects.
This compound: Multi-pathway Inhibition
This compound has been shown to inhibit breast cancer progression through various mechanisms:
-
ERβ-Dependent Regulation : In ER-positive breast cancer cells, this compound upregulates Estrogen Receptor Beta (ERβ), which in turn inhibits the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1] This leads to the stimulation of p38 MAPK and suppression of the PI3K/Akt pathway, ultimately resulting in apoptosis.[1]
-
Suppression of EMT : this compound inhibits the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by suppressing the BATF/TGF-β1 signaling pathway.[7] This leads to an increase in E-cadherin and a decrease in N-cadherin, Vimentin, CD147, MMP-2, and MMP-9 levels.[7]
-
LncRNA HOTAIR Regulation : this compound can inhibit the proliferation and induce apoptosis in both ER-positive and ER-negative breast cancer cells by downregulating the long non-coding RNA HOTAIR and its binding proteins, HuR and IGF2BP1.[8]
-
WDR7-7-GPR30 Signaling : In both ER-positive and some ER-negative breast cancer cells, this compound has been found to inhibit growth by up-regulating the lncRNA WDR7-7, which subsequently down-regulates G-protein coupled estrogen receptor 30 (GPR30).[9]
-
ER-α30-mediated PI3K/AKT Pathway : In triple-negative breast cancer (TNBC), this compound inhibits progression by down-regulating a novel estrogen receptor-α splice variant, ER-α30, and subsequently the PI3K/AKT signaling pathway.[2]
Formononetin: Targeting Key Survival Pathways
Formononetin also demonstrates a multi-pronged attack on breast cancer cells:
-
PI3K/Akt Pathway Inhibition : A primary mechanism for formononetin is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5][10] This inhibition leads to a reduction in the expression of MMP-2 and MMP-9, thereby suppressing cancer cell migration and invasion.[5][10]
-
Ras/p38 MAPK Activation : In ER-positive breast cancer cells, formononetin activates the Ras/p38 MAPK signaling pathway, leading to an increased Bax/Bcl-2 ratio and subsequent apoptosis.[4]
-
STING-NF-κB Pathway and PD-L1 Interference : Formononetin can restrain the proliferation of breast cancer cells by interfering with PD-L1 and suppressing the activation of the STING-NF-κB pathway.[6]
-
mTORC1/SREBP1/SCD1 Pathway and Ferroptosis : In triple-negative breast cancer, formononetin has been shown to trigger ferroptosis by regulating the mTORC1/SREBP1/SCD1 pathway.[11]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and formononetin in breast cancer cells.
Caption: this compound's multifaceted inhibitory mechanisms in breast cancer.
Caption: Formononetin's key signaling pathways in breast cancer inhibition.
Experimental Protocols
This section outlines the general methodologies employed in the cited studies to evaluate the effects of this compound and formononetin on breast cancer cells.
Cell Culture and Reagents
-
Cell Lines : Human breast cancer cell lines with varying estrogen receptor statuses were commonly used, including ER-positive (MCF-7, T-47D), ER-negative (MDA-MB-231, MDA-MB-435, SK-BR-3, MDA-MB-468), and triple-negative (MDA-MB-231, BT-549, 4T1) lines. Non-cancerous breast epithelial cells (e.g., MCF10A) were often used as controls.
-
Culture Conditions : Cells were typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Reagents : this compound and formononetin were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
Key Experimental Assays
-
Cell Proliferation Assay (MTT or CCK-8) : To assess the effect on cell viability, cells were seeded in 96-well plates and treated with various concentrations of this compound or formononetin for different time points (e.g., 24, 48, 72 hours). A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) was then added to each well. The resulting formazan crystals (in the case of MTT) were dissolved, and the absorbance was measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.
-
Apoptosis Assay (Flow Cytometry) : The induction of apoptosis was quantified using flow cytometry with Annexin V and propidium iodide (PI) staining. Cells were treated with the compounds, harvested, and then stained with Annexin V-FITC and PI. The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) cells was determined by analyzing the fluorescence signals.
-
Cell Migration and Invasion Assays (Wound Healing and Transwell Assays) :
-
Wound Healing Assay : A scratch was made in a confluent monolayer of cells. The rate of wound closure in the presence or absence of the compounds was monitored and photographed at different time points to assess cell migration.
-
Transwell Invasion Assay : Cells were seeded in the upper chamber of a Transwell insert pre-coated with Matrigel. The lower chamber contained a chemoattractant. After incubation, the non-invading cells on the upper surface were removed, and the invading cells on the lower surface were fixed, stained, and counted.
-
-
Western Blot Analysis : To investigate the effects on protein expression and signaling pathways, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, MMPs, E-cadherin) and a loading control (e.g., β-actin or GAPDH). The membranes were then incubated with secondary antibodies, and the protein bands were visualized using a chemiluminescence detection system.
-
Quantitative Real-Time PCR (qRT-PCR) : Total RNA was extracted from treated and untreated cells and reverse-transcribed into cDNA. qRT-PCR was then performed using specific primers for target genes to quantify their mRNA expression levels, often normalized to a housekeeping gene like GAPDH.
Conclusion
Both this compound and formononetin exhibit potent anti-cancer properties against breast cancer, albeit through partially distinct molecular mechanisms. This compound demonstrates a broader range of action, affecting ER-positive, some ER-negative, and triple-negative breast cancers through multiple signaling pathways, including those involving lncRNAs. Formononetin's effects are prominently mediated through the inhibition of the PI3K/Akt pathway and activation of apoptotic pathways, with a notable ability to induce ferroptosis in TNBC. One study directly comparing the two suggested that this compound had a greater inhibitory effect on ER-positive breast cancer cells than formononetin.[12][13] The choice between these compounds for further research and development may depend on the specific subtype of breast cancer being targeted and the desired molecular mechanism of action. This guide provides a foundational comparison to aid researchers in their exploration of these promising natural compounds.
References
- 1. This compound Suppresses Breast Cancer Cell Growth via ERβ-Dependent Regulation of IGF-1R, p38 MAPK and PI3K/Akt Pathways | PLOS One [journals.plos.org]
- 2. This compound inhibits triple-negative breast cancer progression through down-regulation of the novel estrogen receptor-α splice variant ER-α30-mediated PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formononetin-induced apoptosis by activation of Ras/p38 mitogen-activated protein kinase in estrogen receptor-positive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Formononetin Restrains Tumorigenesis of Breast Tumor by Restraining STING-NF-κB and Interfering with the Activation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits breast cancer cell migration and invasion - ecancer [ecancer.org]
- 8. Inhibitory effect of this compound on breast cancer cell progression through downregulating lncRNA HOTAIR and downstream targets: HuR and IGF2BP1: this compound inhibits breast cancer growth by regulating HOTAIR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits the in vitro and in vivo growth of breast cancer cells through WDR7-7-GPR30 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formononetin inhibits migration and invasion of MDA-MB-231 and 4T1 breast cancer cells by suppressing MMP-2 and MMP-9 through PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Formononetin triggers ferroptosis in triple-negative breast cancer cells by regulating the mTORC1/SREBP1/SCD1 pathway [frontiersin.org]
- 12. karger.com [karger.com]
- 13. Estrogen receptor beta-mediated proliferative inhibition and apoptosis in human breast cancer by this compound and formononetin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Calycosin and Other Key Isoflavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Calycosin against other prominent isoflavones, including Genistein, Daidzein, Formononetin, and Biochanin A. The information is compiled from various experimental studies to aid in the understanding of their therapeutic potential and mechanisms of action.
Introduction to Isoflavones
Isoflavones are a class of phytoestrogens, plant-derived compounds with a structure similar to that of estrogen.[1] They are predominantly found in legumes, with soybeans and red clover being particularly rich sources.[1][2] These compounds, including this compound, Genistein, Daidzein, and others, have garnered significant scientific interest for their diverse pharmacological properties, such as anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[2][3][4] this compound (7,3'-dihydroxy-4'-methoxy-isoflavone), a primary active component of Astragalus membranaceus, is noted for its wide range of therapeutic activities.[3][5][6] This guide compares its performance against other well-researched isoflavones.
Comparative Biological Activities
The therapeutic potential of isoflavones is vast, with different compounds exhibiting varying degrees of efficacy in different biological contexts.
Anticancer Activity
Isoflavones have been extensively studied for their potential in cancer therapy, primarily through their ability to induce apoptosis, halt the cell cycle, and inhibit metastasis.[7][8]
This compound has demonstrated significant anticancer effects against approximately 15 different types of cancer by modulating apoptotic pathways, the cell cycle, and various signaling cascades.[7] It has been shown to inhibit the proliferation of both estrogen receptor (ER)-positive and ER-negative breast cancer cells.[9] Genistein, another potent isoflavone, also inhibits the growth of breast cancer cells and has shown chemoprotective effects.[1][10] Formononetin exhibits cytotoxicity towards a range of cancer cells with IC50 values typically between 10–300 μM.[8]
Table 1: Comparative Anticancer Activity of Isoflavones (IC₅₀ Values)
| Isoflavone | Cancer Cell Line | IC₅₀ (µM) | Reported Mechanism of Action |
| This compound | MG-63 (Osteosarcoma, ER+) | ~50-100 | Induces apoptosis via the PI3K/AKT/mTOR pathway.[11] |
| MCF-7 (Breast, ER+) | Not Specified | Downregulates lncRNA HOTAIR, HuR, and IGF2BP1.[9] | |
| SW480 (Colorectal) | Dose-dependent | Targets include ERα, ERβ, and EGFR.[4] | |
| Genistein | HTC (Hepatoma) | >100 (low cytotoxicity) | Reduces mutagenicity induced by DXR and 2AA.[10] |
| Breast Cancer Cells | Not Specified | Inhibits cell growth, related to ERα/c-erbB-2 expression.[12] | |
| Daidzein | HTC (Hepatoma) | >100 (low cytotoxicity) | Showed no significant protective effect against mutagens.[10] |
| Formononetin | Various Cancer Cells | 10 - 300 | Induces apoptosis and cell cycle arrest; inhibits proliferation.[8] |
| Biochanin A | Not Specified | Not Specified | Potent agonist of the Aryl Hydrocarbon Receptor (AhR).[13] |
Note: IC₅₀ values can vary significantly based on the specific cell line and experimental conditions.
Neuroprotective Effects
Several isoflavones exhibit neuroprotective properties, primarily through their antioxidant and anti-inflammatory actions.
This compound has shown significant potential in protecting against neurodegenerative diseases by modulating multiple pathways, including HMGB1/TLR4/NF-κB and NLRP3/NF-κB, which are involved in neuroinflammation.[5][14] It also mitigates oxidative stress and neuronal apoptosis.[14][15] In models of Alzheimer's disease, this compound helps reduce β-amyloid production and tau hyperphosphorylation.[3] In Parkinson's disease models, it prevents dopaminergic neuronal death by inhibiting the TLR/NF-κB and MAPK pathways.[3][16]
Table 2: Comparative Neuroprotective Mechanisms
| Isoflavone | Condition/Model | Key Mechanisms |
| This compound | Cerebral Ischemia | Reduces oxidative stress; inhibits HMGB1/TLR4/NF-κB pathway.[3] |
| Alzheimer's Disease | Reduces β-amyloid and tau hyperphosphorylation via GSK-3β pathway.[3] | |
| Parkinson's Disease | Mitigates oxidative stress; inhibits TLR/NF-κB and MAPK pathways.[3][16] | |
| Genistein | Neuroinflammation | Reduces cognitive dysfunction and neuroinflammation caused by LPS.[17] |
| Daidzein | Not Specified | Metabolite Equol may have neuroprotective effects.[18] |
Anti-inflammatory and Antioxidant Activity
Inflammation and oxidative stress are underlying factors in many chronic diseases. Isoflavones are well-documented for their ability to counteract these processes.[2][19]
This compound exerts anti-inflammatory effects by inhibiting pathways like PI3K/Akt/mTOR and NF-κB.[6][20] It also demonstrates antioxidant properties by enhancing the activity of enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX).[3] Genistein and other soy isoflavones effectively inhibit inflammation induced by lipopolysaccharide (LPS) by reducing the production of pro-inflammatory mediators like IL-1β, IL-6, nitric oxide (NO), and prostaglandin E₂ (PGE₂).[2][17] Comparative studies on antioxidant capacity have shown that the metabolites of genistein and daidzein often exhibit higher activity than the parent compounds.[18]
Table 3: Comparative Anti-inflammatory and Antioxidant Effects
| Isoflavone | Assay / Model | Effect |
| This compound | Cerebral Ischemia Model | Reduces ROS and MDA; enhances SOD and GPX.[3] |
| Acute Pancreatitis Model | Mitigates cytokine levels and pancreatic edema.[4] | |
| Genistein | LPS-induced Inflammation | Reduces IL-1β, IL-6, NO, and PGE₂ production.[17] |
| Human Chondrocytes | Reduces LPS-stimulated COX-2 protein levels.[2] | |
| Daidzein | ABTS Radical Scavenging | Lower activity than Genistein and its own metabolite, Equol.[18][21] |
| Formononetin | Not Specified | Shows lower antioxidant property compared to its metabolites.[18] |
| Biochanin A | Not Specified | Possesses anti-inflammatory and antioxidant properties.[22] |
Pharmacokinetics Profile
The bioavailability and metabolism of isoflavones are critical factors influencing their therapeutic efficacy. After ingestion, isoflavone glycosides are hydrolyzed to their biologically active aglycone forms (e.g., genistein, daidzein) by intestinal microflora.[23]
Table 4: Comparative Pharmacokinetics of Isoflavones
| Isoflavone | Bioavailability & Metabolism | Key Metabolites | Half-life (t₁/₂) |
| This compound | Metabolized from this compound-7-O-β-glucoside.[4] | This compound | Not Specified |
| Genistein | Higher systemic bioavailability than Daidzein.[24] Extensive first-pass metabolism (>90%).[23] | p-ethyl-phenol | ~7.8 hours[23] |
| Daidzein | Lower systemic bioavailability than Genistein.[24] | Equol (in some individuals), O-desmethylangolensin (O-DMA) | ~7.7 hours[23] |
| Formononetin | Metabolized to Daidzein via 4'-O-demethylation.[23][25] | Daidzein, Equol | Not Specified |
| Biochanin A | Metabolized to Genistein via 4'-O-demethylation.[23][25] | Genistein | Not Specified |
Signaling Pathways and Experimental Protocols
Understanding the molecular pathways modulated by isoflavones and the methods used to study them is crucial for research and development.
Key Signaling Pathways
This compound and other isoflavones exert their effects by modulating complex signaling networks. The PI3K/Akt/mTOR and NF-κB pathways are common targets involved in cell survival and inflammation, respectively.
Caption: PI3K/Akt pathway inhibition by this compound and Genistein.
Caption: NF-κB pathway modulation by this compound and Genistein.
Key Experimental Protocols
The evaluation of the biological activity of isoflavones relies on standardized in vitro assays. The MTT assay is a fundamental colorimetric method for assessing cell viability and cytotoxicity, crucial for anticancer drug screening.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MG-63, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[26]
-
Compound Treatment: Prepare serial dilutions of this compound or other isoflavones in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[26]
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Experimental workflow for the MTT assay.
Conclusion
This compound stands out as a multifaceted isoflavone with potent anticancer, neuroprotective, and anti-inflammatory properties.[6] While it shares mechanistic pathways, such as PI3K/Akt and NF-κB inhibition, with other isoflavones like Genistein, it demonstrates unique therapeutic actions in specific disease models, particularly in neuroprotection.[3] In contrast, isoflavones like Formononetin and Biochanin A act as pro-drugs, requiring metabolic conversion to Daidzein and Genistein, respectively, to exert their primary effects.[23] The comprehensive data presented in this guide highlights that while many isoflavones have overlapping benefits, this compound possesses a distinct and potent profile that warrants further investigation, especially for neurological disorders and a broad range of cancers.[3][7] Future research should focus on clinical trials and the development of advanced delivery systems to enhance its therapeutic application.[3][6]
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacological effects of this compound: a translational review of molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Values of this compound: One Type of Flavonoid Isolated from Astragalus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. This compound: a Review of its Pharmacological Effects and Application Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unveiling the potential anti-cancer activity of this compound against multivarious cancers with molecular insights: A promising frontier in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of this compound on breast cancer cell progression through downregulating lncRNA HOTAIR and downstream targets: HuR and IGF2BP1: this compound inhibits breast cancer growth by regulating HOTAIR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoprotective activity of the isoflavones, genistein and daidzein on mutagenicity induced by direct and indirect mutagens in cultured HTC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Phytoestrogen Isoflavone, Induces Apoptosis of Estrogen Receptor-Positive MG-63 Osteosarcoma Cells via the Phosphatidylinositol 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Red clover isoflavones biochanin A and formononetin are potent ligands of the human aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jchr.org [jchr.org]
- 16. nanobioletters.com [nanobioletters.com]
- 17. researchgate.net [researchgate.net]
- 18. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. iomcworld.com [iomcworld.com]
- 24. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro metabolism of formononetin and biochanin A in bovine rumen fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Unveiling the Neuroprotective Efficacy of Calycosin: An In Vivo Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for potent neuroprotective agents is a paramount challenge. Calycosin, a naturally occurring isoflavonoid primarily found in Astragalus membranaceus, has emerged as a promising candidate, demonstrating significant therapeutic potential in various in vivo models of neurological disorders. This guide provides a comprehensive comparison of this compound's neuroprotective effects, supported by experimental data and detailed methodologies, to aid in the evaluation of its potential as a therapeutic agent.
This compound exerts its neuroprotective effects through a multifaceted approach, targeting key pathological processes in neurological damage, including oxidative stress, inflammation, apoptosis (programmed cell death), and autophagy (a cellular degradation process).[1][2][3] In vivo studies, predominantly utilizing rodent models of cerebral ischemia-reperfusion injury (CIRI) and Alzheimer's disease, have consistently demonstrated this compound's ability to ameliorate neuronal damage and improve functional outcomes.
Comparative Efficacy of this compound
The neuroprotective effects of this compound have been extensively evaluated in the context of cerebral ischemia, often induced by middle cerebral artery occlusion (MCAO). The data presented below summarizes the key findings from in vivo studies and offers a comparison with other potential neuroprotective agents.
| Compound | Animal Model | Dosage | Key Outcomes | Reference |
| This compound | MCAO-induced brain injury in mice | 20 mg/kg | - Decreased positive cells in the cerebral cortex- Reduced brain water content- Decreased neuronal death- Reduced TRPC6 & CREB expression | [4] |
| This compound | MCAO-induced injury in mice | 15 mg/kg | - Decreased neurological deficit score- Reduced infarct volume- Decreased ROS and carbonyl protein content- Increased activities of SOD, catalase, and GSH-Px- Decreased MDA content | [4] |
| This compound | MCAO model in rats | 5, 10, 20 mg/kg (i.p.) | - Dose-dependent reduction in neurological deficit scores and infarct size- Improved brain tissue damage- Downregulated HMGB1 and TLR4 expression- Reduced phosphorylation of NF-κB and IκB- Decreased secretion of IL-6 and IL-18 | [5] |
| This compound | APP/PS1 transgenic mice (Alzheimer's model) | 10, 20, 40 mg/kg (i.p.) | - Diminished hippocampal beta-amyloid and Tau protein levels- Reduced IL-1β, TNF-α, acetylcholinesterase, and MDA levels- Increased acetylcholine and glutathione activities | [6][7] |
| MCC950 (NLRP3 inhibitor) | OGD/R in HAPI microglial cells | 10 μM | - Used as a comparator to confirm this compound's mechanism via NLRP3 inhibition | [8] |
Delving into the Molecular Mechanisms: Key Signaling Pathways
This compound's neuroprotective actions are mediated through the modulation of several critical signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.
One of the primary mechanisms of this compound is the inhibition of the HMGB1/TLR4/NF-κB signaling pathway.[2][5][9][10] In conditions like cerebral ischemia, damaged neurons release High Mobility Group Box 1 (HMGB1), which acts as a danger signal. HMGB1 binds to Toll-like receptor 4 (TLR4), triggering a downstream cascade that leads to the activation of Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as IL-6, IL-18, and TNF-α, exacerbating neuroinflammation.[5][9] this compound has been shown to downregulate the expression of both HMGB1 and TLR4, thereby suppressing NF-κB activation and the subsequent inflammatory response.[5][9]
Another significant pathway modulated by this compound involves the Transient Receptor Potential Canonical 6 (TRPC6) channel and the cAMP response element-binding protein (CREB).[4] this compound upregulates the expression of TRPC6, a calcium-permeable ion channel.[4] This leads to an influx of calcium ions, which in turn activates signaling cascades that result in the phosphorylation of CREB (p-CREB). Phosphorylated CREB is a transcription factor that promotes the expression of neuroprotective genes, including Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and function.[4]
In the context of Alzheimer's disease, this compound has been shown to modulate the PI3K/Akt/GSK-3β pathway.[2] By activating the PI3K/Akt pathway, this compound leads to the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β).[4] GSK-3β is a key enzyme involved in the hyperphosphorylation of the Tau protein, a hallmark of Alzheimer's disease, and also contributes to the production of β-amyloid peptides.[2] By inhibiting GSK-3β, this compound reduces both Tau pathology and β-amyloid production, thereby exerting a neuroprotective effect.[2]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key in vivo experiments are provided below.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to induce focal cerebral ischemia in rodents, mimicking the conditions of a stroke.
-
Animal Preparation: Male Sprague-Dawley rats or C57BL/6 mice are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is carefully ligated. A nylon monofilament with a rounded tip is inserted through a small incision in the CCA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period, typically 1.5 to 2 hours, to induce ischemia.[5][10] For reperfusion, the filament is withdrawn to restore blood flow.[5][10] Sham-operated animals undergo the same surgical procedure without the insertion of the filament.
-
Drug Administration: this compound or the vehicle is administered at specified times relative to the MCAO procedure, often via intraperitoneal injection.[5][6]
Neurological Deficit Scoring
Following the MCAO procedure, neurological deficits are assessed to evaluate the extent of brain injury. A common scoring system is as follows:
-
0: No observable neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
Infarct Volume Measurement
The volume of the infarcted brain tissue is a key indicator of the severity of ischemic damage.
-
Brain Sectioning: 24 hours after reperfusion, the animals are euthanized, and their brains are rapidly removed and sliced into coronal sections (typically 2 mm thick).
-
TTC Staining: The brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes. TTC is a colorless salt that is reduced by mitochondrial enzymes in viable tissue to a red formazan product. Infarcted tissue, lacking these enzymes, remains unstained (pale white).
-
Image Analysis: The stained sections are photographed, and the infarct area in each slice is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.
Conclusion
The in vivo evidence strongly supports the neuroprotective effects of this compound in models of both acute ischemic injury and chronic neurodegeneration. Its ability to modulate multiple key signaling pathways, including those involved in inflammation, oxidative stress, and apoptosis, highlights its potential as a multifaceted therapeutic agent. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound as a novel treatment for neurological disorders. Further studies directly comparing this compound with standard-of-care treatments in relevant animal models are warranted to fully establish its therapeutic potential.
References
- 1. karger.com [karger.com]
- 2. Neuropharmacological effects of this compound: a translational review of molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. jchr.org [jchr.org]
- 5. This compound Ameliorates Neuroinflammation via TLR4-Mediated Signal Following Cerebral Ischemia/Reperfusion Injury in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound improves cognitive function in a transgenic mouse model of Alzheimer's disease by activating the protein kinase C pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intracerebroventricular this compound attenuates cerebral ischemia-reperfusion injury in rats via HMGB1-dependent pyroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Validating Calycosin's Role in the PI3K/Akt Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Calycosin's performance in modulating the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway against other well-established inhibitors. The content is supported by experimental data, detailed protocols for key assays, and visualizations to elucidate complex biological processes and workflows.
Data Presentation: A Comparative Analysis of PI3K/Akt Pathway Modulators
The following tables summarize quantitative data for this compound and alternative compounds that target the PI3K/Akt signaling pathway. This data is essential for comparing their potency and efficacy in various cellular contexts.
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| AGS | Gastric Cancer | 47.18 | [1] |
| 143B | Osteosarcoma | 21.22 | [2] |
Table 2: Comparative IC50 Values of PI3K/Akt Pathway Inhibitors
| Compound | Target(s) | IC50 | Cell-free/Cell-based | Citation |
| This compound | PI3K/Akt pathway | Varies by cell line (µM range) | Cell-based | [1][2] |
| LY294002 | PI3Kα, PI3Kδ, PI3Kβ | 0.5 µM, 0.57 µM, 0.97 µM | Cell-free | [3] |
| Wortmannin | Pan-PI3K | ~5 nM | In vitro | [4] |
| Alpelisib (BYL719) | PI3Kα | 5 nM | Cell-free | [5] |
| AZD5363 (Capivasertib) | Akt1, Akt2, Akt3 | 3 nM, 8 nM, 8 nM | Cell-free | [6] |
| Buparlisib (BKM120) | p110α, p110β, p110δ, p110γ | 52 nM, 166 nM, 116 nM, 262 nM | Cell-free | |
| Idelalisib (CAL-101) | PI3Kδ | 2.5 nM | Cell-free | [7] |
Experimental Protocols: Methodologies for Validation
Detailed experimental protocols are crucial for the reproducibility and validation of findings. Below are methodologies for key experiments cited in the validation of this compound and other PI3K/Akt pathway modulators.
Western Blot Analysis for PI3K/Akt Pathway Activation
This protocol is used to determine the phosphorylation status of key proteins in the PI3K/Akt pathway, providing a measure of pathway activation.[8]
a. Cell Lysis and Protein Quantification:
-
Treat cells with the compound of interest (e.g., this compound) at various concentrations and time points.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Add Laemmli buffer to the protein samples and boil for 5 minutes at 95°C.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of PI3K, Akt, and downstream targets (e.g., p-p85, p-Akt, total p85, total Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][9]
Cell Viability and Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
In Vitro PI3K Kinase Activity Assay
This assay directly measures the enzymatic activity of PI3K and the inhibitory potential of compounds in a cell-free system.[14][15]
a. Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).
-
In a 384-well plate, add the test compound (e.g., this compound) or vehicle control (DMSO).
-
Add the recombinant active PI3K enzyme to each well (except for the no-enzyme control).
-
Add the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
b. Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 30-60 minutes).
c. Detection:
-
Stop the reaction according to the detection kit's instructions (e.g., by adding a stop solution).
-
Detect the product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), using a suitable method. A common method involves an ELISA-based detection with a biotinylated PIP3 detector and a streptavidin-HRP conjugate, followed by a colorimetric or chemiluminescent readout.[15] Alternatively, ADP production can be measured using a luminescent assay like ADP-Glo™.
d. Data Analysis:
-
The signal is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.[14]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the PI3K/Akt signaling pathway and a typical experimental workflow for its validation.
Caption: The PI3K/Akt signaling pathway with points of modulation by this compound and other inhibitors.
Caption: A typical experimental workflow for validating a compound's effect on the PI3K/Akt pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by wortmannin and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wortmannin - Wikipedia [en.wikipedia.org]
- 5. This compound induces apoptosis in osteosarcoma cell line via ERβ‑mediated PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. stemcell.com [stemcell.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. promega.es [promega.es]
A Comparative Analysis of Calycosin and its Glucoside: Bioactivity, Pharmacokinetics, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Calycosin, an O-methylated isoflavone, and its primary glycosidic form, this compound-7-O-β-D-glucoside, are both derived from the medicinal herb Radix Astragali. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a comprehensive comparative analysis of this compound and its glucoside, presenting experimental data on their biological efficacy, pharmacokinetic profiles, and underlying molecular mechanisms to aid in research and drug development endeavors.
Comparative Biological Activity
This compound and its glucoside exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, anticancer, and α-glucosidase inhibitory effects. While both compounds often target similar pathways, their efficacy can differ, likely due to variations in their chemical structure and bioavailability.
α-Glucosidase Inhibitory Activity
A direct comparative study has shown that this compound is a significantly more potent inhibitor of α-glucosidase than its glucoside counterpart.
| Compound | α-Glucosidase IC50 (μM) | [1] |
| This compound | 39.45 | [1] |
| This compound-7-O-β-D-glucoside | 174.04 | [1] |
| Acarbose (Positive Control) | 471.73 | [1] |
Anticancer Activity
Both this compound and this compound-7-O-β-D-glucoside have demonstrated anticancer properties. However, direct comparative quantitative data from a single study is limited. The following table summarizes findings from separate studies.
| Compound | Cancer Cell Line | Observed Effect | Effective Concentration |
| This compound | Breast Cancer (MCF-7, T47D) | Inhibition of migration and invasion | 150 μM |
| This compound-7-O-β-D-glucoside | Ovarian Cancer (SK-OV-3) | Synergistic apoptosis with cisplatin | 50 μM |
| This compound-7-O-β-D-glucoside | Hepatocellular Carcinoma (Huh-7) | Inhibition of proliferation | IC50: 25.49 μM |
| This compound-7-O-β-D-glucoside | Hepatocellular Carcinoma (HepG2) | Inhibition of proliferation | IC50: 18.39 μM |
Anti-inflammatory and Neuroprotective Effects
This compound has been extensively studied for its anti-inflammatory and neuroprotective effects, often demonstrating dose-dependent activity. This compound-7-O-β-D-glucoside also exhibits these properties. The data below is collated from various studies and indicates the concentrations or dosages at which significant effects were observed.
| Compound | Model | Key Findings | Effective Concentration/Dosage |
| This compound | LPS-induced L02 cells | Inhibition of TLR4/NF-κB pathway | Dose-dependent |
| This compound | Rat model of chronic prostatitis | Inhibition of p38MAPK/NF-κB pathway | 10, 20, 30 mg/kg |
| This compound | Ischemia-reperfusion rats | Reduced MDA and ROS | 7.5-30 mg/kg/day |
| This compound-7-O-β-D-glucoside | Ischemia-reperfusion rat model | Neuroprotective effects | 26.8 mg/kg (intraperitoneal) |
| This compound-7-O-β-D-glucoside | Palmitate-induced HT22 cells | Ameliorated lipid accumulation | Not specified |
Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of this compound and its glucoside differ significantly, which impacts their bioavailability and therapeutic efficacy. After oral administration, this compound-7-O-β-D-glucoside can be partially absorbed in its intact form and also hydrolyzed to this compound by intestinal microflora.
| Parameter | This compound | This compound-7-O-β-D-glucoside | References |
| Oral Bioavailability | Higher | Lower (0.304% for the glucoside itself after oral administration of this compound) | [2] |
| Absorption | More readily absorbed | Can be absorbed in prototype form, but also undergoes hydrolysis to this compound | [2] |
| Metabolism | Metabolized in the liver to form glucuronides | Hydrolyzed in the intestine and liver | [2] |
| Elimination Half-life (t1/2) | Shorter | Longer | [3] |
Note: The oral bioavailability of this compound itself can be up to 47.75% when administered as part of a decoction.[4]
Signaling Pathways
This compound and its glucoside modulate several key signaling pathways implicated in inflammation, cell survival, and proliferation.
NF-κB Signaling Pathway
Both compounds have been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammatory responses.
Caption: Inhibition of the NF-κB signaling pathway by this compound and its glucoside.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway, crucial for cell survival and proliferation, is also modulated by these compounds.
Caption: Modulation of the PI3K/Akt signaling pathway by this compound and its glucoside.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and extension of these findings.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of this compound and its glucosides on cancer cell lines.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or this compound-7-O-β-D-glucoside and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for PI3K/Akt Pathway
This technique is used to determine the levels of key proteins in the PI3K/Akt signaling pathway.
Methodology:
-
Cell Lysis: After treatment with this compound or its glucoside, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Methodology:
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.
-
Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound or its glucoside for a specified time.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Conclusion
Both this compound and this compound-7-O-β-D-glucoside exhibit promising therapeutic potential across a range of biological activities. The aglycone, this compound, appears to be more potent in some in vitro assays, such as α-glucosidase inhibition, which may be attributed to its more direct interaction with cellular targets. However, the glucoside form may have altered pharmacokinetic properties that could be advantageous for in vivo applications. Further direct comparative studies are warranted to fully elucidate their respective therapeutic potentials and to guide the selection of the most appropriate compound for specific disease models and clinical applications. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to build upon the existing knowledge of these intriguing natural products.
References
Calycosin: A Preclinical Promise in Oncology, Osteoporosis, and Neurodegeneration Awaiting Clinical Validation
A comprehensive review of the preclinical evidence for the therapeutic effects of Calycosin reveals a promising isoflavonoid with multifaceted pharmacological activities. However, a stark absence of human clinical trial data necessitates a cautious interpretation of its therapeutic potential. This guide provides a detailed comparison of this compound's performance in preclinical models against current standard-of-care treatments for several major diseases, supported by extensive experimental data and mechanistic insights.
This compound, a natural isoflavone primarily isolated from the root of Astragalus membranaceus, has garnered significant attention in the scientific community for its demonstrated anti-cancer, anti-inflammatory, neuroprotective, and osteogenic properties in a plethora of in vitro and in vivo studies. Despite the robust body of preclinical evidence, its journey from the laboratory to the clinic remains in its infancy, with a notable lack of registered clinical trials to validate these findings in humans.
This guide aims to provide researchers, scientists, and drug development professionals with an objective overview of the existing preclinical evidence for this compound's therapeutic effects. By presenting quantitative data in clearly structured tables, detailing experimental protocols for key studies, and visualizing the intricate signaling pathways involved, this document serves as a valuable resource for evaluating the current standing and future prospects of this compound as a potential therapeutic agent.
I. Anti-Cancer Effects: A Multi-pronged Attack on Malignancies
Preclinical studies have extensively investigated this compound's potential as an anti-cancer agent across various cancer types, including breast cancer, glioblastoma, and osteosarcoma. Its mechanisms of action are diverse, encompassing the induction of apoptosis, inhibition of cell proliferation and invasion, and modulation of key oncogenic signaling pathways.
Comparative Analysis of Preclinical Anti-Cancer Efficacy
| Cancer Type | Model | This compound Treatment | Key Findings | Standard of Care (for comparison) |
| Breast Cancer (ER-negative) | MDA-MB-231 cells | 10-100 µM | Dose-dependent decrease in cell viability and induction of apoptosis. | Chemotherapy (e.g., Doxorubicin, Paclitaxel), Targeted therapy (e.g., PARP inhibitors for BRCA-mutated).[1] |
| Glioblastoma | U87MG & U251MG cells | 25-100 µM | Inhibition of cell migration and invasion. | Surgery, Radiation, Temozolomide (chemotherapy).[2][3][4] |
| Osteosarcoma | 143B cells | Not specified | Enhanced levels of neoplastic miR-223 and elevated expressions of NF-κBp65 and IκBα proteins.[2] | Surgery, Chemotherapy (e.g., Methotrexate, Doxorubicin, Cisplatin). |
Featured Experimental Protocol: Glioblastoma Cell Invasion Assay
This protocol details the methodology used to assess the inhibitory effect of this compound on the invasive potential of glioblastoma cells.
Cell Culture:
-
Human glioblastoma cell lines (e.g., U87MG, U251MG) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Transwell Invasion Assay:
-
Transwell inserts with 8 µm pore size are coated with Matrigel and placed in a 24-well plate.
-
Glioblastoma cells are seeded in the upper chamber in serum-free medium.
-
The lower chamber is filled with medium containing 10% FBS as a chemoattractant.
-
This compound at various concentrations is added to both the upper and lower chambers.
-
After a 24-hour incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invading cells on the lower surface are fixed with methanol and stained with crystal violet.
-
The number of invading cells is quantified by counting the stained cells under a microscope in several random fields.
Signaling Pathways in this compound's Anti-Cancer Action
This compound has been shown to modulate multiple signaling pathways critical for cancer cell survival and progression. The diagram below illustrates the inhibition of the PI3K/Akt pathway, a central node in many cancers.
II. Osteoporosis: A Potential Bone-Protective Agent
In preclinical models of osteoporosis, this compound has demonstrated the ability to promote bone formation and inhibit bone resorption, suggesting its potential as a therapeutic agent for this debilitating disease.
Comparative Analysis of Preclinical Osteoporosis Efficacy
| Model | This compound Treatment | Key Findings | Standard of Care (for comparison) |
| Ovariectomized (OVX) Rats | 15 and 30 mg/kg/day, oral gavage for 12 weeks | Increased bone mineral density (BMD), improved trabecular bone microarchitecture, and modulated the OPG/RANKL ratio. | Bisphosphonates (e.g., Alendronate), SERMs (e.g., Raloxifene), Denosumab, Teriparatide.[5][6] |
Featured Experimental Protocol: Ovariectomized (OVX) Rat Model of Osteoporosis
This protocol outlines the creation and use of the OVX rat model to study the effects of this compound on postmenopausal osteoporosis.
Animal Model:
-
Female Sprague-Dawley rats (8-10 weeks old) are used.
-
Bilateral ovariectomy is performed under anesthesia to induce estrogen deficiency, mimicking postmenopausal osteoporosis. Sham-operated animals undergo the same surgical procedure without removal of the ovaries.
Treatment and Analysis:
-
Following a recovery period, rats are randomly assigned to treatment groups: Sham, OVX (control), and OVX + this compound (at different doses).
-
This compound is administered daily via oral gavage for a period of 12 weeks.
-
At the end of the treatment period, bone mineral density (BMD) of the femur and lumbar spine is measured using dual-energy X-ray absorptiometry (DXA).
-
Femurs are collected for micro-computed tomography (µCT) analysis to assess trabecular bone microarchitecture (e.g., bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp)).
-
Serum levels of bone turnover markers, such as osteocalcin (a marker of bone formation) and C-terminal telopeptide of type I collagen (CTX-I, a marker of bone resorption), are measured by ELISA.
Signaling Pathways in this compound's Osteoprotective Action
This compound's effects on bone metabolism are mediated through various signaling pathways, including the Wnt/β-catenin pathway, which is crucial for osteoblast differentiation and bone formation.
References
- 1. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]
- 2. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. cyagen.com [cyagen.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Calycosin's Estrogen Receptor Binding Affinity: A Comparative Guide for Researchers
A detailed comparison of calycosin's binding affinity to estrogen receptors (ERs) alongside other prominent phytoestrogens reveals its position within this diverse class of plant-derived compounds. While direct quantitative experimental data for this compound's binding affinity (IC50 or Ki values) is not as readily available in the literature as for more extensively studied phytoestrogens like genistein, existing research, including molecular docking studies, confirms its interaction with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
This guide provides a comparative overview of the estrogen receptor binding profiles of this compound and other major phytoestrogens, details the experimental methodologies used to determine these interactions, and illustrates the downstream signaling pathways activated by these compounds.
Comparative Analysis of Estrogen Receptor Binding Affinity
Phytoestrogens exhibit a wide range of binding affinities for the two main estrogen receptor subtypes, ERα and ERβ. This differential binding is a key determinant of their tissue-specific and potentially therapeutic effects. The half-maximal inhibitory concentration (IC50) is a common measure of binding affinity, with lower values indicating a stronger binding.
While specific experimental IC50 values for this compound from competitive binding assays are not prominently reported in comparative studies, molecular docking analyses have shown that this compound can effectively dock into the ligand-binding pockets of both ERα and ERβ[1]. This suggests a direct interaction with the receptors, a hallmark of phytoestrogen activity.
For comparison, the table below summarizes the reported IC50 values for several well-characterized phytoestrogens, providing a framework for understanding the relative binding potencies within this class of molecules. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Phytoestrogen | Estrogen Receptor α (ERα) IC50 (nM) | Estrogen Receptor β (ERβ) IC50 (nM) | Preferential Binding |
| This compound | Data not available | Data not available | Interacts with both ERα and ERβ |
| Genistein | ~20 - 5,000 | ~4 - 870 | ERβ |
| Daidzein | ~1,000 - >10,000 | ~70 - 1,500 | ERβ |
| Coumestrol | ~10 - 94 | ~3 - 30 | ERβ |
| Equol | ~100 - 650 | ~20 - 100 | ERβ |
| 17β-Estradiol | ~1 - 10 | ~1 - 10 | ERα ≈ ERβ |
Note: The IC50 values are approximate ranges compiled from various sources and are intended for comparative purposes. Absolute values can differ based on the specific assay conditions.
Experimental Protocols: Estrogen Receptor Competitive Binding Assay
The binding affinity of phytoestrogens to estrogen receptors is typically determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (the phytoestrogen) to displace a radiolabeled estrogen, most commonly [³H]17β-estradiol, from the receptor.
Key Steps in the Protocol:
-
Preparation of Estrogen Receptors: Recombinant human ERα and ERβ are commonly used. Alternatively, receptor-rich tissue extracts, such as rat uterine cytosol, can be utilized.
-
Incubation: A constant concentration of the radiolabeled estradiol is incubated with the estrogen receptor in the presence of increasing concentrations of the unlabeled competitor phytoestrogen.
-
Separation of Bound and Unbound Ligand: Various methods can be employed to separate the receptor-ligand complexes from the free radioligand, such as hydroxylapatite adsorption, dextran-coated charcoal, or size-exclusion chromatography.
-
Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the phytoestrogen that inhibits 50% of the specific binding of the radiolabeled estradiol is determined and expressed as the IC50 value.
Below is a generalized workflow for a competitive estrogen receptor binding assay.
Figure 1. Generalized workflow of a competitive estrogen receptor binding assay.
Phytoestrogen-Activated Estrogen Receptor Signaling Pathways
Upon binding to estrogen receptors, phytoestrogens can initiate a cascade of molecular events that modulate gene expression and cellular function. These signaling pathways can be broadly categorized into genomic and non-genomic pathways.
-
Genomic Pathway: This is the classical pathway where the phytoestrogen-ER complex translocates to the nucleus and binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, leading to the up- or down-regulation of gene transcription. This process typically occurs over hours to days.
-
Non-Genomic Pathway: Phytoestrogens can also elicit rapid cellular responses that do not involve direct gene transcription. These effects are mediated by membrane-associated estrogen receptors (mERs) which, upon activation, can trigger intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways[2][3]. These rapid signals can influence various cellular processes, including cell proliferation, migration, and apoptosis.
The following diagram illustrates the principal signaling pathways activated by phytoestrogen binding to estrogen receptors.
Figure 2. Phytoestrogen-activated estrogen receptor signaling pathways.
References
- 1. This compound inhibits oxidative stress-induced cardiomyocyte apoptosis via activating estrogen receptor-α/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemicals Targeting Estrogen Receptors: Beneficial Rather Than Adverse Effects? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Calycosin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Calycosin, a naturally occurring isoflavonoid primarily found in Astragalus membranaceus, has garnered significant attention for its diverse pharmacological effects, including its potent antioxidant properties.[1] These properties are crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide provides a comparative analysis of the antioxidant activity of this compound and its derivatives, supported by experimental data, to aid in the research and development of novel therapeutic agents.
Comparative Antioxidant Activity: A Tabular Overview
The antioxidant capacity of this compound and its derivatives can be evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity. The following table summarizes the available data from comparative studies.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | α-glucosidase inhibition | 39.45 | [2] |
| This compound-7-O-β-D-glucoside | α-glucosidase inhibition | 174.04 | [2] |
| This compound-7-O-β-D-glucoside | Hydroxyl Radical Scavenging | 7.4 | [3] |
Note: The α-glucosidase inhibition assay is an indirect measure of antioxidant activity but is included here for comparative purposes as it reflects the compound's ability to mitigate sugar-induced oxidative stress. Direct comparative data from standardized antioxidant assays like DPPH, ABTS, and FRAP for a series of this compound derivatives remains an area for further research.
Structure-Activity Relationship: Unlocking Potency
The antioxidant activity of flavonoids like this compound is intrinsically linked to their chemical structure. Key structural features that influence antioxidant potential include the number and position of hydroxyl (-OH) groups and the presence of other functional groups.[4]
-
Hydroxyl Groups: The presence of hydroxyl groups, particularly in the B-ring, is crucial for free radical scavenging.[4]
-
Glycosylation: The addition of a sugar moiety (glycosylation), as seen in this compound-7-O-β-D-glucoside, can impact the antioxidant activity. The available data suggests that the aglycone form (this compound) may exhibit stronger activity in some assays compared to its glycoside derivative.[2] This is a common trend observed in flavonoids, where the sugar group can sometimes hinder the radical scavenging ability of the core structure.
Further synthesis and evaluation of a broader range of this compound derivatives are necessary to establish a comprehensive structure-activity relationship for their antioxidant properties.
Signaling Pathways in Antioxidant Defense
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the oxidative stress response. While research on the specific pathways modulated by this compound derivatives is still emerging, the parent compound is known to influence the following:
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the NF-κB pathway, a critical regulator of inflammation and oxidative stress.[5]
-
PI3K/Akt Signaling Pathway: This pathway is involved in cell survival and proliferation, and its modulation by this compound can contribute to cellular protection against oxidative damage.[5]
-
MAPK Signaling Pathway: this compound can also influence the MAPK pathway, which plays a role in the cellular response to stress.[5]
The diagram below illustrates the general mechanism of antioxidant action and the potential signaling pathways involved.
Caption: Antioxidant mechanisms and signaling pathways of this compound.
Experimental Protocols for Antioxidant Activity Assessment
Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed methodologies for three commonly used in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[6]
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Steps:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[7]
-
Sample Preparation: Dissolve the this compound derivative and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent to prepare a series of concentrations.
-
Reaction: In a 96-well plate or cuvettes, mix a specific volume of the sample or standard solution with the DPPH solution.[7]
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[7]
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.[7]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Experimental Workflow:
Caption: Workflow for the ABTS radical scavenging assay.
Detailed Steps:
-
Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[3]
-
Absorbance Adjustment: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a wavelength of maximum absorbance (typically around 734 nm).[3]
-
Reaction: Add a defined volume of the sample or standard solution to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specified time.
-
Measurement: Measure the absorbance at the same wavelength used for adjustment.
-
Calculation: Calculate the percentage of inhibition of the ABTS•+ radical and often express the results as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.[3]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Experimental Workflow:
Caption: Workflow for the FRAP assay.
Detailed Steps:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and an aqueous solution of ferric chloride (FeCl₃).[8]
-
Reagent Warming: Warm the FRAP reagent to 37°C before use.[8]
-
Reaction: Add a small volume of the sample or standard (e.g., FeSO₄) to the pre-warmed FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Measurement: Measure the absorbance of the blue-colored solution at the wavelength of maximum absorbance (typically around 593 nm).[8]
-
Calculation: Determine the FRAP value of the sample by comparing its absorbance to a standard curve prepared with a known concentration of FeSO₄.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for the development of antioxidant-based therapies. The available data, though limited, suggests that structural modifications, such as deglycosylation, may enhance antioxidant activity. To fully elucidate the therapeutic potential of this compound family, further research is warranted, specifically focusing on:
-
Synthesis and Screening: The synthesis of a wider array of this compound derivatives and their systematic screening using standardized antioxidant assays (DPPH, ABTS, FRAP, etc.) is crucial to establish a robust structure-activity relationship.
-
Mechanism of Action: Investigating the modulation of key antioxidant signaling pathways by these derivatives will provide a deeper understanding of their cellular mechanisms.
-
In Vivo Studies: Preclinical and clinical studies are necessary to validate the in vitro antioxidant activity and to assess the safety and efficacy of the most promising this compound derivatives in disease models.
This guide serves as a foundational resource for researchers in the field and highlights the significant potential of this compound derivatives as a source of novel antioxidant agents.
References
- 1. The cardiovascular protective effect and mechanism of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Extraction, Purification, and Pharmacological Mechanisms of this compound: A Comprehensive Review [cjnmcpu.com]
- 6. marinebiology.pt [marinebiology.pt]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
Safety Operating Guide
Proper Disposal Procedures for Calycosin
This document provides essential safety and logistical information for the proper handling and disposal of Calycosin, a chemical compound utilized in laboratory settings. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals.
Disclaimer: Safety Data Sheets (SDS) for this compound present conflicting hazard classifications. One SDS classifies it as "Toxic if swallowed" (GHS06), while another identifies it as a potential skin sensitizer (GHS07)[1]. A third source suggests it is non-hazardous[2][3]. Given these discrepancies, it is imperative to consult the specific SDS provided by your chemical supplier and contact your institution's Environmental Health and Safety (EHS) office for definitive guidance. As a best practice, handle this compound with caution, assuming it may be hazardous.
Immediate Safety and Handling Protocols
Before working with this compound, familiarize yourself with the information on the Safety Data Sheet (SDS). Standard laboratory chemical handling precautions should always be observed[2].
Personal Protective Equipment (PPE): The following personal protective equipment is recommended for handling this compound to minimize exposure.
| Body Part | Personal Protective Equipment | Purpose |
| Eyes | Safety glasses with side shields or goggles | Protects eyes from dust particles or splashes[2][3]. |
| Hands | Chemical-resistant nitrile or latex gloves | Prevents direct skin contact with the substance[2][3]. |
| Body | Laboratory coat | Protects clothing and skin from potential contamination[2][3]. |
| Respiratory | Not generally required for small quantities in a well-ventilated area. A dust mask or working in a fume hood is recommended if handling large quantities or if dust generation is a concern[3][4]. | Minimizes inhalation of airborne particles[3]. |
In Case of Exposure: Immediate actions to be taken in case of accidental exposure are outlined below.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[2][3]. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation or an allergic reaction develops[2][3]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[2][3]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor for specific treatment[1][2][3]. |
Operational Plan: Waste Disposal
The proper disposal of this compound and associated waste is a multi-step process involving segregation, containment, labeling, and disposal through the appropriate channels. Never dispose of this compound down the drain or in the regular trash unless specifically permitted by your institution's EHS office[3][5][6]. Do not allow the chemical to enter sewers or surface and ground water[1].
Step-by-Step Disposal Procedure
Step 1: Segregation at the Source All materials that have come into contact with this compound must be segregated from other waste streams at the point of generation[2][7]. This includes:
-
Unused or expired product.
-
Contaminated labware (e.g., pipette tips, flasks, weighing paper).
-
Contaminated Personal Protective Equipment (PPE) such as gloves and gowns[2].
-
Spill clean-up materials.
Step 2: Waste Containment
-
Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof, and sturdy container that is chemically compatible with the waste[2][5][7]. Keep the container closed except when adding waste[5][8].
-
Liquid Waste: Collect liquid waste containing this compound in a sealable, leak-proof container. If rinsing glassware, the first rinse must be collected and disposed of as hazardous waste[5][9]. Subsequent rinses may be permissible for drain disposal depending on local regulations.
-
Sharps: Any contaminated sharps, such as needles or syringes, must be placed in a rigid, puncture-resistant sharps container[2].
-
Empty Containers: Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., ethanol or water)[3][9]. The first rinsate must be collected as hazardous chemical waste[5][9]. After rinsing, deface or remove the label and dispose of the container as regular laboratory glass or plastic waste[3][5].
Step 3: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[8]
-
Include the approximate concentration and quantity of the waste.
-
Ensure the label is securely attached and legible.
Step 4: Storage
-
Store hazardous waste in a designated "Satellite Accumulation Area" (SAA), which should be near the point of generation and under the control of laboratory personnel[10][11].
-
Ensure incompatible wastes are segregated to prevent dangerous reactions[10][11].
-
Use secondary containment for all liquid waste containers to prevent spills[5][11].
-
Do not accumulate more than 10 gallons of hazardous waste in your lab[5].
Step 5: Final Disposal
-
Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste management contractor[2].
-
Complete a hazardous material pickup request form as required by your institution[8].
Caption: Workflow for the segregation and disposal of this compound waste.
Experimental Protocol: Spill Cleanup
In the event of a this compound spill, follow this procedure to ensure safety and proper decontamination.
Materials:
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
Absorbent pads or material (e.g., vermiculite, sand)
-
70% ethanol solution or other suitable decontaminant
-
Designated this compound hazardous waste container
-
Spill warning signs
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill[2].
-
Secure the Area: Post spill warning signs to prevent entry to the contaminated area[2].
-
Don PPE: Ensure you are wearing the appropriate PPE before beginning cleanup[2].
-
Contain the Spill: For a solid spill, gently sweep up the material to avoid generating dust and place it in the designated waste container. For a liquid spill, cover it with absorbent pads, working from the outside in to prevent spreading[2][3].
-
Decontaminate: Gently wipe the spill area with a 70% ethanol solution or another appropriate cleaning agent[2].
-
Dispose of Waste: Place all contaminated materials, including absorbent pads, used PPE, and cleaning supplies, into the designated this compound waste container[2].
-
Final Cleaning: Clean the spill area again with soap and water[2][3].
-
Report the Incident: Report the spill to your laboratory supervisor or EHS office, as per your institution's policy[2].
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C16H12O5 | CID 5280448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. acs.org [acs.org]
- 7. danielshealth.com [danielshealth.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Calycosin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Calycosin, a natural isoflavone with diverse biological activities. Adherence to these procedural, step-by-step guidelines will help ensure the safe handling, storage, and disposal of this compound, fostering a secure research environment.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure when working with this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required PPE | Rationale |
| Weighing and Transferring Solid Compound | - Full-face respirator with P100 (or N100) particulate filters- Nitrile gloves (double-gloving recommended)- Chemical-resistant lab coat or coveralls- Safety goggles or a full-face shield- Closed-toe shoes | To prevent inhalation of fine particles and avoid skin and eye contact.[1] |
| Preparing Solutions (Dissolving, Diluting) | - Full-face respirator with combination organic vapor and P100 cartridges- Nitrile gloves (double-gloving recommended)- Chemical-resistant lab coat or coveralls- Safety goggles or a full-face shield- Chemical-resistant apron | To protect against inhalation of vapors and splashes of the solvent and compound.[1] |
| Conducting Reactions and Experimental Procedures | - Certified chemical fume hood (mandatory)- Nitrile gloves- Chemical-resistant lab coat- Safety glasses | To contain any potential fumes or aerosols and protect from splashes.[1] |
| Waste Disposal | - Nitrile gloves- Chemical-resistant lab coat- Safety glasses | To prevent contact with contaminated waste materials.[1] |
Note: Always inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, especially if they become contaminated.[1] While nitrile gloves are commonly recommended, one safety data sheet for this compound notes that due to a lack of specific testing, no definitive recommendation for glove material can be given.[2] Therefore, exercising caution and using double-gloving is a prudent measure.
Emergency First Aid Procedures
In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended procedures.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, immediately call a poison center or doctor.[2] Rinse mouth.[2] Do not induce vomiting.[2] |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. In case of unconsciousness, place the patient in a stable side position for transportation.[2] |
| Skin Contact | Immediately remove all soiled and contaminated clothing.[2] Immediately wash with water and soap and rinse thoroughly.[2] |
| Eye Contact | Rinse opened eye for several minutes under running water. Then consult a doctor.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory.
-
Always handle solid this compound and its concentrated solutions within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Donning PPE:
-
Step 1: Put on a lab coat or coveralls, ensuring it is fully buttoned.
-
Step 2: If required by your activity (see PPE table), don the appropriate respirator. Ensure a proper fit-test has been conducted.
-
Step 3: Put on safety goggles or a face shield.
-
Step 4: Wash and dry hands thoroughly before putting on the first pair of nitrile gloves.
-
Step 5: If double-gloving, put on the second pair of gloves, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
3. Handling the Compound:
-
When not in use, store this compound in a tightly closed container in a dry and well-ventilated place.[3] Recommended storage temperature is 2-8°C.[4]
-
Avoid contact with skin and eyes.[5]
-
Wash hands thoroughly after handling and before breaks.[2]
-
Do not eat, drink, or smoke when using this product.[2]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
General Principle: Do not allow this compound to enter sewers or surface/ground water.[2] Dispose of contaminated material as waste according to federal, state, and local regulations.[2]
-
Non-Hazardous Pharmaceutical Waste: For small quantities of what is deemed non-hazardous waste, and if permitted by your institution and local regulations, you can mix the medicine with an unappealing substance like dirt or cat litter, place it in a sealed plastic bag, and dispose of it in the household trash.[6]
-
Hazardous Waste: For larger quantities or if this compound is classified as hazardous waste by your institution, it must be disposed of through an approved environmental management vendor.[7] This typically involves incineration.[7] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup.[7]
-
Empty Containers: Scratch out all personal information on the label of empty containers before recycling or disposing of them in the trash.[6]
This compound Spill Response Workflow
In the event of a spill, a clear and immediate response is necessary to mitigate risks.
Caption: Workflow for responding to a this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C16H12O5 | CID 5280448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound USP Reference Standard CAS 20575-57-9 Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 7-O-GLUCOSIDE - Safety Data Sheet [chemicalbook.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
